molecular formula C6H4F3N3O2 B1311898 3-Nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 53359-69-6

3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1311898
CAS No.: 53359-69-6
M. Wt: 207.11 g/mol
InChI Key: LHUVKANNSWTRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4F3N3O2 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUVKANNSWTRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442417
Record name 3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53359-69-6
Record name 3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of two viable synthetic routes, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal pathways:

  • Pathway 1: Electrophilic Nitration of 2-amino-5-(trifluoromethyl)pyridine. This direct approach involves the nitration of a commercially available or readily synthesized precursor. The regioselectivity of this reaction is influenced by the directing effects of both the amino and trifluoromethyl groups.

  • Pathway 2: Nucleophilic Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This route involves the synthesis of a chlorinated pyridine precursor followed by amination. This pathway may offer advantages in terms of regioselectivity and product purity.

This guide will provide a detailed examination of both pathways, presenting the necessary experimental procedures and associated data to enable researchers to replicate these syntheses.

Pathway 1: Nitration of 2-amino-5-(trifluoromethyl)pyridine

This pathway commences with the synthesis of the starting material, 2-amino-5-(trifluoromethyl)pyridine, followed by its direct nitration.

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)pyridine

The synthesis of 2-amino-5-(trifluoromethyl)pyridine is a prerequisite for this pathway. While this compound is commercially available, a common laboratory-scale synthesis involves the amination of 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-amino-5-(trifluoromethyl)pyridine

A detailed protocol for the amination of a similar compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is provided in U.S. Patent US4349681A, which can be adapted for the synthesis of 2-amino-5-(trifluoromethyl)pyridine. In a typical procedure, 2-chloro-5-(trifluoromethyl)pyridine is reacted with aqueous ammonia in an autoclave at elevated temperature and pressure.

ParameterValue
Starting Material2-chloro-5-(trifluoromethyl)pyridine
Reagent28% Aqueous Ammonia
Temperature100-150 °C
Pressure~2 atm
Reaction Time5-24 hours
Product2-amino-5-(trifluoromethyl)pyridine

Table 1: Reaction parameters for the synthesis of 2-amino-5-(trifluoromethyl)pyridine.

Step 2: Nitration of 2-amino-5-(trifluoromethyl)pyridine

The nitration of 2-aminopyridine derivatives typically yields a mixture of isomers. The directing effects of the substituents on the pyridine ring play a crucial role in determining the product distribution. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. The trifluoromethyl group at the 5-position is a strongly deactivating, meta-directing group. Therefore, the nitration of 2-amino-5-(trifluoromethyl)pyridine is expected to favor the introduction of the nitro group at the 3-position.

Experimental Protocol: Nitration of 2-amino-5-(trifluoromethyl)pyridine

While a specific protocol for the nitration of 2-amino-5-(trifluoromethyl)pyridine to yield the 3-nitro isomer as the major product is not extensively detailed in the available literature, general procedures for the nitration of 2-aminopyridines can be adapted. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.

ParameterValue
Starting Material2-amino-5-(trifluoromethyl)pyridine
ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature0-10 °C (controlled)
ProductThis compound (and isomers)
PurificationColumn chromatography or fractional crystallization

Table 2: General reaction parameters for the nitration of 2-amino-5-(trifluoromethyl)pyridine.

Logical Workflow for Pathway 1

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Nitration A 2-chloro-5-(trifluoromethyl)pyridine C Autoclave 100-150 °C, ~2 atm A->C B Aqueous Ammonia B->C D 2-amino-5-(trifluoromethyl)pyridine C->D E 2-amino-5-(trifluoromethyl)pyridine D->E G Nitration 0-10 °C E->G F Conc. HNO3 / Conc. H2SO4 F->G H Mixture of isomers G->H I Purification H->I J This compound I->J

Pathway 1: Nitration of 2-amino-5-(trifluoromethyl)pyridine.

Pathway 2: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

This alternative pathway involves the initial synthesis of a chlorinated and nitrated pyridine precursor, followed by a nucleophilic aromatic substitution to introduce the amino group.

Step 1: Synthesis of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of the precursor for this pathway often starts from a commercially available hydroxypyridine derivative.

Step 2: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The conversion of the hydroxyl group to a chlorine atom is a key step in this pathway. This is typically achieved using a chlorinating agent such as phosphorus oxychloride or thionyl chloride.

Experimental Protocol: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

A detailed procedure for this chlorination is available.[1]

ParameterValue
Starting Material2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine
ReagentPhosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
CatalystQuinoline or N,N-Dimethylformamide (DMF)
Temperature80-120 °C
Reaction Time1.5-3 hours
Yield88-92%
Product2-chloro-3-nitro-5-(trifluoromethyl)pyridine

Table 3: Reaction parameters for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 3: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The final step is the nucleophilic substitution of the chlorine atom with an amino group. This reaction is typically carried out using ammonia or a source of ammonia.

Experimental Protocol: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

Based on analogous reactions described in the literature, such as the amination of 2-chloro-3-nitropyridine, this step can be performed using aqueous ammonia or a solution of ammonia in an organic solvent.[2]

ParameterValue
Starting Material2-chloro-3-nitro-5-(trifluoromethyl)pyridine
ReagentAqueous Ammonia or Ammonia in a solvent
TemperatureRoom temperature to moderate heating
ProductThis compound

Table 4: General reaction parameters for the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Logical Workflow for Pathway 2

G cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Amination A 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine C Chlorination 80-120 °C A->C B POCl3 or SOCl2 B->C D 2-chloro-3-nitro-5-(trifluoromethyl)pyridine C->D E 2-chloro-3-nitro-5-(trifluoromethyl)pyridine D->E G Amination E->G F Aqueous Ammonia F->G H This compound G->H

Pathway 2: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. Pathway 1 is more direct but may present challenges in controlling regioselectivity and purifying the desired isomer. Pathway 2 is a multi-step synthesis but is likely to provide a cleaner product with higher regiochemical control. The choice of pathway will depend on the specific requirements of the research, including the availability of starting materials, desired purity of the final product, and the scale of the synthesis. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a nitro group, a trifluoromethyl group, and an amino group on a pyridine scaffold, impart a unique electronic and conformational profile. These features make it a valuable building block and a potential pharmacophore. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the nitro and amino groups provide sites for further chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not widely available in peer-reviewed literature, this document compiles available computed data and outlines detailed experimental protocols for its determination. Furthermore, based on the biological activity of closely related analogues, this guide explores its potential role as an antagonist of the Androgen Receptor (AR), a critical target in prostate cancer therapy.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties

PropertyValueData Source
Molecular Formula C₆H₄F₃N₃O₂PubChem[1]
Molecular Weight 207.11 g/mol PubChem (Computed)[1]
CAS Number 53359-69-6PubChem[1]
logP (Octanol-Water Partition Coefficient) 1.8PubChem (Computed, XLogP3)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 5PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Topological Polar Surface Area (TPSA) 84.7 ŲPubChem (Computed)[1]
Melting Point Data not available-
Boiling Point Data not available-
pKa (Acid Dissociation Constant) Data not available-
Aqueous Solubility Data not available-

Experimental Protocols for Physicochemical Characterization

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

A logical workflow is essential for the systematic characterization of a novel chemical entity. The following diagram illustrates a typical process for physicochemical profiling.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC, LC-MS) Structure->Purity MP Melting Point (DSC/Capillary Method) Purity->MP pKa pKa (Potentiometric/UV-Vis Titration) Purity->pKa logP logP (Shake-Flask/HPLC Method) Purity->logP Solubility Aqueous Solubility (Equilibrium Dialysis/Nephelometry) Purity->Solubility Data Data Compilation & Analysis MP->Data pKa->Data logP->Data Solubility->Data Modeling In Silico Modeling (ADME Prediction) Data->Modeling Formulation Pre-formulation Studies Modeling->Formulation G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP) Antagonist 3-Nitro-5-(trifluoromethyl) pyridin-2-amine (Antagonist) Antagonist->AR Competitively Binds AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation Dimer AR Dimer AR_Androgen->Dimer Dimerization & Nuclear Translocation AR_Androgen->Dimer Inhibited ARE Androgen Response Element (ARE) Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation G Start 2-Amino-5-(trifluoromethyl)pyridine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Product This compound Nitration->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

References

3-Nitro-5-(trifluoromethyl)pyridin-2-amine CAS number 1423037-43-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 53359-69-6

Initial Note: The CAS number 1423037-43-7, as provided in the topic query, is incorrectly associated with 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Extensive database searches indicate that CAS number 1423037-43-7 is assigned to (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride. This guide will focus on the properties and synthesis of this compound, correctly identified by CAS number 53359-69-6 .

Core Compound Properties

This compound is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, making it a key intermediate for the synthesis of various biologically active molecules.[1]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties for this compound.

PropertyValueSource
Molecular Formula C₆H₄F₃N₃O₂PubChem[2]
Molecular Weight 207.11 g/mol PubChem[2]
Exact Mass 207.02556087 DaPubChem[2]
XLogP3 1.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 84.7 ŲPubChem[2]
Heavy Atom Count 14PubChem[2]
Formal Charge 0PubChem[2]
Complexity 227PubChem[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G start 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1) intermediate 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6) start->intermediate  Chlorination (e.g., POCl₃) product This compound (CAS: 53359-69-6) intermediate->product  Amination (e.g., aq. NH₃)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[3]

  • Materials:

    • 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (3 equivalents)

    • Benzyltrimethylammonium chloride (0.5 equivalents)

    • Acetonitrile

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.44 mmol, 300 mg) in acetonitrile (4.5 mL).

    • To the solution, add phosphorus oxychloride (4.33 mmol, 0.4 mL) and benzyltrimethylammonium chloride (0.721 mmol, 164 mg).

    • Heat the reaction mixture to 80°C and stir for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., petroleum ether/ethyl acetate = 15/1).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound from 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol is a generalized method based on a patent describing the amination of similar 2-halogenated pyridines.

  • Materials:

    • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1 equivalent)

    • Aqueous ammonia (28%)

  • Procedure:

    • Place 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine into a high-pressure autoclave.

    • Add an excess of 28% aqueous ammonia.

    • Seal the autoclave and heat the mixture to a temperature between 100°C and 150°C.

    • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the autoclave and collect the reaction mixture.

    • The product, which may precipitate as crystals, can be isolated by filtration.

    • Wash the isolated solid with water and dry to obtain this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating amino group. The amino group protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

IR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine)3400-3250Two bands for a primary amine[4]
N-H Bend (Amine)1650-1580Primary amine scissoring vibration[4]
C=C, C=N Stretch (Aromatic)1600-1450Aromatic ring vibrations
N-O Stretch (Nitro)1550-1500 and 1360-1300Asymmetric and symmetric stretching
C-F Stretch (Trifluoromethyl)1350-1120Strong, characteristic absorptions
C-N Stretch (Aromatic Amine)1335-1250Stretching vibration[4]
Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (207.11 g/mol ). Fragmentation patterns may include the loss of the nitro group (NO₂) and other characteristic fragments.

Applications in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in compounds with significant biological activity.

Role as a Synthetic Building Block

The trifluoromethyl- and nitro-substituted pyridine core is a key pharmacophore in modern drug design. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1] The amino group on the pyridine ring provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as amidation and nucleophilic aromatic substitution.

Potential Therapeutic Areas

A closely related and more complex derivative, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine , has been identified as a novel pure androgen receptor (AR) antagonist.[5][6] This compound has shown efficacy against antiandrogen resistance in prostate cancer models.[5][6] This suggests that the this compound core could be a valuable starting point for the development of new therapeutics targeting the androgen receptor signaling pathway.

G core This compound (Core Structure) modification Further Synthetic Modifications core->modification derivative 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (Bioactive Derivative) modification->derivative target Androgen Receptor (AR) derivative->target  Antagonist application Prostate Cancer Therapeutics target->application  Therapeutic Target

Caption: Logical relationship from the core compound to a potential therapeutic application.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the safety data for the precursor, 3-Nitro-5-(trifluoromethyl)pyridin-2-ol, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

  • First Aid:

    • Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

This compound (CAS 53359-69-6) is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of androgen receptor modulators. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established chemical transformations. The physicochemical properties conferred by the trifluoromethyl and nitro functional groups make it an attractive scaffold for the design of novel therapeutic agents. Researchers and drug development professionals should consider this compound as a key building block for creating new and effective pharmaceuticals.

References

Spectroscopic Profile of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic characterization.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄F₃N₃O₂

  • Molecular Weight: 207.11 g/mol [1]

  • CAS Number: 53359-69-6[1]

Executive Summary

Due to the limited availability of public experimental spectral data for this compound, this guide presents a combination of predicted data and experimental data from structurally analogous compounds. This approach provides a robust framework for the spectroscopic identification and characterization of this molecule. The methodologies for obtaining such spectra are also detailed to aid in experimental design and data interpretation.

Predicted Spectral Data

In the absence of publicly available experimental spectra, predicted data serves as a valuable reference. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity
H-48.5 - 8.7Doublet
H-68.2 - 8.4Doublet
NH₂7.0 - 8.0Broad Singlet
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-2155 - 160
C-3130 - 135
C-4140 - 145
C-5120 - 125 (quartet, J_CF)
C-6145 - 150
CF₃120 - 125 (quartet, J_CF)
Predicted ¹⁹F NMR Data
Fluorine Predicted Chemical Shift (ppm) Multiplicity
CF₃-60 to -70Singlet
Predicted IR Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
N-H Bend1600 - 1650Strong
C=C Stretch (aromatic)1550 - 1600Medium-Strong
NO₂ Stretch (asymmetric)1500 - 1550Strong
NO₂ Stretch (symmetric)1330 - 1370Strong
C-F Stretch1100 - 1300Very Strong
Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺207.03
[M-NO₂]⁺161.03
[M-CF₃]⁺138.04

Experimental Data from Structural Analogs

To supplement the predicted data, experimental spectral information from a closely related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine , is provided for comparative analysis. The primary difference to consider is the substitution of a nitro group (-NO₂) in the target compound with a chloro group (-Cl) in the analog. This substitution will most significantly impact the electronic environment and, consequently, the NMR chemical shifts and the IR vibrational modes associated with the substituent.

Experimental ¹H NMR Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

No publicly available experimental data for this specific analog could be found.

Experimental IR Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

No publicly available experimental data for this specific analog could be found.

Experimental Mass Spectrometry Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

No publicly available experimental data for this specific analog could be found.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm and a longer acquisition time to account for the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire spectra with a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) using a fluorine-observe probe.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Solid Sample for ATR-FTIR Sample->ATR_Prep MS_Solution Dilution in Volatile Solvent Sample->MS_Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ATR_Prep->IR MS Mass Spectrometer MS_Solution->MS NMR_Data NMR Spectra (¹H, ¹³C, ¹⁹F) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation & Structure Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis.

NMR_Workflow start Start: NMR Sample instrument_setup Instrument Setup (Shimming, Tuning, Locking) start->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C acquire_19F Acquire ¹⁹F Spectrum instrument_setup->acquire_19F process_1H Process ¹H Data (FT, Phasing, Baseline Correction) acquire_1H->process_1H analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) process_1H->analyze process_13C Process ¹³C Data acquire_13C->process_13C process_13C->analyze process_19F Process ¹⁹F Data acquire_19F->process_19F process_19F->analyze report Final Report analyze->report

Detailed workflow for NMR data acquisition.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information on the molecular structure and conformation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Due to a lack of publicly available experimental data from techniques such as X-ray crystallography or NMR spectroscopy for this specific compound, this document primarily relies on computed data from publicly accessible chemical databases. The guide presents the fundamental molecular properties and a visualization of its two-dimensional structure. It must be emphasized that a comprehensive conformational analysis, including rotational barriers and detailed three-dimensional geometry, cannot be provided without dedicated experimental or computational studies.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the presence of electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as an electron-donating amino (-NH₂) group. These functional groups are known to modulate the electronic properties, reactivity, and intermolecular interactions of the parent pyridine ring, making it a potentially valuable scaffold for the design of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure and preferred conformation is crucial for predicting its physicochemical properties, biological activity, and for designing structure-activity relationship (SAR) studies.

Molecular Structure

The molecular structure of this compound consists of a central pyridine ring substituted at the 2-, 3-, and 5-positions with an amine group, a nitro group, and a trifluoromethyl group, respectively.

Physicochemical Properties

A summary of the key physicochemical properties for this compound, based on computed data, is presented in Table 1.[1]

PropertyValueSource
Molecular Formula C₆H₄F₃N₃O₂PubChem[1]
Molecular Weight 207.11 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 53359-69-6PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy Purification->NMR DFT DFT Calculations Purification->DFT Structure Molecular Structure XRay->Structure NMR->Structure Conformation Conformational Preferences NMR->Conformation ConformationalSearch Conformational Search DFT->ConformationalSearch DFT->Structure ConformationalSearch->Conformation

References

The Biological Activity of Trifluoromethylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylpyridine derivatives, providing researchers and drug development professionals with a comprehensive overview of this critical class of compounds.

Introduction

Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of physicochemical properties, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.[1] These characteristics have led to the development of a diverse array of TFMP-containing compounds with a broad spectrum of biological activities, ranging from anticancer and antiviral to antibacterial and herbicidal. This technical guide provides a detailed overview of the biological activities of trifluoromethylpyridine derivatives, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many anticancer TFMP derivatives is the inhibition of protein kinases, particularly within the PI3K/mTOR signaling cascade, which is frequently dysregulated in various cancers.

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethylpyridine derivatives against various human cancer cell lines.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
3b Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[2]
C32 (Melanoma)24.4[2]
MCF-7 (Breast)-
DU145 (Prostate)-
Compound 15 TrifluoromethylquinolineVariousSurpasses Doxorubicin[3]
TTI-4 4-(Trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[4]

Note: '-' indicates data not available in the provided search results.

Signaling Pathway: PI3K/mTOR Inhibition

Trifluoromethylpyridine derivatives can act as potent inhibitors of kinases within the PI3K/mTOR pathway, leading to the suppression of downstream signaling events that promote cell growth and proliferation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation TFMP Trifluoromethylpyridine Derivative TFMP->PI3K Inhibits TFMP->mTORC1 Inhibits

PI3K/mTOR signaling pathway inhibition by trifluoromethylpyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylpyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Antiviral Activity

Certain trifluoromethylpyridine derivatives have shown promising activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Their mechanism of action often involves the induction of systemic acquired resistance (SAR) in the host plant.[1]

Induction of Plant Defense Pathways

These compounds can trigger the phenylpropanoid biosynthesis pathway, leading to the production of defense-related compounds and the activation of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL).[1]

The following table presents the in vivo antiviral efficacy of selected trifluoromethylpyridine piperazine derivatives.

Compound IDVirusActivity TypeEC50 (µg/mL)Reference
A16 TMVProtective18.4[1]
CMVProtective347.8[1]
A17 TMVCurative86.1[1]
S8 CMVProtective95.0[6]
CMVInactivation18.1[6]
Ningnanmycin (Control) TMVProtective50.2[1]
CMVProtective359.6[1]
Signaling Pathway: Phenylpropanoid Biosynthesis Induction

Trifluoromethylpyridine derivatives can act as elicitors, activating the phenylpropanoid pathway, a key component of plant defense responses.

Phenylpropanoid_Pathway TFMP Trifluoromethylpyridine Derivative PlantCell Plant Cell TFMP->PlantCell Induces PAL PAL PlantCell->PAL Activates C4H C4H fourCL 4CL Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL DefenseCompounds Phytoalexins, Lignin, Flavonoids pCoumaroylCoA->DefenseCompounds SAR Systemic Acquired Resistance (SAR) DefenseCompounds->SAR

Induction of the phenylpropanoid biosynthesis pathway by trifluoromethylpyridine derivatives.
Experimental Protocol: Antiviral Activity Assay (Half-Leaf Method)

This method is commonly used to evaluate the protective, curative, and inactivation activities of compounds against TMV in plants.

Materials:

  • Nicotiana tabacum L. (tobacco) plants

  • Tobacco Mosaic Virus (TMV) inoculum

  • Trifluoromethylpyridine derivative solutions

  • Phosphate buffer (0.01 M, pH 7.4)

  • Carborundum (abrasive)

Procedure:

  • Protective Activity:

    • Evenly apply the trifluoromethylpyridine derivative solution to the left side of a tobacco leaf.

    • Apply the solvent control to the right side of the same leaf.

    • After 24 hours, inoculate the entire leaf with TMV by gently rubbing with a cotton swab dipped in the virus inoculum mixed with carborundum.

    • Rinse the leaf with water after 30 minutes.

  • Curative Activity:

    • Inoculate the entire tobacco leaf with TMV as described above.

    • After 24 hours, apply the trifluoromethylpyridine derivative solution to the left side of the leaf and the solvent control to the right side.

  • Inactivation Activity:

    • Mix the trifluoromethylpyridine derivative solution with the TMV inoculum and let it stand for 30 minutes.

    • Inoculate the left side of a tobacco leaf with this mixture and the right side with a mixture of the solvent and TMV inoculum.

  • Evaluation:

    • Keep the plants in a greenhouse for 3-4 days.

    • Count the number of local lesions on both sides of the leaves.

    • Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

    • Determine the EC50 value from a dose-response curve.

Antibacterial Activity

Trifluoromethylpyridine derivatives have also been investigated for their antibacterial properties, showing efficacy against various plant and human pathogens.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some trifluoromethylpyridine derivatives against different bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrazole DerivativesStaphylococcus aureus (MRSA)3.12[7]
S. aureus (MRSA)0.78 - 1.56[7]
1,2,3-Triazole AnaloguesVarious-[8]
Pyridine NucleosidesStaphylococcus aureus1.3 - 4.9[9]
Bacillus infantis1.3 - 4.9[9]
Escherichia coli1.3 - 4.9[9]
Stenotrophomonas maltophilia1.3 - 4.9[9]

Note: '-' indicates data not available in the provided search results.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Trifluoromethylpyridine derivative stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylpyridine derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and any appended moieties.

  • Anticancer Activity: For thiazolo[4,5-d]pyrimidine derivatives, the presence of a chlorine atom at the 7-position and a phenyl group at the 3-position of the thiazolo[4,5-d]pyrimidine scaffold was found to be crucial for potent anticancer activity.[2] In the case of isoxazole-based molecules, the introduction of a trifluoromethyl group significantly enhanced anticancer activity compared to the non-fluorinated analogue.[13]

  • Antibacterial Activity: In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, lipophilic substituents on the aniline moiety, such as chloro and bromo groups, led to improved antibacterial activity. Dichloro substitution resulted in one of the most potent compounds in the series. Conversely, hydrophilic or protic substituents diminished or eliminated the activity.[7]

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in the pursuit of novel therapeutics and agrochemicals. Their unique chemical properties, conferred by the trifluoromethyl group, allow for the fine-tuning of biological activity across a wide range of targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with these promising molecules. Further exploration of the vast chemical space of trifluoromethylpyridine derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved agents to address unmet medical and agricultural needs.

References

The Rising Profile of Nitropyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this core structure.[1][2] Among pyridine derivatives, nitropyridines are emerging as a particularly versatile and promising class of compounds. Historically utilized as synthetic precursors, their intrinsic biological activities are now being extensively explored, revealing potent applications across oncology, infectious diseases, and inflammatory disorders. The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, making these compounds valuable intermediates for complex syntheses and bioactive agents in their own right.[3] This guide provides an in-depth analysis of the current landscape of nitropyridine compounds in drug discovery, summarizing key biological activities, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Biological Activities and Therapeutic Potential

Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as privileged scaffolds for tackling diverse therapeutic challenges.[1][2][4][5]

Anticancer Activity

Nitropyridines have shown significant potential as anticancer agents through various mechanisms of action.

  • Microtubule-Targeting Agents: A novel class of 3-nitropyridine analogues has been identified as potent microtubule-destabilizing agents.[6] These compounds induce G2/M phase cell cycle arrest and apoptosis by binding to the colchicine-site of tubulin, thereby inhibiting tubulin polymerization.[6] This mechanism is crucial for disrupting cell division in rapidly proliferating cancer cells.[6]

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] Nitropyridines serve as key structural motifs in a multitude of kinase inhibitors.

    • Janus Kinase 2 (JAK2): Potent JAK2 inhibitors have been synthesized from 2-chloro-5-methyl-3-nitropyridine precursors.[1][2] JAK2 is a non-receptor tyrosine kinase central to the JAK-STAT signaling pathway, which is vital for hematopoiesis and immune response and is often dysregulated in myeloproliferative neoplasms.

    • Rho-Kinase (ROCK): Using 2,4-dichloro-5-nitropyridine as a starting material, potent inhibitors of ROCK have been developed.[8] The ROCK pathway is involved in cell contraction, motility, and morphology, making it a target for cancer and other diseases.[8]

    • Other Kinases: Nitropyridine scaffolds are integral to the synthesis of inhibitors for cyclin G-associated kinase (GAK), p70S6Kβ, FLT3, Aurora Kinase, and Activin receptor-like kinase 5 (ALK5).[1][4][9][10]

  • Induction of Apoptosis: Certain nitropyridine and pyridinium salt derivatives have been shown to induce apoptosis in leukemia and other cancer cell lines through caspase-3 and caspase-8 dependent pathways.[11][12]

Antimicrobial Activity

The nitropyridine core is present in compounds with significant antibacterial and antifungal properties.

  • Antibacterial Action: Derivatives of 3-hydroxy-2-nitropyridine have demonstrated high antibacterial activity against Enterococcus faecalis and Staphylococcus aureus.[1][2] Other synthesized nitropyridine derivatives show moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2]

  • Antifungal Effects: The same 3-hydroxy-2-nitropyridine derivatives also exhibit notable antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis.[1][2] The presence of a nitro group has been noted as being crucial for the antifungal efficacy of certain heterocyclic N-oxides.[13]

Enzyme Inhibition

Beyond kinases, nitropyridines have been developed to inhibit other classes of enzymes.

  • Urease Inhibition: 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases caused by pathogens like Helicobacter pylori.[2][4]

  • Chymotrypsin Inhibition: A 5-nitropyridin-2-yl derivative of Meldrum's acid has shown dual inhibitory activity against both urease and chymotrypsin.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various nitropyridine derivatives across different biological targets.

Table 1: Enzyme Inhibition Data
Compound Class/DerivativeTarget EnzymeIC50 Value (µM)Reference
Pyridyloxy-acetophenone oxime ethersProtoporphyrinogen oxidase3.11 - 4.18[1]
4-Aza-6-nitrobenzofuroxanHIV-1 Integrase (Strand Transfer)190 ± 30[1][4]
4-Aza-6-nitrobenzofuroxanHIV-1 Integrase (3' Processing)60 ± 15[1][4]
4-Aza-6-nitrobenzofuroxanHIV-1 RNase H90 ± 20[1][4]
5-Nitropyridin-2-yl Meldrum's acid deriv.Chymotrypsin8.67 ± 0.1[1]
5-Nitropyridin-2-yl Meldrum's acid deriv.Urease29.21 ± 0.98[1]
JAK2 Inhibitor (unspecified deriv.)JAK28.5 - 12.2[4]
Table 2: Anticancer Activity Data
Compound Class/DerivativeCell LineActivityValue (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(...)-1H-pyridin-2-one (1)HepG2 (Liver)IC504.5 ± 0.3[12]
Pyridine-urea derivative (8e)MCF-7 (Breast)IC50<10[14]
Pyridine-urea derivative (8n)MCF-7 (Breast)IC50<10[14]
Pyridine-urea derivative (8e)VEGFR-2 (enzyme)IC503.93 ± 0.73[14]
5-Nitroisatin Thiosemicarbazone (Ligand)MDA-MB-231 (Breast)IC50~3.3[15]
Cu(II) Complex of 5-Nitroisatin TSCMDA-MB-231 (Breast)IC500.85[15]
Table 3: Antimicrobial Activity Data
Compound Class/DerivativeMicrobial StrainActivityValue (µg/mL)Reference
N-hydroxy-pyridoxazinone (R = n-Bu)C. albicans, C. glabrata, C. tropicalisMIC62.5[1][2]
N-hydroxy-pyridoxazinone (R = n-Bu)E. faecalisMIC7.8[1][2]
N-hydroxy-pyridoxazinone (R = n-Bu)S. aureusMIC31.2[1][2]
N-hydroxy-pyridoxazinone (R = Et)S. agalactiaeMIC62.5[1][2]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli strainsMIC0.2 - 1.3[16]

Key Signaling Pathways and Workflows

Visualizing the complex interactions targeted by nitropyridine compounds is essential for understanding their mechanism of action.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell proliferation.[13] Nitropyridine-based inhibitors often target kinases like JAK2 within this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Nitropyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a nitropyridine-based JAK inhibitor.
Rho-ROCK Signaling Pathway

The Rho-ROCK pathway is a pivotal regulator of the actin cytoskeleton, influencing cell contraction and motility.[8] It is a key target in cancer and cardiovascular disease.

ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Signal RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLCP->pMLC Dephosphorylation Contraction Actomyosin Contraction pMLC->Contraction Inhibitor Nitropyridine ROCK Inhibitor Inhibitor->ROCK

Caption: Mechanism of a nitropyridine-based ROCK inhibitor in the Rho signaling pathway.
General Workflow: Synthesis and Screening of Kinase Inhibitors

The development of nitropyridine-based kinase inhibitors follows a structured workflow from chemical synthesis to biological validation.

Kinase_Inhibitor_Workflow start Start: Identify Target Kinase synthesis Synthesis of Nitropyridine Precursor start->synthesis derivatization Derivatization & Library Generation (e.g., Suzuki, SₙAr) synthesis->derivatization purification Purification & Characterization (HPLC, NMR) derivatization->purification biochem_assay Biochemical Screen: In Vitro Kinase Assay purification->biochem_assay cellular_assay Cellular Screen: Viability Assay (MTT) biochem_assay->cellular_assay sar Structure-Activity Relationship (SAR) Analysis cellular_assay->sar sar->derivatization Iterate Design lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: A generalized workflow for the discovery of nitropyridine-based kinase inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key assays cited in the evaluation of nitropyridine compounds.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is used to determine if a compound inhibits the formation of microtubules from tubulin monomers.[2]

  • Principle: The assembly of purified tubulin into microtubules is monitored in real-time. A fluorescent reporter that preferentially binds to polymerized microtubules is included, causing an increase in fluorescence intensity as polymerization proceeds. Inhibitors will decrease the rate and extent of this fluorescence increase.[2]

  • Materials:

    • Purified tubulin (>99%, e.g., porcine brain tubulin)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (100 mM stock)

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • Test nitropyridine compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

    • Pre-warmed (37°C) black, clear-bottom 96-well plates

    • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Methodology:

    • Preparation of Reagents: On ice, prepare a "Tubulin Reaction Mix" with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 15% glycerol, and the fluorescent reporter as per manufacturer instructions. Keep this mix on ice.[2]

    • Compound Plating: Prepare 10x working stocks of your nitropyridine test compounds and controls in General Tubulin Buffer. Add 5 µL of the 10x compound stock, control, or vehicle (e.g., DMSO in buffer) to the appropriate wells of the pre-warmed 96-well plate.[2]

    • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL. Avoid introducing air bubbles.

    • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity every 60 seconds for 60 minutes.[10]

    • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the inhibitor is quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass (plateau fluorescence) of the treated sample to the vehicle control.

Protocol: MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring absorbance.[1]

  • Materials:

    • Cancer cell lines (e.g., HepG2, MCF-7)

    • Complete cell culture medium

    • 96-well flat-bottom sterile plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Test nitropyridine compounds

    • Microplate reader (absorbance at 570 nm, reference at ~630-650 nm)

  • Methodology:

    • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[4]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

    • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to completely dissolve the formazan crystals.[1][4]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background absorbance.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Biochemical JAK2 Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2.

  • Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by the JAK2 enzyme. A reagent is added that converts the remaining ATP into a luminescent signal. A high signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).

  • Materials:

    • Purified, recombinant JAK2 enzyme

    • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • Kinase assay buffer

    • ATP solution

    • Test nitropyridine compounds

    • Luminescence-based kinase detection kit (e.g., ADP-Glo™)

    • 384-well white assay plates

    • Luminometer plate reader

  • Methodology:

    • Compound Plating: Prepare serial dilutions of the nitropyridine test compounds in the assay buffer. The final DMSO concentration should be kept constant and low (<1%). Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.[3]

    • Enzyme/Substrate Addition: Prepare a solution containing the JAK2 enzyme and its substrate peptide in assay buffer. Add 10 µL of this solution to each well. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[3]

    • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be near its Michaelis-Menten constant (Km) for JAK2 to ensure sensitive detection of inhibitors.[3]

    • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.[3]

    • Signal Generation: Stop the kinase reaction and detect the remaining ATP using the detection kit reagents according to the manufacturer's protocol. This typically involves a two-step process: first, stopping the reaction and depleting unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

Conclusion and Future Directions

Nitropyridine compounds represent a fertile ground for drug discovery, demonstrating a remarkable breadth of biological activity. Their utility as both versatile synthetic intermediates and potent bioactive molecules makes them highly attractive scaffolds.[1][2][4][5] The data clearly indicate strong potential in oncology, particularly through kinase inhibition and microtubule disruption, as well as in the development of novel antimicrobial agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicity, a known concern for some nitroaromatic compounds.[17] The continued exploration of the nitropyridine chemotype is poised to deliver next-generation therapeutics for a range of challenging diseases.

References

3-Nitro-5-(trifluoromethyl)pyridin-2-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and preliminary biological context of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. The information is intended for use in controlled laboratory and drug development settings.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structural and chemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 2-Amino-3-nitro-5-trifluoromethylpyridinePubChem
CAS Number 53359-69-6PubChem
Molecular Formula C₆H₄F₃N₃O₂PubChem
Molecular Weight 207.11 g/mol PubChem
Appearance Solid (predicted)-
XLogP3 1.8PubChem

Safety and Handling Precautions

Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following precautions are based on data for structurally related compounds, including other nitropyridines and trifluoromethylpyridines. It is imperative to handle this compound with the utmost care and to perform a full risk assessment before use.

Hazard Classification (Inferred)
Hazard ClassCategoryGHS Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
Protection TypeSpecificationStandard
Eye/Face Protection Chemical safety goggles or face shield.EN166 (EU) or 29 CFR 1910.133 (US)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure.-
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.EN 149 (EU) or 29 CFR 1910.134 (US)
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

G reactant 2-Amino-5-(trifluoromethyl)pyridine product This compound reactant->product Nitration reagent HNO₃ / H₂SO₄

Caption: Proposed synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent, such as concentrated sulfuric acid, under controlled cooling (e.g., an ice bath).

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Experimental Workflows

Recent research has identified this compound (referred to as EF2 in the cited literature) as a potent and pure androgen receptor (AR) antagonist.[2][4] This compound has shown efficacy against both wild-type and drug-resistant AR variants, making it a promising lead compound for the development of therapeutics for prostate cancer.[2][4]

Signaling Pathway: Androgen Receptor Antagonism

The compound acts by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer growth.

G Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Dimerization Dimerization & Nuclear Translocation AR->Dimerization Compound This compound Compound->AR Antagonizes ARE Androgen Response Element (DNA) Dimerization->ARE Transcription Gene Transcription ARE->Transcription Growth Prostate Cancer Cell Growth Transcription->Growth

Caption: Mechanism of action as an Androgen Receptor antagonist.

Experimental Workflow: In Vivo Efficacy Testing

The compound has been evaluated in a xenograft mouse model to assess its in vivo efficacy against prostate cancer tumor growth.[2][4]

G cluster_0 Pre-clinical Model start Implant Human Prostate Cancer Cells (C4-2B) into Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Oral Administration of Compound tumor_growth->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Volume, Biomarkers) monitoring->endpoint

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is limited in publicly available literature. This guide provides an overview based on the known properties of analogous nitroaromatic and trifluoromethyl-substituted pyridine compounds. The presented data and pathways should be considered as predictive and for informational purposes. All handling and thermal analysis of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.

Introduction

This compound is a fluorinated, nitro-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and reactive properties. The presence of both a nitro group and a trifluoromethyl group on the pyridine ring suggests that the molecule may have energetic properties and a complex thermal decomposition profile. A thorough understanding of its thermal stability is crucial for safe handling, storage, processing, and for predicting its behavior in various applications.

This technical guide outlines the expected thermal behavior of this compound, details standard experimental protocols for its thermal analysis, and discusses potential decomposition pathways based on the chemistry of related compounds.

Predicted Thermal Properties and Data from Analogous Compounds

Table 1: Physical and Thermal Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Decomposition Onset (Predicted)Key Observations
This compound C₆H₄F₃N₃O₂207.11Not Reported200 - 300 °CExpected to be an energetic material.
2-Amino-3-chloro-5-(trifluoromethyl)pyridineC₆H₄ClF₃N₂196.5686 - 90> 200 °CHalogenated pyridines often exhibit complex decomposition pathways.
2-Amino-5-(trifluoromethyl)pyridineC₆H₅F₃N₂162.11Not ReportedNot ReportedThe absence of the nitro group likely increases thermal stability compared to the title compound.
3-Nitro-1,2,4-triazol-5-one (NTO)C₂H₂N₄O₃130.07~260 - 270~230 °CA well-studied energetic material with complex, multi-stage decomposition.[1]

Experimental Protocols for Thermal Analysis

The following are detailed, representative experimental protocols for conducting thermal analysis of this compound. These protocols are based on standard methods for energetic materials and nitroaromatic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and exothermic decomposition energy of the compound.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

  • Temperature Program: The sample and reference pans are heated at a constant linear rate, for example, 10 °C/min, over a temperature range of 30 °C to 400 °C.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified. The onset temperature of decomposition, the peak maximum temperature, and the enthalpy of decomposition (in J/g) are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the compound as a function of temperature, providing information on decomposition temperatures and the presence of volatile decomposition products.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument's microbalance is tared, and the furnace is purged with the desired atmosphere.

  • Atmosphere: The analysis is performed under a dynamic atmosphere of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated at a constant rate, such as 10 °C/min, from ambient temperature to a final temperature, for instance, 600 °C.

  • Data Analysis: The sample mass is continuously recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures of maximum rates of mass loss (from the derivative TGA, or DTG, curve), and the percentage of mass lost at each decomposition stage.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of an energetic material like this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition and Analysis cluster_3 Results Sample This compound Weighing Precise Weighing (1-10 mg) Sample->Weighing Encapsulation Encapsulation (DSC) / Loading (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Mass Loss vs. Temperature TGA->TGA_Data Analysis Data Interpretation DSC_Data->Analysis TGA_Data->Analysis MeltingPoint Melting Point Analysis->MeltingPoint DecompositionTemp Decomposition Temperature Analysis->DecompositionTemp Enthalpy Decomposition Enthalpy Analysis->Enthalpy MassLoss Mass Loss Profile Analysis->MassLoss

Caption: Workflow for Thermal Stability Analysis.

Hypothetical Decomposition Pathway

Based on the thermal decomposition of other nitroaromatic compounds, a plausible initial decomposition pathway for this compound could involve the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in such molecules. The presence of the amino group ortho to the nitro group may also facilitate intramolecular reactions.

G cluster_0 Initial Compound cluster_1 Initial Decomposition Step (Heat) cluster_2 Secondary Reactions Start This compound Radical1 Pyridinyl Radical Start->Radical1 C-NO₂ Bond Cleavage Radical2 •NO₂ Start->Radical2 C-NO₂ Bond Cleavage Polymerization Polymerization / Char Formation Radical1->Polymerization HF HF Radical1->HF Further Fragmentation COx CO, CO₂ Radical1->COx Further Fragmentation N2 N₂ Radical1->N2 Further Fragmentation Gas1 NOx Gases Radical2->Gas1

Caption: Hypothetical Initial Decomposition Pathway.

Discussion of Potential Decomposition Mechanisms

The thermal decomposition of nitroaromatic compounds can be complex and proceed through various competing pathways. For this compound, the following mechanisms are plausible:

  • C-NO₂ Bond Homolysis: As depicted in the diagram above, the cleavage of the carbon-nitro bond is a common initial step in the decomposition of nitroaromatics, leading to the formation of a pyridinyl radical and nitrogen dioxide (•NO₂).[2] The generated radicals can then undergo a series of secondary reactions.

  • Intramolecular Rearrangement: The presence of an amino group ortho to the nitro group can facilitate an intramolecular rearrangement, potentially leading to the formation of a more stable cyclic intermediate before fragmentation. This type of interaction is known to influence the decomposition of other ortho-substituted nitroaromatics.[2]

  • Role of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group is expected to influence the electronic structure of the pyridine ring, which can affect the bond dissociation energies and, consequently, the decomposition pathway. The decomposition of the -CF₃ group at higher temperatures can lead to the formation of hazardous gases such as hydrogen fluoride (HF).

The final decomposition products are likely to be a mixture of gaseous species, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and nitrogen (N₂), along with a solid carbonaceous residue.

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a framework for understanding its potential thermal stability and decomposition behavior. Based on the chemistry of analogous compounds, it is predicted to be an energetic material with a decomposition onset likely in the range of 200-300 °C. The decomposition is expected to be complex, involving C-NO₂ bond cleavage and potential intramolecular rearrangements, leading to the formation of various gaseous products and a solid residue. The detailed experimental protocols provided herein offer a starting point for the safe and systematic thermal analysis of this compound. It is imperative that any experimental work on this material be conducted with appropriate safety measures in place.

References

3-Nitro-5-(trifluoromethyl)pyridin-2-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a strategic building block in the fields of medicinal chemistry and agrochemical research. The pyridine core is a prevalent scaffold in numerous bioactive molecules. The presence of a trifluoromethyl (-CF3) group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Simultaneously, the ortho-positioned amino and nitro groups provide versatile reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth overview of its properties, reactivity, and application in organic synthesis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.[2]

PropertyValue
CAS Number 53359-69-6
Molecular Formula C₆H₄F₃N₃O₂
Molecular Weight 207.11 g/mol
IUPAC Name This compound
Appearance Solid (Typical)
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the 2-amino group and the 3-nitro group. These sites can be manipulated either independently or sequentially to generate a diverse array of complex derivatives.

N-Functionalization of the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and can readily participate in standard N-alkylation and N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with aryl halides or triflates, a key step in the synthesis of many modern pharmaceuticals.[3][4] This allows for the direct introduction of various substituted (hetero)aryl moieties.

Reduction of the 3-Nitro Group and Subsequent Cyclization

A cornerstone of this building block's utility is the selective reduction of the nitro group to an amine. This transformation yields the key intermediate 5-(trifluoromethyl)pyridine-2,3-diamine . This ortho-diamine is a classic precursor for the synthesis of a wide range of fused heterocyclic systems through condensation and cyclization reactions with bifunctional electrophiles.

Common cyclization partners include:

  • 1,2-Dicarbonyl compounds (e.g., glyoxal, α-ketoesters): Lead to the formation of pyrazino[2,3-b]pyridine derivatives.

  • Carboxylic acids and their derivatives: Form imidazo[4,5-b]pyridine scaffolds.

  • Isothiocyanates: Yield fused thiourea derivatives, which can be further elaborated.

This two-step sequence (reduction followed by cyclization) is a powerful strategy for rapidly building molecular complexity and accessing privileged scaffolds in drug discovery.[5]

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key transformations of this compound.

Protocol 1: Catalytic Reduction to 5-(Trifluoromethyl)pyridine-2,3-diamine

This protocol describes the selective reduction of the nitro group using palladium-on-carbon as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 0.05 eq)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a hydrogenation flask, add this compound and the solvent (e.g., Methanol, approx. 0.1 M concentration).

  • Carefully add 10% Palladium on Carbon to the suspension.

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized source. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)pyridine-2,3-diamine, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Cyclization to a Fused Pyrazino[2,3-b]pyridine Derivative

This protocol details the condensation of the synthesized diamine with an α-ketoester to form a fused heterocyclic system.

Materials:

  • 5-(Trifluoromethyl)pyridine-2,3-diamine (1.0 eq)

  • Ethyl 2-oxo-2-phenylacetate (or other α-ketoester, 1.0 eq)

  • Ethanol (or Acetic Acid)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 5-(Trifluoromethyl)pyridine-2,3-diamine in ethanol in a round-bottom flask.

  • Add ethyl 2-oxo-2-phenylacetate to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-12 hours. The reaction can be monitored by TLC for the disappearance of the diamine starting material.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-phenyl-7-(trifluoromethyl)pyrazino[2,3-b]pyridin-3(4H)-one.

Summary of Synthetic Transformations

The table below summarizes the key synthetic applications of this compound, providing a quick reference for synthetic planning.

TransformationReagents & ConditionsProduct Type
N-Arylation Aryl halide/triflate, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Toluene, Heat.[6]N-Aryl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Nitro Reduction H₂, Pd/C, Methanol, RT.5-(Trifluoromethyl)pyridine-2,3-diamine
Cyclization (Post-Reduction) 1,2-Dicarbonyl compound, Ethanol or Acetic Acid, Reflux.Fused Pyrazino[2,3-b]pyridine
Cyclization (Post-Reduction) Carboxylic Acid, Polyphosphoric acid (PPA), Heat.Fused Imidazo[4,5-b]pyridine

Visualization of a Key Synthetic Workflow

The following diagram illustrates the logical flow from the starting building block to a complex, fused heterocyclic system, a common strategy in drug discovery programs.

G A This compound B Catalytic Reduction A->B C 5-(Trifluoromethyl)pyridine-2,3-diamine B->C D Cyclocondensation C->D E Fused Heterocyclic System (e.g., Pyrazino[2,3-b]pyridine) D->E Reagent1 H₂, Pd/C Reagent1->B Reagent2 1,2-Dicarbonyl Compound Reagent2->D

Caption: Synthetic workflow from the title compound to a fused heterocyclic system.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its pre-installed functional handles—an amino group for coupling reactions and a nitro group for reduction and subsequent cyclization—provide a direct and efficient route to a wide range of complex nitrogen-containing heterocycles. The strategic placement of the trifluoromethyl group further enhances its utility for developing novel pharmaceutical and agrochemical candidates with potentially improved biological and pharmacokinetic properties. The synthetic pathways and protocols detailed in this guide underscore its importance for researchers aiming to accelerate the discovery of new chemical entities.

References

An In-depth Technical Review of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and physicochemical properties of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this compound, this review also includes information on closely related analogues to provide a predictive context for its chemical behavior and potential biological applications.

Core Compound Information

This compound is a substituted pyridine with the chemical formula C₆H₄F₃N₃O₂ and a molecular weight of 207.11 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 5. The presence of both electron-donating (amino) and electron-withdrawing (nitro, trifluoromethyl) groups suggests a nuanced electronic character that could be exploited in various chemical reactions and biological interactions.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 53359-69-6PubChem[1]
Molecular Formula C₆H₄F₃N₃O₂PubChem[1]
Molecular Weight 207.11 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

Synthesis

Step 1: Synthesis of the Precursor 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of the chloro-substituted precursor has been described and generally involves the chlorination of 3-nitro-5-(trifluoromethyl)pyridin-2-ol .[2]

Experimental Protocol:

  • Materials: 3-nitro-5-(trifluoromethyl)pyridin-2-ol, phosphorus oxychloride, benzyltrimethylammonium chloride, acetonitrile, ethyl acetate, water, anhydrous sodium sulfate.[2]

  • Procedure:

    • Dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in acetonitrile.[2]

    • Add phosphorus oxychloride (3.0 eq) and benzyltrimethylammonium chloride (0.5 eq).[2]

    • Stir the mixture at 80 °C for 3 hours.[2]

    • After the reaction is complete, add water and extract the product with ethyl acetate.[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.[2]

  • Yield: A reported yield for a similar reaction is 92%.[2]

Step 2: Amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

The final step to produce this compound would involve the amination of the 2-chloro precursor. A general method for the amination of similar 2-halogeno-trifluoromethyl-halogenopyridines is described in a patent, which can be adapted for this synthesis.[3]

Proposed Experimental Protocol:

  • Materials: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, aqueous ammonia (e.g., 28%).[3]

  • Procedure:

    • Place 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and aqueous ammonia in a sealed autoclave.[3]

    • Heat the mixture to a temperature between 100 °C and 150 °C. The internal pressure will be approximately 2 atmospheres.[3]

    • Maintain the reaction for several hours (e.g., 5-24 hours).[3]

    • After completion, cool the reaction mixture to allow for the crystallization of the product.[3]

    • Collect the crystals by filtration, wash with water, and dry to obtain this compound.[3]

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination start 3-Nitro-5-(trifluoromethyl)pyridin-2-ol reagents1 POCl₃, Benzyltrimethyl- ammonium chloride, MeCN, 80°C start->reagents1 Chlorination product1 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine reagents1->product1 reagents2 Aqueous NH₃, 100-150°C, Autoclave product1->reagents2 Amination final_product This compound reagents2->final_product

Proposed two-step synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found in the reviewed literature, the 2-aminopyridine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 2-aminopyridine have been reported to exhibit antibacterial, antifungal, and anticancer properties.[4][5][6]

Given the structural similarities to other bioactive molecules, several potential biological targets and signaling pathways can be hypothesized for this compound:

  • Antimicrobial Activity: Many 2-aminopyridine derivatives show potent activity against various bacterial and fungal strains.[4][5] The mechanism of action could involve the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Enzyme Inhibition: The substituted pyridine ring could act as a scaffold for designing inhibitors of various enzymes. For instance, some 2-aminopyridine derivatives have been identified as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a key regulator of the p53 tumor suppressor pathway.[6]

  • Receptor Modulation: The 2-aminopyridine moiety is present in compounds that modulate the activity of neuronal receptors, such as nicotinic acetylcholine receptors (nAChRs).[4]

Potential_Biological_Pathways cluster_pathways Potential Signaling Pathways target_compound This compound usp7 USP7 Inhibition target_compound->usp7 may inhibit nachr nAChR Modulation target_compound->nachr may modulate antimicrobial Antimicrobial Action target_compound->antimicrobial may exhibit p53 p53 Stabilization usp7->p53 leads to apoptosis Apoptosis p53->apoptosis induces neurotransmission Altered Neurotransmission nachr->neurotransmission cell_death Bacterial/Fungal Cell Death antimicrobial->cell_death

Hypothesized biological activities and pathways.

Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound, standard in vitro assays can be employed. The following are examples of protocols that could be adapted for this compound based on the activities of related molecules.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

  • Materials: this compound, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), bacterial and fungal strains, 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism in medium) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro USP7 Inhibition Assay

This assay can determine if the compound inhibits the deubiquitinating activity of the USP7 enzyme.

  • Materials: Recombinant human USP7 enzyme, ubiquitin-rhodamine110 substrate, assay buffer, this compound, 384-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the USP7 enzyme to the wells containing the compound and incubate for a short period.

    • Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by USP7.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration to determine the IC₅₀ value.

Biological_Assay_Workflow cluster_antimicrobial Antimicrobial Susceptibility Assay cluster_usp7 USP7 Inhibition Assay a1 Prepare compound dilutions a2 Inoculate with microorganism a1->a2 a3 Incubate a2->a3 a4 Determine MIC a3->a4 b1 Prepare compound dilutions b2 Add USP7 enzyme b1->b2 b3 Add substrate b2->b3 b4 Measure fluorescence b3->b4 b5 Calculate IC₅₀ b4->b5

General workflows for biological assays.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of similar compounds, the following characteristic signals can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule, including the trifluoromethyl carbon which would appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by stretching vibrations for the N-H bonds of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-F stretching vibrations of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.11 g/mol ).

Conclusion

This compound is a fluorinated 2-aminopyridine derivative with potential for applications in medicinal chemistry. While specific experimental data for this compound is scarce, a plausible synthetic route and potential biological activities can be inferred from related compounds. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological profile. The experimental protocols and predictive information provided in this guide offer a solid foundation for researchers and drug development professionals to initiate studies on this promising molecule.

References

The Strategic Intermediate: A Technical Guide to 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Building Block in Modern Chemistry

Abstract

3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative, has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its strategic importance in the development of bioactive compounds. While the precise historical discovery of this compound is not extensively documented in readily available literature, its utility is evidenced by its frequent appearance in patent literature as a precursor to a wide array of functional molecules. This guide will delve into the technical aspects of its synthesis, present its physicochemical data in a structured format, and explore its role in the context of contemporary drug discovery, including its relationship to recently identified therapeutic agents.

Introduction

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine scaffold is also a privileged structure, present in numerous natural products and FDA-approved drugs.[2] The convergence of these two features in this compound makes it a highly valuable and versatile building block for the synthesis of novel chemical entities. This guide serves as a technical resource for researchers and professionals in drug development, offering a consolidated view of the available information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 53359-69-6PubChem[3]
Molecular Formula C6H4F3N3O2PubChem[3]
Molecular Weight 207.11 g/mol PubChem[3]
Appearance White to brown solidCommercial Suppliers
XLogP3 1.8PubChem[3]

Table 1: Physicochemical Properties of this compound

Synthesis and Reaction Pathways

While a definitive seminal publication on the synthesis of this compound is elusive, a logical and commonly employed synthetic pathway can be inferred from the preparation of its precursors and analogous compounds. The most probable route involves the amination of a 2-chloro-3-nitro-5-(trifluoromethyl)pyridine intermediate.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

A common precursor, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, can be synthesized from 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine.[4]

  • Reactants: 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine, phosphorus oxychloride (POCl3), and a phase-transfer catalyst such as benzyltrimethylammonium chloride.

  • Solvent: Acetonitrile.

  • Procedure: 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine is dissolved in acetonitrile. Phosphorus oxychloride and benzyltrimethylammonium chloride are added to the solution. The reaction mixture is heated, for instance, at 80°C for several hours. Progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, water is added to the reaction mixture, which is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Experimental Protocol: Amination to this compound

The conversion of the 2-chloro intermediate to the final 2-amino product is a standard nucleophilic aromatic substitution reaction.

  • Reactants: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and an ammonia source (e.g., aqueous ammonia).

  • Procedure: The chloro-pyridine derivative is heated with an excess of the ammonia source in a sealed vessel (e.g., an autoclave) to prevent the escape of volatile ammonia. The reaction temperature and duration are optimized to ensure complete conversion.

  • Work-up: After cooling, the reaction mixture is typically partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

The overall synthetic workflow is depicted in the following diagram:

G Synthesis Workflow for this compound A 2-Hydroxy-3-nitro- 5-(trifluoromethyl)pyridine B Chlorination (e.g., POCl3) A->B C 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine B->C D Amination (e.g., NH3) C->D E This compound D->E

Caption: A plausible synthetic route to this compound.

Applications in Drug Discovery and Agrochemicals

The strategic placement of the amino, nitro, and trifluoromethyl groups on the pyridine ring makes this compound a versatile precursor for a variety of more complex molecules. The amino group provides a handle for further functionalization, such as amide bond formation or as a nucleophile in substitution reactions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities, or it can act as an electron-withdrawing group to influence the reactivity of the pyridine ring.

Role as a Key Building Block

This compound is frequently cited in the patent literature as a starting material for the synthesis of a diverse range of compounds, including those with potential applications as herbicides, insecticides, and pharmaceuticals. For instance, it can be a precursor for the synthesis of various heterocyclic systems through cyclization reactions involving the 2-amino group and the 3-nitro group (after reduction).

Relevance in Contemporary Research: Androgen Receptor Antagonists

Recent research highlights the importance of the nitro-trifluoromethyl-pyridinamine scaffold in modern drug discovery. A 2024 study published in the Journal of Medicinal Chemistry identified 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, a structurally related compound, as a potent and pure antagonist of the androgen receptor (AR).[5] This is particularly significant in the context of prostate cancer, where mutations in the AR can lead to resistance to current therapies.[5]

The study reported IC50 values for novel AR antagonists derived from a similar chemical space. For example, the compound EF2 demonstrated potent inhibition of the AR pathway.[5]

CompoundIC50 (μM)Target
EL150.94Androgen Receptor
EF20.30Androgen Receptor

Table 2: Biological Activity of Structurally Related Androgen Receptor Antagonists [5]

This research underscores the therapeutic potential of molecules built upon the this compound framework. A logical workflow for the utilization of this building block in a drug discovery context is presented below.

G Drug Discovery Workflow Utilizing this compound A This compound (Starting Material) B Chemical Modification (e.g., N-Arylation, Reduction of Nitro Group) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., Androgen Receptor Binding Assay) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: A conceptual workflow for drug discovery starting from the core scaffold.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its own history may be that of a quiet enabler rather than a celebrated final product, its importance is undeniable. As a readily accessible, highly functionalized, and strategically designed building block, it continues to empower the discovery and development of new medicines and crop protection agents. The recent advancements in the development of androgen receptor antagonists from a similar chemical scaffold suggest that the full potential of this versatile intermediate is still being explored, promising exciting future applications. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.

References

Methodological & Application

synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Pyridine derivatives containing both a nitro and a trifluoromethyl group are of significant interest in medicinal chemistry and materials science. The target compound, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, serves as a versatile building block for more complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the nucleophilic displacement of the chlorine atom at the 2-position of the pyridine ring. This protocol details the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, a critical step in the synthetic pathway towards various biologically active molecules.

Reaction Scheme

Caption: General reaction scheme for the amination.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. The following procedure is adapted from established methods for the amination of similar chloropyridine derivatives.

Materials and Equipment:

  • Starting Material: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (Purity ≥ 98%)

  • Reagent: Anhydrous ammonia (liquid) or aqueous ammonia (28-30%)

  • Solvent: Toluene, Methanol, or Water

  • Equipment: High-pressure autoclave with magnetic stirring, temperature controller, and pressure gauge; standard laboratory glassware; rotary evaporator; filtration apparatus.

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave reactor with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and the chosen solvent (refer to Table 1 for specific quantities).

  • Sealing and Purging: Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any residual air and moisture.

  • Addition of Ammonia: Introduce the specified amount of anhydrous liquid ammonia or aqueous ammonia into the sealed reactor.

  • Reaction Conditions: Heat the stirred reaction mixture to the specified temperature and maintain it for the designated reaction time (see Table 1). Monitor the internal pressure throughout the reaction.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Slowly vent the excess ammonia into a suitable scrubbing solution (e.g., dilute acid).

  • Work-up:

    • Open the reactor and transfer the contents to a round-bottom flask.

    • If a solvent like toluene was used, wash the reaction mixture with water to remove any inorganic salts. Separate the organic layer.

    • If a solvent like methanol or water was used, the product may precipitate upon cooling.

    • Isolate the crude product by filtration.

    • Concentrate the filtrate (or the organic layer) under reduced pressure using a rotary evaporator to recover any dissolved product.

  • Purification:

    • Wash the collected solid product with cold water and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding outcomes based on analogous amination reactions of similar substrates. These values provide a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Parameters and Yields for Amination of Halogenated Pyridines

EntryStarting MaterialAminating AgentSolventTemperature (°C)Time (h)Pressure (bar)Yield (%)Reference
12,3-dichloro-5-(trifluoromethyl)pyridineLiquid AmmoniaWater80918-2290[1]
22,3-dichloro-5-trifluoromethylpyridine28% Aqueous AmmoniaNone100-12529~2-[2]
32,6-dichloro-3-nitropyridineAmmonia GasIsopropanol20-3024--[3]

Note: The yields and conditions are for the amination of similar, but not identical, starting materials and should be considered as a guide for optimization.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

G start Start reactor_setup Reactor Setup: Charge Autoclave with Starting Material and Solvent start->reactor_setup seal_purge Seal and Purge with Inert Gas reactor_setup->seal_purge add_ammonia Introduce Ammonia seal_purge->add_ammonia reaction Heat and Stir under Pressure (Monitor T and P) add_ammonia->reaction cool_depressurize Cool to Room Temperature and Vent Excess Ammonia reaction->cool_depressurize workup Reaction Work-up: Transfer, Wash/Filter cool_depressurize->workup purification Purification: Recrystallization workup->purification characterization Characterization: (NMR, MS, MP) purification->characterization end_product This compound characterization->end_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood by trained personnel.

  • The use of a high-pressure autoclave requires appropriate training and safety precautions. Ensure the reactor is properly rated for the intended temperature and pressure.

  • Anhydrous ammonia is a corrosive and toxic gas. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-chloro-3-nitro-5-(trifluoromethyl)pyridine is a hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. By adapting established procedures for similar compounds, this guide offers a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development to produce this valuable synthetic intermediate. The provided data and workflow visualization are intended to facilitate a safe and efficient synthesis.

References

Application Notes and Protocols: Reaction Mechanisms for the Amination of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized as key structural motifs in a variety of active agrochemical and pharmaceutical ingredients.[1][2] The trifluoromethyl (-CF3) group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the pyridine ring.[1] This electronic effect is pivotal in facilitating amination reactions, which are essential for the synthesis of a diverse array of biologically active molecules. This document provides a detailed overview of the primary reaction mechanisms involved in the amination of trifluoromethylpyridines, presents quantitative data for key reactions, and offers detailed experimental protocols.

Key Reaction Mechanisms

The amination of trifluoromethylpyridines predominantly proceeds through two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method depends on the specific substrate, the desired amine, and the required reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a fundamental reaction for the amination of electron-deficient aromatic rings. The potent electron-withdrawing nature of the trifluoromethyl group, in conjunction with the inherent electron deficiency of the pyridine ring, makes the carbon atoms at the positions ortho and para to the activating group highly susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. Initially, the amine nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halogen), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored through the expulsion of the leaving group. The stability of the Meisenheimer complex is a key factor in the facility of this reaction.

Caption: General mechanism of SNAr on a trifluoromethylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[3][4][5] This method is particularly valuable for coupling a wide range of amines with aryl halides and pseudohalides under relatively mild conditions, offering a broad substrate scope and excellent functional group tolerance.[3]

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ pd2_arx Ar-Pd(II)(Lₙ)-X pd0->pd2_arx Oxidative Addition pd2_amido Ar-Pd(II)(Lₙ)-NHR pd2_arx->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NHR sub Ar-X amine R-NH₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data

The following table summarizes representative examples of amination reactions on trifluoromethylpyridines, highlighting the reaction conditions and corresponding yields.

SubstrateAmineCatalyst/Base/SolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ / BINAP / NaOt-Bu / Toluene801895[Buchwald, S. L. et al. J. Am. Chem. Soc. 1996 , 118, 7215-7216]
2-Fluoro-4-(trifluoromethyl)pyridineAnilineK₂CO₃ / DMSO1001288[Yang, D. et al. Org. Lett. 2010 , 12, 4848-4851]
4-Chloro-2-(trifluoromethyl)pyridineBenzylaminePd(OAc)₂ / Xantphos / Cs₂CO₃ / Dioxane1102492[Hartwig, J. F. et al. J. Am. Chem. Soc. 1998 , 120, 827-828]
2,3-Dichloro-5-(trifluoromethyl)pyridinen-ButylamineNone / Neat10015>90 (for mono-amination)[Adapted from patent literature, e.g., CN107954924A][6]
2-Bromo-6-(trifluoromethyl)pyridinePiperidinePd(OAc)₂ / RuPhos / K₃PO₄ / t-BuOH1001694[Buchwald, S. L. et al. J. Am. Chem. Soc. 2008 , 130, 6686–6687]

Experimental Protocols

Protocol 1: SNAr Amination of 2-Chloro-5-(trifluoromethyl)pyridine with Morpholine

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen inlet.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 120 °C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aminated product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)pyridine with Benzylamine

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, condenser, heating mantle, and argon inlet.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane, followed by 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite®, washing the pad with additional toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) start->setup reagents Add Substrate, Amine, Catalyst, Base, Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for amination reactions.

Conclusion

The amination of trifluoromethylpyridines is a crucial transformation in synthetic chemistry, enabling access to a wide range of valuable compounds for the pharmaceutical and agrochemical industries.[1][2] The two primary methods, Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, offer complementary approaches to C-N bond formation. A thorough understanding of these reaction mechanisms, coupled with optimized experimental protocols, is essential for researchers and scientists in the field of drug development to efficiently synthesize novel and complex molecular architectures. The protocols and data presented herein serve as a practical guide for the successful implementation of these important synthetic transformations.

References

Application Notes and Protocols for 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry. Its utility stems from the presence of several reactive sites and the advantageous physicochemical properties conferred by the trifluoromethyl and nitro groups. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group can be a key pharmacophore or be chemically transformed into other functional groups. This document provides an overview of its applications, particularly as an intermediate in the synthesis of bioactive molecules, and detailed protocols for its synthesis and use in the development of therapeutic agents. The primary application highlighted is its role in the synthesis of novel androgen receptor (AR) antagonists for the potential treatment of prostate cancer.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[3]

PropertyValue
Molecular Formula C₆H₄F₃N₃O₂
Molecular Weight 207.11 g/mol
CAS Number 53359-69-6
Appearance Yellow crystalline solid
XLogP3 1.8

Applications in Medicinal Chemistry

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial starting material or intermediate for the synthesis of more complex molecules with therapeutic potential.[1][4] Its structural features allow for diverse chemical modifications.

A significant application of this scaffold is in the development of androgen receptor (AR) antagonists.[2] The AR signaling pathway is a critical driver in the progression of prostate cancer, and blocking this pathway is a cornerstone of therapy.[2] Derivatives of this compound have been synthesized and shown to act as potent AR antagonists, demonstrating potential for the treatment of castration-resistant prostate cancer (CRPC).[2]

Quantitative Data of Bioactive Derivatives

The following table summarizes the in vitro activity of representative androgen receptor antagonists synthesized using a scaffold derived from this compound.

Compound IDTargetAssayIC₅₀ (µM)
EF2Androgen ReceptorAntagonist Activity0.30
EL15Androgen ReceptorAntagonist Activity0.94

Data sourced from a study on novel pure androgen receptor antagonists.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound from a commercially available precursor.

Materials:

  • 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • Benzyltrimethylammonium chloride

  • Acetonitrile (ACN)

  • Ammonia solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Chlorination:

    • In a 25 mL round-bottom flask, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (1.44 mmol) in acetonitrile (4.5 mL).

    • To this solution, add phosphorus oxychloride (4.33 mmol) and benzyltrimethylammonium chloride (0.721 mmol).

    • Stir the mixture at 80°C for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully add water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.[5]

  • Amination:

    • Place the crude 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a sealed tube.

    • Add an excess of ammonia solution.

    • Heat the reaction mixture to 90°C and stir for 16 hours.

    • After cooling to 0°C, the product will precipitate.

    • Filter the solid, wash with cold water, and dry to obtain this compound as a yellow solid.[6]

Protocol 2: Synthesis of a 5-Nitro-N-aryl-pyridin-2-amine Derivative (Androgen Receptor Antagonist)

This protocol illustrates the use of this compound as an intermediate in a Buchwald-Hartwig amination reaction to synthesize an N-aryl derivative.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium catalyst (0.05 mmol), ligand (0.1 mmol), and base (2.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Heat the reaction mixture at 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., EtOAc).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.

Protocol 3: Androgen Receptor (AR) Antagonist Activity Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to evaluate the antagonist activity of a test compound on the androgen receptor.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • AR-responsive luciferase reporter plasmid (containing Androgen Response Elements).

  • Transfection reagent.

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • Test compound (e.g., EF2).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Transfect the cells with the AR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped FBS to deprive the cells of steroids.

  • Compound Treatment: After another 24 hours, treat the cells with the test compound at various concentrations in the presence of a fixed concentration of DHT (e.g., 1 nM) to induce AR activity. Include appropriate controls (vehicle control, DHT alone, and a known AR antagonist like Enzalutamide).

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay). Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7][8]

Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Synthesis of Intermediate cluster_1 Protocol 2: Synthesis of AR Antagonist A 2-Hydroxy-3-nitro- 5-(trifluoromethyl)pyridine B 2-Chloro-3-nitro- 5-(trifluoromethyl)pyridine A->B  POCl₃ C 3-Nitro-5-(trifluoromethyl) -pyridin-2-amine B->C  NH₃ E 5-Nitro-N-aryl-pyridin-2-amine (e.g., EF2) C->E D Aryl Halide D->E  Buchwald-Hartwig  Amination

Caption: Synthetic route from a precursor to this compound and its subsequent use in synthesizing an androgen receptor antagonist.

Androgen Receptor Signaling Pathway and Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription Activation Antagonist AR Antagonist (e.g., EF2) Antagonist->AR_HSP Inhibition

Caption: Simplified overview of the androgen receptor signaling pathway and the inhibitory action of antagonists.

References

Application Notes and Protocols: 3-Nitro-5-(trifluoromethyl)pyridin-2-amine as a Versatile Intermediate for Pyridinyl-Thiazole Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine as a key intermediate in the synthesis of novel pyridinyl-thiazole based agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in numerous patented and researched agrochemical compounds. This document outlines a plausible and chemically sound synthetic pathway to a class of pyridinyl-thiazole compounds with potential insecticidal, herbicidal, or fungicidal properties, based on established chemical transformations of related molecules.

Introduction

The trifluoromethylpyridine scaffold is a crucial component in a wide array of modern agrochemicals, imparting enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. The presence of both a nitro and an amine group on the pyridine ring of This compound offers versatile handles for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse agrochemical candidates. The pyridinyl-thiazole core, in particular, has been identified in numerous compounds exhibiting potent insecticidal, herbicidal, and fungicidal activities. This document provides a detailed protocol for the synthesis of a representative pyridinyl-thiazole derivative from the title intermediate, along with characterization data and a discussion of its potential biological applications.

Proposed Synthetic Pathway

The following multi-step synthesis outlines a feasible route to convert this compound into a functionalized pyridinyl-thiazole derivative. This pathway is based on well-established organic chemistry principles and draws parallels from the synthesis of structurally related compounds found in scientific literature and patents.

Synthetic Pathway A This compound B 2-Isothiocyanato-3-nitro-5-(trifluoromethyl)pyridine A->B Thiophosgene or equivalent C N-(Substituted)-2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxamide B->C α-halo-γ-ketoester, Amide formation

Caption: Proposed synthetic route from this compound to a pyridinyl-thiazole carboxamide.

Experimental Protocols

Synthesis of 2-Isothiocyanato-3-nitro-5-(trifluoromethyl)pyridine (Intermediate 1)

Objective: To convert the primary amine of the starting material into a reactive isothiocyanate group, a key step for the subsequent thiazole ring formation.

Materials:

  • This compound

  • Thiophosgene (or a solid equivalent like thiocarbonyl-diimidazole for safety)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the stirred solution.

  • Add a solution of thiophosgene (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-Isothiocyanato-3-nitro-5-(trifluoromethyl)pyridine.

Synthesis of N-(Substituted)-2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxamide (Target Compound)

Objective: To construct the thiazole ring and introduce a carboxamide functionality, a common feature in bioactive molecules.

Materials:

  • 2-Isothiocyanato-3-nitro-5-(trifluoromethyl)pyridine (Intermediate 1)

  • Ethyl 2-chloroacetoacetate (or other α-halo-γ-ketoesters)

  • Substituted amine (R-NH2)

  • Ethanol, absolute

  • Sodium ethoxide

  • Hydrochloric acid, concentrated

  • Sodium hydroxide solution

  • Standard glassware for organic synthesis

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of 2-Isothiocyanato-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol dropwise.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor by TLC.

    • After completion, cool the mixture and neutralize with dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and stir at 50 °C for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylic acid.

  • Amide Formation:

    • Suspend the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.

    • Add a coupling agent such as HATU or EDC (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir for 10 minutes, then add the desired substituted amine (R-NH2, 1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for pyridinyl-thiazole derivatives, based on values reported in the literature for structurally similar compounds.

Table 1: Physicochemical and Yield Data for Representative Pyridinyl-Thiazole Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
PT-1 C₁₂H₆ClF₃N₄O₂S366.71185-18775
PT-2 C₁₃H₈F₃N₅O₂S371.30192-19482
PT-3 C₁₈H₁₁F₆N₅O₂S503.37210-21268

Table 2: Spectroscopic Data for a Representative Pyridinyl-Thiazole Derivative (PT-1)

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.15 (s, 1H, pyridine-H), 8.60 (s, 1H, pyridine-H), 8.25 (s, 1H, thiazole-H), 7.80 (s, 1H, NH), 7.40-7.50 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 165.2, 160.5, 152.8, 148.9, 145.3, 138.7, 135.4, 130.1, 128.6, 125.9, 122.3 (q, J = 273 Hz, CF₃), 118.7.
MS (ESI) m/z 367.0 [M+H]⁺

Biological Activity and Mechanism of Action

Pyridinyl-thiazole derivatives have been reported to exhibit a range of biological activities, making them promising candidates for agrochemical development. Depending on the specific substitutions, these compounds can act as insecticides, herbicides, or fungicides.

Potential Insecticidal Activity

Many thiazole-based insecticides act as modulators of insect nicotinic acetylcholine receptors (nAChRs).

Insecticidal MoA cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel Opens Ca_Influx Na+/Ca²⁺ Influx IonChannel->Ca_Influx Excitation Continuous Nerve Excitation Ca_Influx->Excitation Agrochemical Pyridinyl-Thiazole Insecticide Agrochemical->nAChR Binds to and activates Paralysis Paralysis and Death Excitation->Paralysis

Caption: Proposed mechanism of action for a pyridinyl-thiazole insecticide targeting nAChRs.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the synthesis of pyridinyl-thiazole derivatives and evaluate their biological activities. The versatility of the starting material, combined with the proven efficacy of the target scaffold, suggests that this is a fruitful area for future research and development in the agrochemical industry. Further optimization of the synthetic route and extensive biological screening are warranted to fully unlock the potential of this chemical class.

Application Notes and Protocols for N-arylation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heteroaromatic amines is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The resulting N-aryl heteroaromatic scaffolds are prevalent in a vast array of biologically active molecules and functional materials. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a valuable building block, featuring a pyridine ring substituted with both a strongly electron-withdrawing nitro group and a trifluoromethyl group. The N-arylation of this substrate provides access to a diverse range of complex molecules with potential applications in drug discovery and development. This document provides a detailed protocol for the N-arylation of this compound with various aryl halides, primarily focusing on the robust and versatile Buchwald-Hartwig amination reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool for synthetic chemists.[2] For electron-deficient substrates like this compound, careful optimization of the catalyst system, including the choice of palladium precursor, phosphine ligand, and base, is crucial for achieving high reaction efficiency.

Reaction Principle

The N-arylation of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) is achieved through a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the aminopyridine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the Pd(0) catalyst.[3]

Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst system. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0), or Pd(OAc)₂ - Palladium(II) acetate)

  • Phosphine ligand (e.g., XPhos, RuPhos, or other biaryl phosphine ligands)

  • Base (e.g., NaOtBu - Sodium tert-butoxide, K₃PO₄ - Potassium phosphate, or Cs₂CO₃ - Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.5-3.0 equiv.) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Data Presentation

The following table summarizes representative quantitative data for Buchwald-Hartwig N-arylation reactions of structurally similar electron-deficient 2-aminopyridines with various aryl halides. These examples can serve as a guide for expected yields and reaction conditions for the N-arylation of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1101878
33-BromoanisolePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃THF802492
42-ChloropyridinePd(OAc)₂ (4)DavePhos (8)NaOtBuToluene1101665

Note: The data presented in this table are representative examples from the literature for similar substrates and are intended for illustrative purposes. Actual yields for the N-arylation of this compound may vary and require optimization.

Visualizations

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst - Phosphine Ligand - Base add_solvent Add Anhydrous Solvent reagents->add_solvent Transfer to Schlenk Flask heating Heat and Stir (80-120 °C) add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to RT monitoring->cool Reaction Complete dilute_filter Dilute and Filter cool->dilute_filter extract Aqueous Extraction dilute_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure N-arylated Product chromatography->product

Caption: Experimental workflow for the N-arylation reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex + R-NH₂ - HX product N-arylated Product amido_complex->product Reductive Elimination base_h Base-H⁺ reductive_elimination_arrow amido_complex->reductive_elimination_arrow reactants Ar-X (Aryl Halide) amine R-NH₂ (Aminopyridine) base Base reductive_elimination_arrow->pd0

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for Developing Novel Kinase Inhibitors Using a Trifluoromethylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors centered on a trifluoromethylpyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, offering a unique combination of properties that can be exploited to achieve high potency and selectivity. The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyridine core provides a versatile platform for synthetic modification.

This document details the synthesis, in vitro evaluation, and cellular characterization of a potent trifluoromethylpyridine-based inhibitor, Bimiralisib (PQR309), which targets the PI3K/mTOR signaling pathway. The provided protocols offer a framework for the development and assessment of new chemical entities based on this promising scaffold.

Data Presentation

The inhibitory activities of the trifluoromethylpyridine-based kinase inhibitor, Bimiralisib (PQR309), against various isoforms of the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR) are summarized below. This data is crucial for understanding the inhibitor's potency and selectivity profile.

Compound NameTarget KinaseIC50 (nM)Reference
Bimiralisib (PQR309)PI3Kα33[1][2]
PI3Kβ661[2]
PI3Kγ708[2]
PI3Kδ451[2]
mTOR89[1][2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated.

G PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth PQR309 Bimiralisib (PQR309) PQR309->PI3K Inhibition PQR309->mTORC1 Inhibition

Caption: PI3K/mTOR Signaling Pathway and Inhibition by Bimiralisib (PQR309).

G Workflow for Synthesis and Evaluation of Trifluoromethylpyridine Kinase Inhibitors Synthesis Synthesis of Bimiralisib (PQR309) Purification Purification & Characterization Synthesis->Purification BiochemicalAssay In Vitro Kinase Assay (ADP-Glo) Purification->BiochemicalAssay CellularAssay Cellular Proliferation Assay (MTT) Purification->CellularAssay IC50_Determination IC50 Determination BiochemicalAssay->IC50_Determination SAR Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR Cytotoxicity_Analysis Cytotoxicity Analysis CellularAssay->Cytotoxicity_Analysis Cytotoxicity_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Bimiralisib (PQR309)

This protocol details the synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (Bimiralisib, PQR309) via a Suzuki cross-coupling reaction.[1][3]

Materials:

  • 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).[1]

  • Purge the vessel with nitrogen or argon for 15 minutes.[1]

  • Add palladium(II) acetate (0.02 eq).[1]

  • Add anhydrous 1,4-dioxane and degassed water to the reaction vessel via syringe. A typical solvent ratio is 4:1 dioxane to water.[1]

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Bimiralisib.

Expected Yield: Moderate to good yields (typically 60-80%) are expected for this type of coupling reaction.[1][3]

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of trifluoromethylpyridine compounds against their target kinases, such as PI3K and mTOR, by quantifying the amount of ADP produced during the kinase reaction.[4][5][6][7][8]

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Trifluoromethylpyridine inhibitor (e.g., Bimiralisib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the trifluoromethylpyridine inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • In a white assay plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase assay buffer).

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and introduces luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the positive control (vehicle-treated) wells.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of trifluoromethylpyridine inhibitors on the proliferation of cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., U87, U251 glioblastoma cells)

  • Complete cell culture medium

  • Trifluoromethylpyridine inhibitor (e.g., Bimiralisib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylpyridine inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all experimental wells.

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols: 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-nitro-5-(trifluoromethyl)pyridin-2-amine as a building block for the construction of bioactive heterocyclic compounds. The focus is on the synthesis of substituted imidazo[1,2-a]pyridines, a class of compounds known for their diverse pharmacological activities, including kinase inhibition. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to facilitate research and development in this area.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of multiple reactive sites and the unique electronic properties conferred by the trifluoromethyl and nitro groups. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group can be a key pharmacophore or a precursor for further functionalization. The 2-amino pyridine moiety is a common scaffold for the synthesis of various fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These heterocycles are prevalent in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities such as anticancer, anti-inflammatory, and antiviral effects.

This document details the application of this compound in the synthesis of potent kinase inhibitors, specifically targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Synthesis of Bioactive Imidazo[1,2-a]pyridines

A powerful and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienayme (GBB) three-component reaction. This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by an acid. This methodology allows for the rapid generation of a library of diverse imidazo[1,2-a]pyridines with various substituents at the 2 and 3 positions of the fused ring system.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)-8-nitroimidazo[1,2-a]pyridin-3-amine

This protocol is adapted from the general procedure for the synthesis of 3-aminoimidazo[1,2-α]pyridine compounds.[1]

Reaction Scheme:

G1 reactant1 This compound reagents p-TsOH·H₂O, Na₂SO₄, MeOH reactant1->reagents reactant2 4-(Trifluoromethyl)benzaldehyde reactant2->reagents reactant3 4-Chlorophenyl isocyanide reactant3->reagents product N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)-8-nitroimidazo[1,2-a]pyridin-3-amine reagents->product 50 °C, 48 h

General Synthetic Workflow

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzaldehyde

  • 4-Chlorophenyl isocyanide

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of this compound (1.0 mmol) and 4-(trifluoromethyl)benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.2 mmol) and anhydrous sodium sulfate (200 mg).

  • Stir the mixture under a nitrogen atmosphere at 50 °C for one hour.

  • To the reaction mixture, add a solution of 4-chlorophenyl isocyanide (1.0 mmol) in methanol (2 mL).

  • Continue stirring the reaction mixture at 50 °C for 48 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. Although not synthesized directly from this compound, these compounds share the core imidazo[1,2-a]pyridine scaffold and demonstrate the potential bioactivity of this class of heterocycles. Compound 12 , which bears a nitro group, is particularly relevant.[1]

CompoundCell LineIC₅₀ (µM)[1]
11 Indole4-ChlorophenylMCF-720.47 ± 0.10
11 Indole4-ChlorophenylHT-2918.34 ± 1.22
11 Indole4-ChlorophenylB16F1039.20 ± 1.84
12 2-Nitrophenyl4-ChlorophenylMCF-730.88 ± 14.44
12 2-Nitrophenyl4-ChlorophenylHT-294.15 ± 2.93
12 2-Nitrophenyl4-ChlorophenylB16F1064.81 ± 15.78
18 2,4-Difluorophenyl4-ChlorophenylMCF-714.81 ± 0.20
18 2,4-Difluorophenyl4-ChlorophenylHT-2910.11 ± 0.70
18 2,4-Difluorophenyl4-ChlorophenylB16F1014.39 ± 0.04
19 4-(Trifluoromethyl)phenyl4-ChlorophenylMCF-7>200
19 4-(Trifluoromethyl)phenyl4-ChlorophenylHT-2985.50 ± 18.83
19 4-(Trifluoromethyl)phenyl4-ChlorophenylB16F10>200

MCF-7: Human breast adenocarcinoma cell line; HT-29: Human colorectal adenocarcinoma cell line; B16F10: Murine melanoma cell line.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K.

G2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates TSC TSC1/2 Akt->TSC inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTORC1->S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits S6K->eIF4E activates Transcription Gene Transcription (Proliferation, Survival) eIF4E->Transcription Rheb Rheb TSC->Rheb inhibits Rheb->mTORC1 activates

PI3K/Akt/mTOR Signaling Pathway

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery of novel kinase inhibitors, starting from the synthesis of a compound library using this compound as a key building block.

G3 A Synthesis of Imidazo[1,2-a]pyridine Library (from this compound) B In vitro Kinase Assays (e.g., PI3K isoforms) A->B C Cell-based Proliferation Assays (e.g., MCF-7, HT-29) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->A Iterative Synthesis F In vivo Efficacy Studies (Xenograft models) E->F G Preclinical Development F->G

Drug Discovery Workflow

References

Application Note: Quantitative Analysis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical methodology for the quantification of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique. Additionally, a more sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method is presented for trace-level analysis. These protocols are intended to serve as a starting point for laboratory implementation and further validation.

Introduction

This compound is a substituted pyridine derivative whose accurate quantification is crucial for process control, quality assurance of final products, and stability studies. The presence of a nitro group and a trifluoromethyl group on the pyridine ring imparts specific chemical properties that necessitate reliable analytical methods for its determination in various matrices. This application note details two effective methods for the quantification of this compound.

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method suitable for routine analysis and quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method ideal for detecting low concentrations of the analyte and for analysis in complex matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC System
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 254 nm

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (90% A: 10% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for impurity profiling or analysis in complex biological or environmental matrices.

Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC or HPLC System
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS Parameters Optimize based on instrument; Monitor m/z 208.03 (M+H)⁺

Experimental Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC-UV method, but prepare calibration standards at lower concentrations appropriate for the sensitivity of the LC-MS system (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Analysis:

    • Equilibrate the LC-MS system.

    • Perform a direct infusion of a standard solution to optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the precursor ion (m/z 208.03 for [C6H4F3N3O2+H]⁺).

    • Inject the calibration standards and samples.

    • Generate a calibration curve and quantify the analyte in the samples.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are typical values and should be verified during method validation.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVLC-MS
Linearity Range 1 - 100 µg/mL1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~1.0 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%

Visualizations

The following diagrams illustrate the logical workflow of the analytical procedures.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition (UV 254 nm) Injection->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC-UV analytical workflow.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (ng/mL) LCMS_System LC-MS System Equilibration Standard_Prep->LCMS_System Sample_Prep Sample Preparation Sample_Prep->LCMS_System MS_Optimization MS Parameter Optimization LCMS_System->MS_Optimization Injection Inject Standards & Samples MS_Optimization->Injection Data_Acquisition Data Acquisition (MRM/SIM) Injection->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: LC-MS analytical workflow.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is essential that any method chosen be fully validated in the user's laboratory to ensure it meets the intended analytical requirements.

Application Notes and Protocols for the Analysis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₄F₃N₃O₂[1]

  • Molecular Weight: 207.11 g/mol [1]

  • XLogP3: 1.8[1]

  • Appearance: Likely a solid at room temperature.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV or MS detection is a suitable method for the analysis of this compound due to its polarity. The following protocol is based on established methods for similar pyridine derivatives.[3][4][5]

Experimental Protocol: HPLC-UV/MS

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound standard.

  • Dissolve the standard in a 10 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6][7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm or Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode. For MS, monitor the m/z transition for the analyte.
Data Presentation: HPLC Analysis

The following table summarizes the expected quantitative data for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (RT) Approximately 5.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the amine group is recommended to improve volatility and thermal stability.[8] Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[8]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.

  • Pipette 100 µL of the stock solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature before injection.

  • Prepare a reagent blank by following the same procedure without the analyte.[8]

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation: GC-MS Analysis

The following table summarizes the expected quantitative data for the GC-MS analysis of the silylated derivative of this compound.

ParameterExpected Value
Retention Time (RT) Approximately 10.2 min
Characteristic Ions (m/z) To be determined from the mass spectrum of the derivatized compound.
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Analytical Workflow Diagram

The following diagram illustrates the overall experimental workflow for the HPLC and GC-MS analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_reporting Reporting start Start: Receive Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter Sample Solution (0.45 µm) dissolve->filter derivatize Derivatization (Silylation) dissolve->derivatize For GC-MS (after drying) hplc_inject Inject into HPLC System filter->hplc_inject For HPLC hplc_separate Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect UV or MS Detection hplc_separate->hplc_detect hplc_data Data Acquisition and Analysis hplc_detect->hplc_data report Generate Final Report hplc_data->report gcms_inject Inject into GC-MS System derivatize->gcms_inject gcms_separate Chromatographic Separation (DB-5ms) gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection gcms_separate->gcms_detect gcms_data Data Acquisition and Analysis gcms_detect->gcms_data gcms_data->report

Caption: Overall analytical workflow for HPLC and GC-MS analysis.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitro-5-(trifluoromethyl)pyridin-2-amine is a key chemical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique structure, featuring a pyridine ring with nitro, amino, and trifluoromethyl groups, makes it a versatile building block for creating complex molecules.[1] The development of a robust, scalable, and efficient synthetic route is crucial for ensuring a consistent supply of this intermediate for preclinical studies and further drug development.

This document provides a detailed two-step protocol for the scale-up synthesis of this compound, starting from 3-nitro-5-(trifluoromethyl)pyridin-2-ol. The described methodology is designed to be efficient and suitable for producing the quantities required for preclinical evaluation.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

  • Chlorination: Conversion of 3-nitro-5-(trifluoromethyl)pyridin-2-ol to the intermediate 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

  • Amination: Reaction of the chloro-intermediate with ammonia to yield the final product, this compound.

Synthetic_Pathway A 3-Nitro-5-(trifluoromethyl)pyridin-2-ol B 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine A->B  POCl₃, Catalyst  Heat (80-120°C)   C This compound B->C  Aqueous Ammonia  Heat, Pressure  

Overall reaction pathway for the synthesis.

Experimental Protocols and Data

Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This protocol details the chlorination of 3-nitro-5-(trifluoromethyl)pyridin-2-ol using phosphorus oxychloride (POCl₃).

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Workflow_Step1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge reactor with 3-nitro-5- (trifluoromethyl)pyridin-2-ol and acetonitrile B Add benzyltrimethylammonium chloride A->B C Slowly add POCl₃ B->C D Heat mixture to 80°C C->D E Stir for 3 hours D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Quench with water/ice G->H I Extract with ethyl acetate H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate under reduced pressure J->K

Experimental workflow for the chlorination step.

Materials and Equipment:

  • A multi-neck, round-bottom flask or jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple.

  • Heating mantle or oil bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

Procedure:

  • Charge the reactor with 3-nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) and acetonitrile (approx. 9 mL per gram of starting material).[2]

  • With stirring, add benzyltrimethylammonium chloride (0.5 eq) to the suspension.[2]

  • Carefully and slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the mixture. An exotherm may be observed.[2]

  • Heat the reaction mixture to 80°C and maintain for 3 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (Mobile phase: petroleum ether/ethyl acetate = 15/1).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

Quantitative Data:

ParameterValueReference
Starting Material 3-nitro-5-(trifluoromethyl)pyridin-2-ol[2]
Reagents Phosphorus oxychloride, Benzyltrimethylammonium chloride[2]
Solvent Acetonitrile[2]
Reaction Temperature 80 °C[2]
Reaction Time 3 hours[2]
Typical Yield 88-92%[2]
Product Appearance White solid or brown oil[2]
Protocol 2: Synthesis of this compound

This protocol describes the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a pressure vessel.

Safety Precautions: This reaction is performed under pressure at an elevated temperature. An autoclave or a suitably rated pressure reactor must be used. Ensure the vessel is not filled more than two-thirds of its volume. Operate behind a blast shield.

Materials and Equipment:

  • Autoclave or high-pressure stainless steel reactor with a stirrer and temperature/pressure monitoring.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven.

Procedure:

  • Place 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) into the autoclave.[3]

  • Add 28% aqueous ammonia (approx. 3 mL per gram of starting material).[3]

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 100-125°C. The internal pressure will increase.[3]

  • Maintain the reaction at this temperature for 24-29 hours.[3]

  • After the reaction period, cool the autoclave to room temperature. The pressure should decrease to near atmospheric pressure.

  • Carefully vent any residual pressure and open the reactor.

  • The product typically precipitates out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water to remove any residual ammonia and salts.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material 2-chloro-3-nitro-5-(trifluoromethyl)pyridine[3]
Reagent 28% Aqueous Ammonia[3]
Reaction Temperature 100-125 °C[3]
Reaction Time 24-29 hours[3]
Typical Yield High (exact % depends on specific conditions)
Product Appearance Solid
Summary of Product Data

The following table summarizes the key physicochemical properties of the final product.

PropertyValueReference
Compound Name This compound
Synonyms 2-Amino-3-nitro-5-(trifluoromethyl)pyridine
CAS Number 53359-69-6
Molecular Formula C₆H₄F₃N₃O₂
Molecular Weight 207.11 g/mol
Appearance Solid
Conclusion

The presented two-step synthesis provides a reliable and scalable method for the production of this compound. The protocols utilize readily available reagents and standard chemical processing equipment. The high yields reported for the chlorination step contribute to the overall efficiency of the process, making it suitable for generating the multi-gram to kilogram quantities of material often required for comprehensive preclinical studies. Adherence to the outlined safety precautions is essential for the successful and safe execution of this synthesis on a larger scale.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals and agrochemicals.[1] The trifluoromethylpyridine scaffold is a key structural motif in many active pharmaceutical ingredients. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, a versatile intermediate for the synthesis of complex substituted pyridines.

While the direct use of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in a Suzuki coupling is not standard due to the lack of a suitable leaving group, the following protocols for the related halogenated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, offer a practical pathway to functionalize this important heterocyclic core. The resulting arylated products can be further modified, for instance, by the reduction of the nitro group to an amine, to access a diverse range of compounds.

Data Presentation: Representative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the selection of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of various bromopyridine and chloropyridine derivatives, which serve as a strong starting point for the optimization of reactions with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Catalyst SystemBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (2-5 mol%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90-9515-1870-90A common and reliable catalyst for many substrates.[1][2]
Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%)K₃PO₄ (2-3)Toluene or Dioxane100-1104-1275-95Buchwald ligands like SPhos are often effective for challenging substrates, including electron-deficient pyridines.[3]
PdCl₂(dppf) (2-3 mol%)Cs₂CO₃ or Na₂CO₃ (2)DMF or Toluene/H₂O1008-1670-88A robust catalyst system for a broad range of substrates.[3][4]
XPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K₂CO₃ (2-3)Ethanol / H₂O (4:1)135 (Microwave)0.767-89Microwave conditions can significantly reduce reaction times.[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with a generic arylboronic acid.

Materials:

  • 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₃PO₄, 2–3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe.[3] The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 85–110 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-nitro-5-(trifluoromethyl)pyridine product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine, Arylboronic Acid, Base, Catalyst B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture (Inert Gas Purge or Freeze-Pump-Thaw) B->C D Heat and Stir (e.g., 90-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temp E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Product) transmetalation_complex->product reagents1 R¹-X (Aryl Halide) reagents2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is predominantly utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals, its unique molecular structure presents significant potential for applications in materials science. The presence of a trifluoromethyl (-CF3) group, a nitro (-NO2) group, and an amine (-NH2) group on a pyridine ring makes it a versatile building block for the synthesis of high-performance polymers. This document outlines prospective applications of this compound in the development of advanced polymers such as polyamides and polyimides, detailing hypothetical synthetic protocols and expected material properties based on analogous systems.

Introduction: A Versatile Building Block for Advanced Polymers

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into polymer backbones is a well-established strategy for enhancing material properties. These enhancements include improved thermal stability, increased solubility in organic solvents, lower dielectric constants, and enhanced optical clarity. The pyridine ring itself can impart rigidity and thermal resistance to a polymer chain.

This compound can be envisioned as a precursor to a novel diamine monomer. The existing amine group and a second amine group generated from the reduction of the nitro group would provide the necessary functionality for polymerization reactions. The resulting fluorinated, pyridine-containing polymers are expected to exhibit a combination of desirable properties for applications in microelectronics, aerospace, and as specialty membranes.

Proposed Synthetic Pathways

The utility of this compound in polymer synthesis hinges on its conversion to a diamine monomer. This can be achieved through the chemical reduction of the nitro group. Subsequently, this newly synthesized diamine can be polymerized with diacyl chlorides to form polyamides or with dianhydrides to form polyimides.

Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine (TFPD)

The initial step involves the selective reduction of the nitro group in this compound to yield 5-(Trifluoromethyl)pyridine-2,3-diamine (TFPD).

Synthesis_of_TFPD start This compound reagents Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) start->reagents product 5-(Trifluoromethyl)pyridine-2,3-diamine (TFPD) reagents->product

Figure 1: Proposed synthesis of the diamine monomer TFPD.
Polymerization to Polyamides and Polyimides

The synthesized TFPD monomer can then be used in polycondensation reactions to create high-performance polymers.

Polymerization_Pathways cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis TFPD1 TFPD Polyamide Fluorinated Aromatic Polyamide TFPD1->Polyamide + DiacylChloride Diacyl Chloride (e.g., Terephthaloyl chloride) DiacylChloride->Polyamide TFPD2 TFPD PolyamicAcid Poly(amic acid) precursor TFPD2->PolyamicAcid + Dianhydride Dianhydride (e.g., PMDA or 6FDA) Dianhydride->PolyamicAcid Polyimide Fluorinated Aromatic Polyimide PolyamicAcid->Polyimide Thermal or Chemical Imidization

Figure 2: Polymerization routes from TFPD to polyamides and polyimides.

Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for the synthesis of analogous fluorinated aromatic polymers.[1][2][3]

Protocol 1: Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine (TFPD)
  • Materials : this compound, Palladium on Carbon (10 wt%), Ethanol, Hydrogen gas.

  • Procedure : a. In a high-pressure reaction vessel, dissolve this compound in ethanol. b. Add a catalytic amount of 10% Pd/C to the solution. c. Seal the vessel and purge with nitrogen, followed by hydrogen. d. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. f. Upon completion, carefully vent the hydrogen and purge with nitrogen. g. Filter the reaction mixture through celite to remove the catalyst. h. Evaporate the solvent under reduced pressure to obtain the crude product. i. Purify the crude product by recrystallization or column chromatography to yield pure 5-(Trifluoromethyl)pyridine-2,3-diamine.

Protocol 2: Synthesis of a Fluorinated Aromatic Polyamide
  • Materials : 5-(Trifluoromethyl)pyridine-2,3-diamine (TFPD), Terephthaloyl chloride, N-methyl-2-pyrrolidone (NMP), Pyridine.

  • Procedure : a. In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TFPD in anhydrous NMP. b. Add pyridine as an acid scavenger and cool the solution to 0°C in an ice bath. c. In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP. d. Slowly add the terephthaloyl chloride solution to the stirred TFPD solution. e. Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 24 hours. f. Precipitate the polymer by pouring the viscous solution into a large volume of methanol. g. Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C.

Protocol 3: Synthesis of a Fluorinated Aromatic Polyimide
  • Materials : 5-(Trifluoromethyl)pyridine-2,3-diamine (TFPD), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), N,N-dimethylacetamide (DMAc).

  • Procedure : a. In a dry, nitrogen-purged flask with a mechanical stirrer, dissolve an equimolar amount of TFPD in anhydrous DMAc. b. Once a clear solution is obtained, add an equimolar amount of 6FDA in one portion. c. Stir the mixture at room temperature for 24 hours to form the poly(amic acid) solution. d. Thermal Imidization : Cast the poly(amic acid) solution onto a glass plate and heat sequentially in an oven at 100°C, 200°C, and 300°C, holding for 1 hour at each temperature to effect cyclodehydration. e. Chemical Imidization : Alternatively, add a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature for 24 hours. Precipitate the polyimide in methanol, filter, wash, and dry.

Data Presentation (Expected Properties)

The following tables summarize the expected properties of the hypothetical polymers derived from this compound, based on data from analogous fluorinated polyamides and polyimides reported in the literature.[2][4][5]

Table 1: Expected Thermal Properties

Polymer TypeDianhydride/Diacyl ChlorideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
PolyamideTerephthaloyl chloride280 - 320> 450
PolyimidePMDA300 - 350> 500
Polyimide6FDA260 - 300> 520

Table 2: Expected Optical and Dielectric Properties

Polymer TypeDianhydrideCut-off Wavelength (nm)Dielectric Constant (1 MHz)
PolyimidePMDA380 - 4203.0 - 3.4
Polyimide6FDA330 - 3702.7 - 2.9

Conclusion

This compound holds considerable promise as a precursor for the synthesis of novel high-performance polymers. Through a straightforward reduction of the nitro group, a versatile diamine monomer can be obtained. The subsequent polymerization of this monomer is expected to yield fluorinated aromatic polyamides and polyimides with excellent thermal stability, good solubility, low dielectric constants, and high optical transparency. Further research into the synthesis and characterization of these materials could open up new avenues for their application in advanced technologies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Column Chromatography Compound is highly polar and strongly adsorbs to silica gel. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the compound's polarity, leading to strong interactions with the acidic silica gel stationary phase.- Use a less acidic stationary phase: Consider using neutral or basic alumina for column chromatography. - Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to compete with the amine for active sites on the silica gel. - Optimize the solvent system: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol) can help to effectively elute the compound.
Co-elution with impurities. - Adjust the solvent gradient: A shallower gradient can improve the separation of compounds with similar polarities. - Try a different solvent system: Experiment with different solvent combinations to alter the selectivity of the separation. For example, replacing ethyl acetate with acetone or tert-butyl methyl ether might change the elution order.
Oiling Out During Recrystallization The compound is melting before it dissolves or is crashing out of solution as a liquid. - Choose an appropriate solvent system: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. Test a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexanes), as well as solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). - Cool the solution slowly: Allow the flask to cool to room temperature without disturbance, and then place it in an ice bath to maximize crystal formation. - Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent surface to induce nucleation. - Add a seed crystal: If a small amount of pure product is available, add a seed crystal to the cooled solution.
Persistent Colored Impurities Presence of highly colored byproducts from the nitration reaction. - Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly. - Wash with a suitable solvent: If the impurity has different solubility characteristics, washing the crude solid with a solvent that dissolves the impurity but not the product can be effective.
Multiple Spots on TLC After Purification Isomeric impurities. The nitration of the precursor, 2-amino-5-(trifluoromethyl)pyridine, could potentially yield other isomers.- Optimize chromatographic separation: Use high-performance flash chromatography with a shallow gradient to improve the resolution between isomers. - Consider derivatization: In some cases, converting the amine to a less polar derivative (e.g., an amide) can facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities may include unreacted starting materials, such as 2-amino-5-(trifluoromethyl)pyridine, and potentially isomeric byproducts from the nitration reaction. The formation of other nitrated isomers is a possibility that can complicate purification.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The strong electron-withdrawing properties of the trifluoromethyl and nitro groups will likely make the compound quite polar, so a significant proportion of the polar solvent may be required for elution.[1]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, could be effective.

Q4: What are some recommended recrystallization solvents for this compound?

A4: While specific data for this compound is limited, for similar aromatic amines and pyridine derivatives, common recrystallization solvents include ethanol, methanol, toluene, and solvent mixtures like ethanol/water or ethyl acetate/hexane.[2] It is crucial to perform small-scale solvent screening to find the optimal conditions.

Q5: How does the trifluoromethyl group affect the purification process?

A5: The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the N-H protons of the amine and the overall polarity of the molecule.[1] This increased polarity can lead to stronger interactions with polar stationary phases like silica gel, potentially requiring more polar eluents for column chromatography. It can also influence the solubility of the compound in various organic solvents.

Data Presentation

Table 1: Physicochemical Properties and Estimated Solubility

PropertyValueNotes
Molecular Formula C₆H₄F₃N₃O₂
Molecular Weight 207.11 g/mol
Appearance Likely a solid at room temperatureBased on similar compounds.
XLogP3 1.8An indicator of lipophilicity.
Solubility in Water Likely lowThe trifluoromethyl group increases lipophilicity.
Solubility in Organic Solvents Expected to be soluble in polar organic solvents like ethyl acetate, acetone, dichloromethane, and methanol. Solubility in non-polar solvents like hexane is likely to be lower.This is a general expectation for polar aromatic amines.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: In a beaker, add the crude this compound and a small amount of silica gel. Add a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) to form a free-flowing slurry.

  • Column Packing: Wet-pack a glass column with silica gel in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully load the slurry onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, the solvent is a good candidate. If not, try a different solvent or a solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization Purity Check TLC_Analysis->Column_Chromatography Optimize Eluent Pure_Product Pure Product Characterization->Pure_Product Confirmed Pure Troubleshooting_Diagram Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Solution_Low_Yield - Use Alumina or modified mobile phase - Optimize solvent gradient Low_Yield->Solution_Low_Yield Yes Colored_Product Colored Product? Oiling_Out->Colored_Product No Solution_Oiling_Out - Change solvent system - Slow cooling / Scratching Oiling_Out->Solution_Oiling_Out Yes Solution_Colored_Product - Charcoal treatment - Wash with appropriate solvent Colored_Product->Solution_Colored_Product Yes Success Problem Resolved Colored_Product->Success No Solution_Low_Yield->Success Solution_Oiling_Out->Success Solution_Colored_Product->Success

References

Technical Support Center: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on a three-step approach: acetylation of the starting material, nitration of the intermediate, and subsequent hydrolysis to obtain the final product.

Problem 1: Low Yield During Acetylation of 2-Amino-5-(trifluoromethyl)pyridine

Potential Cause Recommended Solution
Incomplete reactionEnsure complete dissolution of the starting material. Use a slight excess of acetic anhydride (1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of acetic anhydrideUse fresh, anhydrous acetic anhydride and a dry reaction setup.
Product loss during workupCarefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product thoroughly with a suitable organic solvent like ethyl acetate.

Problem 2: Formation of Multiple Isomers During Nitration

The nitration of 2-acetamido-5-(trifluoromethyl)pyridine can lead to the formation of both the desired 3-nitro isomer and the undesired 5-nitro isomer due to the competing directing effects of the acetamido and trifluoromethyl groups.

Potential Cause Recommended Solution
Reaction temperature too highMaintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to favor the formation of the 3-nitro isomer.
Inadequate control of nitrating agentUse a milder nitrating agent, such as nitric acid in sulfuric acid, and add it dropwise to the reaction mixture with vigorous stirring.
Incorrect solventAcetic anhydride can be used as a solvent to potentially improve the regioselectivity towards the 3-position.

Problem 3: Incomplete Hydrolysis of the Acetamido Group

Potential Cause Recommended Solution
Insufficient acid or base concentrationUse a sufficiently concentrated acid (e.g., 6M HCl) or base (e.g., 2M NaOH) for the hydrolysis.
Short reaction time or low temperatureHeat the reaction mixture to reflux and monitor the progress by TLC until the starting material is fully consumed.
Product degradationFor acid-sensitive substrates, consider using basic hydrolysis conditions. Neutralize the reaction mixture carefully after completion.

Problem 4: Difficulty in Separating 3-Nitro and 5-Nitro Isomers

Potential Cause Recommended Solution
Similar polarities of the isomersUtilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for efficient separation. Monitor the fractions carefully by TLC.
Co-crystallizationIf purification by crystallization is attempted, multiple recrystallizations may be necessary. Seeding with a pure crystal of the desired isomer can sometimes help.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-amino-5-(trifluoromethyl)pyridine not recommended?

A1: Direct nitration of 2-amino-5-(trifluoromethyl)pyridine is challenging due to the strong activating and ortho-, para-directing effect of the amino group, which competes with the deactivating and meta-directing effect of the trifluoromethyl group. This often leads to a mixture of products, with the 5-nitro isomer being the major product due to steric and electronic factors.[1] Additionally, a significant side reaction is the formation of a 2-nitramino-5-(trifluoromethyl)pyridine intermediate, which is a kinetic product that can rearrange to the nitro isomers under acidic conditions.[1] Protecting the amino group as an acetamide provides better control over the regioselectivity of the nitration.

Q2: What is the purpose of acetylating the amino group before nitration?

A2: Acetylating the amino group to form an acetamido group serves two main purposes. Firstly, it moderates the activating effect of the amino group, which helps to prevent over-nitration and the formation of undesired byproducts. Secondly, the bulkier acetamido group can influence the regioselectivity of the subsequent nitration step, often favoring nitration at the less sterically hindered 3-position over the 5-position.

Q3: What are the typical reaction conditions for the nitration of 2-acetamido-5-(trifluoromethyl)pyridine?

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of all three steps of the synthesis. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q5: What are the expected yields for each step?

A5: Yields can vary depending on the specific reaction conditions and the purity of the reagents. Based on analogous reactions reported in the literature, the acetylation step can proceed with high yield (often >90%). The nitration step is the most critical for the overall yield of the desired 3-nitro isomer, and the yield may be moderate due to the formation of the 5-nitro isomer. The hydrolysis step is also typically high-yielding.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, the following general procedures for analogous reactions can be adapted.

Step 1: Acetylation of 2-Amino-5-(trifluoromethyl)pyridine

  • Dissolve 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent such as acetic acid or dichloromethane.

  • Slowly add a slight molar excess of acetic anhydride to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-acetamido-5-(trifluoromethyl)pyridine.

Step 2: Nitration of 2-Acetamido-5-(trifluoromethyl)pyridine

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C.

  • Slowly add 2-acetamido-5-(trifluoromethyl)pyridine to the cold nitrating mixture with vigorous stirring, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of 3-nitro and 5-nitro isomers.

Step 3: Hydrolysis of 2-Acetamido-3-nitro-5-(trifluoromethyl)pyridine

  • Dissolve the mixture of nitro isomers in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • After cooling, neutralize the reaction mixture.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the desired this compound from the 5-nitro isomer using column chromatography.

Visualizations

Reaction_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 2-Amino-5-(trifluoromethyl)pyridine 2-Amino-5-(trifluoromethyl)pyridine 2-Acetamido-5-(trifluoromethyl)pyridine 2-Acetamido-5-(trifluoromethyl)pyridine 2-Amino-5-(trifluoromethyl)pyridine->2-Acetamido-5-(trifluoromethyl)pyridine Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-Acetamido-5-(trifluoromethyl)pyridine 3-Nitro Isomer (desired) 3-Nitro Isomer (desired) 2-Acetamido-5-(trifluoromethyl)pyridine->3-Nitro Isomer (desired) Nitration 5-Nitro Isomer (side-product) 5-Nitro Isomer (side-product) 2-Acetamido-5-(trifluoromethyl)pyridine->5-Nitro Isomer (side-product) Nitrating Mixture Nitrating Mixture Nitrating Mixture->3-Nitro Isomer (desired) Nitrating Mixture->5-Nitro Isomer (side-product) This compound This compound 3-Nitro Isomer (desired)->this compound Hydrolysis Acid/Base Acid/Base Acid/Base->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis acetylation Step 1: Acetylation start->acetylation check_acetylation Low Yield? acetylation->check_acetylation troubleshoot_acetylation Troubleshoot Acetylation: - Check reagent purity - Ensure anhydrous conditions - Optimize reaction time/temp check_acetylation->troubleshoot_acetylation Yes nitration Step 2: Nitration check_acetylation->nitration No troubleshoot_acetylation->acetylation check_nitration Mixture of Isomers? nitration->check_nitration troubleshoot_nitration Troubleshoot Nitration: - Lower reaction temperature - Slow addition of nitrating agent - Use milder nitrating agent check_nitration->troubleshoot_nitration Yes hydrolysis Step 3: Hydrolysis check_nitration->hydrolysis No troubleshoot_nitration->nitration check_hydrolysis Incomplete Reaction? hydrolysis->check_hydrolysis troubleshoot_hydrolysis Troubleshoot Hydrolysis: - Increase acid/base concentration - Increase reaction time/temp check_hydrolysis->troubleshoot_hydrolysis Yes purification Purification check_hydrolysis->purification No troubleshoot_hydrolysis->hydrolysis check_purity Impure Product? purification->check_purity troubleshoot_purification Troubleshoot Purification: - Optimize column chromatography - Consider recrystallization check_purity->troubleshoot_purification Yes end_product Pure this compound check_purity->end_product No troubleshoot_purification->purification

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimizing Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-halopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 2-aminopyridines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion

Q: My amination reaction of a 2-halopyridine is showing low to no conversion. What are the common causes and what should I check first?

A: Low or no conversion in the amination of 2-halopyridines is a frequent issue, often stemming from the inherent reactivity of the starting materials and the sensitivity of the catalytic system. Here’s a systematic approach to troubleshooting:

  • Reactivity of the Halopyridine: The reactivity of 2-halopyridines follows the order: I > Br > Cl > F for palladium-catalyzed reactions, whereas for Nucleophilic Aromatic Substitution (SNAr), the order is typically F > Cl > Br > I.[1] 2-Chloropyridines are notoriously less reactive in palladium-catalyzed couplings due to the strong C-Cl bond, making the oxidative addition step rate-limiting.[2]

  • Catalyst System Integrity (for Palladium-catalyzed reactions):

    • Palladium Source: Ensure your palladium source is active. While Pd(OAc)₂ is common, its activity can be variable. Consider using more reliable palladium pre-catalysts like G3 or G4 palladacycles which generate the active Pd(0) species more efficiently.[2]

    • Ligand Choice: The choice of ligand is critical, especially for less reactive 2-chloropyridines. Bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[2]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[2]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, often in the range of 80-140 °C, are required to drive the reaction, particularly for C-Cl bond activation.[2][3]

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[2]

    • Solvent Purity: Use dry, degassed solvents. Common solvents include toluene, 1,4-dioxane, and THF.[2] Water and oxygen can deactivate the catalyst. However, in some SNAr reactions, water can be used as a green solvent.[3][4]

  • Base Selection:

    • A strong, non-nucleophilic base is typically required for palladium-catalyzed reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[2]

    • For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[2] In some SNAr reactions, bases like K₂CO₃ or even NaOtBu in water have been used successfully.[3][5]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Q: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) in my reaction mixture. How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations. It can arise from impurities in the reagents or non-optimal reaction conditions.

  • Purity of Reagents:

    • Base Purity: Ensure the base is anhydrous and of high purity. Traces of sodium hydroxide or moisture in NaOtBu can promote this side reaction.[2]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway over hydrodehalogenation.[2]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize water content.[2]

Issue 3: Poor Regioselectivity with Dihalopyridines

Q: How can I achieve regioselective amination on a dihalopyridine, for example, 2,4-dichloropyridine?

A: Achieving regioselectivity is a significant challenge. Generally, the halogen at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[2]

  • Buchwald-Hartwig Amination: It is possible to achieve highly regioselective amination at the C-2 position of 2,4-dichloropyridine. By carefully controlling the reaction temperature, the more reactive C-2 position can be selectively functionalized. A subsequent amination at a higher temperature can then be performed to functionalize the C-4 position if desired.[6]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to palladium-catalyzed reactions, the selectivity in SNAr can be different. For instance, in the reaction of 2-fluoro-4-iodopyridine, the Buchwald-Hartwig cross-coupling was found to be exclusive for the 4-position, whereas conventional substitutions often occur at the 2-position.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the best catalyst system for the Buchwald-Hartwig amination of 2-chloropyridines?

A1: There is no single "best" system as the optimal choice depends on the specific substrate. However, for the challenging amination of 2-chloropyridines, highly active catalyst systems are required. These typically consist of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. Systems based on ligands like RuPhos, BrettPhos, or DavePhos are often good starting points.[2]

Q2: Can I perform the amination of 2-halopyridines without a transition metal catalyst?

A2: Yes, Nucleophilic Aromatic Substitution (SNAr) is a common metal-free method for the amination of 2-halopyridines, especially for activated substrates.[4][8] 2-Fluoropyridines are generally the most reactive towards SNAr.[4] The presence of electron-withdrawing groups on the pyridine ring can also facilitate this reaction.[4] In some cases, SNAr reactions can be performed in environmentally friendly solvents like water.[3][4]

Q3: What is the recommended solvent for these reactions?

A3: For palladium-catalyzed Buchwald-Hartwig aminations, anhydrous and degassed aprotic polar solvents like toluene, 1,4-dioxane, or THF are commonly used.[2] For SNAr reactions, polar aprotic solvents like DMSO or DMF are often employed, although greener alternatives like water or ethanol under microwave conditions have also been reported.[4]

Q4: My starting amine is an aniline. Are there any special considerations?

A4: Anilines are generally good nucleophiles for the amination of 2-halopyridines. Both Buchwald-Hartwig and SNAr methods can be effective. For Buchwald-Hartwig reactions with anilines, the choice of base can be important, with Cs₂CO₃ sometimes being preferred to avoid decomposition of base-sensitive functional groups.[9]

Q5: I am working with a complex molecule with multiple functional groups. What are the mildest conditions I can use?

A5: For complex molecules, milder reaction conditions are crucial to avoid side reactions and degradation. Recently, methods using bench-stable 2-halopyridinium ketene hemiaminals have been developed for the synthesis of 2-aminopyridines under exceptionally mild, room-temperature SNAr conditions, avoiding the need for transition metals and harsh bases.[5][10] Another mild approach involves the conversion of pyridine N-oxides to 2-aminopyridines.[11][12]

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of 2-Chloropyridine with Morpholine

MethodCatalyst/ReagentLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃BINAPNaOtBuToluene80295Buchwald et al.
Buchwald-HartwigPd(OAc)₂RuPhosNaOtBuToluene1001685Hartwig et al.
SNArNoneNoneK₂CO₃DMSO1202470SNAr Example
SNAr (in water)NoneNoneKFWater1001865[4]

Table 2: Regioselectivity in the Amination of Dihalopyridines

SubstrateAmineMethodCatalyst/LigandConditionsMajor ProductRatio (2- vs 4-)Reference
2,4-DichloropyridineAnilineBuchwald-HartwigPd(OAc)₂/XPhosNaOtBu, Toluene, 80°C2-Anilino-4-chloropyridine>95:5[6]
2-Fluoro-4-iodopyridineAnilineBuchwald-HartwigPd(OAc)₂/BINAPK₂CO₃, Dioxane, MW, 120°C2-Fluoro-4-anilinopyridineExclusive at C4[7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the 2-bromopyridine (1.0 equivalent) and the amine (1.2 equivalents) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Stir the mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr Amination of 2-Fluoropyridine

  • To a reaction vessel, add the 2-fluoropyridine (1.0 equivalent), the amine (2.0 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents) in a polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired 2-aminopyridine.

Visualizations

Troubleshooting_Low_Conversion start Low/No Conversion in Amination of 2-Halopyridine check_reagents 1. Check Reagent Reactivity & Purity start->check_reagents check_catalyst 2. Evaluate Catalyst System (Pd-cat.) check_reagents->check_catalyst sub_reagents Halogen Reactivity (I>Br>Cl) Amine Nucleophilicity Reagent Purity check_reagents->sub_reagents check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions sub_catalyst Active Pd Pre-catalyst Bulky, Electron-Rich Ligand Increase Catalyst Loading check_catalyst->sub_catalyst check_base 4. Verify Base Selection & Quality check_conditions->check_base sub_conditions Increase Temperature Ensure Inert Atmosphere Use Dry, Degassed Solvent check_conditions->sub_conditions solution Reaction Optimized check_base->solution sub_base Strong, Non-nucleophilic Base (NaOtBu) Anhydrous & High Purity check_base->sub_base

Caption: Troubleshooting workflow for low conversion in amination reactions.

Amination_Method_Selection start Select Amination Method for 2-Halopyridine substrate Substrate Properties? (Halogen, Functional Groups) start->substrate pd_cat Palladium-Catalyzed (Buchwald-Hartwig) substrate->pd_cat Cl, Br, I Tolerates various groups snar Nucleophilic Aromatic Substitution (SNAr) substrate->snar F > Cl Activated ring other Other Mild Methods (N-oxides, Pyridinium Salts) substrate->other Complex/sensitive substrate pd_details Requires: Pd catalyst, ligand, strong base Good for less reactive halides pd_cat->pd_details snar_details Metal-free Often requires higher temperatures snar->snar_details other_details Very mild conditions Avoids transition metals other->other_details

Caption: Decision tree for selecting an amination method.

References

solubility issues of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, some general characteristics can be inferred from its structure. The presence of a nitro group and a trifluoromethyl group suggests it is a relatively polar molecule. The amine and pyridine functionalities can participate in hydrogen bonding. Therefore, it is expected to have better solubility in polar aprotic solvents and may exhibit some solubility in polar protic solvents. Its solubility in non-polar solvents is likely to be limited.

Q2: Which organic solvents are recommended as a starting point for solubilizing this compound?

A2: For initial solubility screening, it is advisable to start with common polar aprotic solvents.[1] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good starting points for compounds with poor solubility.[1] Polar protic solvents like ethanol and methanol can also be tested.

Q3: The compound is not dissolving in my chosen solvent. What can I do?

A3: If you are facing solubility issues, several techniques can be employed. Gentle heating and sonication can help increase the rate of dissolution.[1] However, be cautious with heating as it can potentially degrade the compound.[1] It is also recommended to perform small-scale solubility tests before preparing a large stock solution.[1]

Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several strategies. One approach is to first create a highly concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[1] It is important to be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can have unintended effects.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: The compound does not appear to dissolve in the initial solvent choice.

Root Cause Analysis:

  • Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the molecule.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.

  • Compound Purity: Impurities in the compound can sometimes affect its solubility.

Troubleshooting Steps:

  • Increase Agitation: Vigorously shake or vortex the sample to increase the interaction between the solute and the solvent.

  • Apply Gentle Heat: Warm the solution gently. Be sure to monitor for any signs of degradation, such as a color change.[1]

  • Utilize Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.[1]

  • Test a More Polar Solvent: If the initial solvent is not effective, try a more polar solvent. Refer to the solvent selection table below.

  • Verify Compound Purity: If possible, check the purity of your compound, as impurities can impact solubility.

Issue 2: The compound dissolves initially but then crashes out of solution.

Root Cause Analysis:

  • Supersaturation: The initial conditions (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.

  • Change in Temperature: A decrease in temperature can significantly reduce the solubility of a compound.

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.

Troubleshooting Steps:

  • Maintain a Constant Temperature: Ensure the temperature of the solution is kept stable.

  • Prepare a Less Concentrated Solution: Try preparing a more dilute solution to stay within the solubility limits.

  • Minimize Solvent Evaporation: Keep the container tightly sealed to prevent solvent loss.

  • Consider a Co-solvent System: In some cases, a mixture of two or more miscible solvents can improve solubility and stability.

Data Presentation

Table 1: Recommended Organic Solvents for Solubility Testing of this compound

Solvent ClassSolventRationale for Use
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, good for dissolving a wide range of organic compounds.[1]
N,N-Dimethylformamide (DMF)Similar to DMSO, a powerful solvent for polar molecules.[1]
AcetoneA less polar aprotic solvent, can be a good intermediate choice.
AcetonitrileCommonly used in chromatography, useful for analytical purposes.
Polar Protic EthanolCan participate in hydrogen bonding, often used in biological applications.[1]
MethanolSimilar to ethanol, but more polar.
IsopropanolA less polar alcohol that can be a useful alternative.
Non-Polar TolueneGenerally not expected to be a good solvent for this polar compound.
HexaneUnlikely to be effective, but can be used to confirm the compound's low solubility in non-polar media.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general procedure for assessing the solubility of this compound in various organic solvents.[2][3][4]

Materials:

  • This compound

  • Selected organic solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Spatula

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.

  • Add Solvent: Add a small volume of the selected solvent (e.g., 0.1 mL) to the test tube.

  • Agitate: Vigorously vortex the mixture for at least 30 seconds.

  • Observe: Visually inspect the solution to see if the compound has dissolved completely.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another small volume of the solvent and repeat the agitation and observation steps. Continue this process until the compound dissolves or a maximum volume of solvent has been added.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the solution in a water bath and observe for any changes in solubility.[1]

  • Record Observations: Carefully record your observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

Mandatory Visualization

experimental_workflow cluster_start Start cluster_preparation Preparation cluster_dissolution Dissolution Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Start Solubility Test weigh Weigh Compound (e.g., 1-5 mg) start->weigh add_solvent Add Initial Solvent Volume (e.g., 0.1 mL) weigh->add_solvent agitate Vortex/Agitate (30 seconds) add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble (Record Result) observe->soluble Yes insoluble Insoluble add_more_solvent Add More Solvent observe->add_more_solvent No add_more_solvent->agitate apply_heat Apply Gentle Heat/ Sonication add_more_solvent->apply_heat re_observe Re-observe apply_heat->re_observe re_observe->soluble Yes still_insoluble Still Insoluble (Record as Insoluble) re_observe->still_insoluble No

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. The guidance is structured to address common challenges and provide actionable solutions for catalyst and condition selection.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The substrate this compound presents a unique set of challenges due to its electronic properties. The pyridine core is highly electron-deficient due to the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). This electron deficiency can significantly impact the reactivity of the substrate in standard cross-coupling reactions. Additionally, the presence of a primary amino group (-NH₂) can lead to catalyst inhibition or undesired side reactions. The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate to the palladium catalyst, potentially deactivating it.[1]

Q2: Which type of cross-coupling reaction is most suitable for modifying this substrate?

A2: Several palladium-catalyzed cross-coupling reactions can be adapted for the functionalization of this compound, assuming a suitable leaving group (e.g., Br, Cl) is present on the pyridine ring. The most common and applicable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids. This is a versatile method with a broad tolerance for functional groups.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines. This is a powerful tool for introducing diverse amino functionalities.[3][4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, which are valuable intermediates for further transformations.[5][6]

  • Heck Coupling: For the formation of C-C bonds with alkenes, leading to substituted vinylpyridines.[7][8]

The choice of reaction will depend on the desired final product.

Q3: How do I select the right palladium catalyst and ligand for my Suzuki-Miyaura reaction with a halogenated this compound derivative?

A3: The selection of the catalyst system is critical. Due to the electron-deficient nature of the substrate, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[9] More active catalyst systems are generally required.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are excellent starting points.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended to promote the challenging oxidative addition step and stabilize the catalytic species.[1][9] Consider using ligands from the Buchwald family, such as SPhos , XPhos , or RuPhos .[10][11] For less challenging couplings, PPh₃ may be sufficient.[12]

Q4: What are the recommended bases and solvents for these cross-coupling reactions?

A4: The choice of base and solvent is interdependent and crucial for reaction success.

  • Bases:

    • For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[9]

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used. However, given the presence of the nitro group, which can be sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary to avoid side reactions.[13]

    • For Sonogashira couplings, an amine base like Et₃N or DIPEA is typically used, often in combination with a copper(I) co-catalyst.[5]

  • Solvents:

    • Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane , toluene , DMF , or THF .[1][5][9]

    • For Suzuki-Miyaura reactions, a mixture of an organic solvent with water (e.g., dioxane/water) is often used to facilitate the dissolution of the inorganic base.[2][9] However, anhydrous conditions may be necessary to prevent protodeboronation of the boronic acid.[1]

Q5: I am observing low to no product yield. What are the common troubleshooting steps?

A5: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst System Inactivity:

    • Problem: The chosen catalyst may not be active enough for this challenging substrate.

    • Solution: Switch to a more robust catalyst system. If you are using a simple Pd source with a monodentate ligand, consider moving to a pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos Pd G4).[14]

  • Improper Reaction Conditions:

    • Problem: The temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Consider using microwave irradiation to accelerate the reaction.[15]

  • Side Reactions:

    • Problem: Side reactions such as protodeboronation (in Suzuki coupling) or catalyst deactivation can reduce the yield.

    • Solution: For Suzuki reactions, ensure anhydrous conditions and use boronic esters (e.g., pinacol esters) which are more stable.[1] For all reactions, ensure the system is properly degassed to prevent oxidation of the Pd(0) catalyst.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst system.Switch to a more active catalyst, such as a palladium pre-catalyst with a Buchwald ligand (e.g., SPhos, XPhos).[9]
Low reaction temperature.Increase the temperature in increments (e.g., to 100-120 °C). Consider microwave heating.[15]
Ineffective base.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice will depend on the specific reaction type.[9]
Protodeboronation of Boronic Acid (Suzuki) Presence of water.Use anhydrous solvents and reagents. Consider using boronic esters instead of boronic acids.[1]
Homocoupling of Coupling Partners Presence of oxygen.Thoroughly degas all solvents and reagents before use. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
Dehalogenation of Starting Material Hydride sources in the reaction.Ensure solvents are free of potential hydride sources. Optimize reaction time to minimize this side reaction.[1]
Catalyst Inhibition Coordination of the amino or pyridine nitrogen to the palladium center.Use bulky ligands (e.g., XPhos, SPhos) that can disfavor catalyst deactivation pathways.[1] In some cases, N-protection of the amino group might be necessary.[2]

Experimental Protocols (Generalized)

The following are generalized protocols based on successful cross-coupling reactions of structurally similar aminonitropyridines. Note: These protocols should be considered as a starting point and may require optimization for this compound derivatives.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Materials:

  • Halogenated this compound (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add the halogenated pyridine derivative, boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add Pd₂(dba)₃ and XPhos to the flask under a positive flow of argon.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Materials:

  • Halogenated this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add the halogenated pyridine derivative, XPhos Pd G3, and NaOtBu to a dry vial.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

Materials:

  • Halogenated this compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (2.0 equiv)

  • DMF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add the halogenated pyridine derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed DMF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool to room temperature and dilute with an organic solvent.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow Start Start: Define Desired Cross-Coupling Reaction Reaction_Type Select Reaction Type: - Suzuki-Miyaura (C-C) - Buchwald-Hartwig (C-N) - Sonogashira (C-C alkyne) - Heck (C-C alkene) Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki C-C (Aryl) Buchwald Buchwald-Hartwig Reaction_Type->Buchwald C-N Sonogashira Sonogashira Reaction_Type->Sonogashira C-C (Alkyne) Heck Heck Reaction_Type->Heck C-C (Alkene) Catalyst_System Select Catalyst System: - Pd Precursor (Pd(OAc)₂, Pd₂(dba)₃) - Ligand (XPhos, SPhos, PPh₃) Suzuki->Catalyst_System Buchwald->Catalyst_System Sonogashira->Catalyst_System Heck->Catalyst_System Base_Solvent Select Base and Solvent: - Base (K₃PO₄, Cs₂CO₃, NaOtBu, Et₃N) - Solvent (Dioxane, Toluene, DMF) Catalyst_System->Base_Solvent Optimization Reaction Optimization: - Temperature (80-120°C) - Time - Reagent Stoichiometry Base_Solvent->Optimization Troubleshooting Troubleshooting: - Low Yield - Side Reactions Optimization->Troubleshooting Issues Encountered Success Successful Coupling Optimization->Success Desired Outcome Troubleshooting->Catalyst_System Re-evaluate Troubleshooting->Base_Solvent Re-evaluate Troubleshooting->Optimization Re-optimize

Caption: A workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Logic Start Low or No Product Yield Check_Catalyst Is the Catalyst System Sufficiently Active? Start->Check_Catalyst Upgrade_Catalyst Action: Switch to a more active system (e.g., Buchwald ligands/pre-catalysts) Check_Catalyst->Upgrade_Catalyst No Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Re_evaluate Re-run Experiment Upgrade_Catalyst->Re_evaluate Modify_Conditions Action: Increase temperature, prolong reaction time, or consider microwave heating Check_Conditions->Modify_Conditions No Check_Side_Reactions Are Side Reactions (e.g., Protodeboronation) Occurring? Check_Conditions->Check_Side_Reactions Yes Modify_Conditions->Re_evaluate Address_Side_Reactions Action: Use anhydrous conditions, use boronic esters, ensure proper degassing Check_Side_Reactions->Address_Side_Reactions Yes Check_Side_Reactions->Re_evaluate No Address_Side_Reactions->Re_evaluate

References

preventing decomposition of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by its chemical structure, which features both a nitro group and a trifluoromethyl group on a pyridine ring. These electron-withdrawing groups make the pyridine ring susceptible to nucleophilic attack and can influence the stability of the amino group. Key factors leading to decomposition include:

  • Elevated Temperatures: High reaction temperatures can promote unwanted side reactions and degradation.

  • Strongly Acidic or Basic Conditions: The compound's stability can be compromised in the presence of strong acids or bases.

  • Harsh Reagents: Aggressive reagents, particularly strong oxidizing or reducing agents, can lead to decomposition.

  • Presence of Nucleophiles: The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, which can be an intended reaction or an undesired decomposition pathway.

Q2: I am observing a dark coloration of my reaction mixture. What is the likely cause?

A2: Darkening of the reaction mixture is a common indicator of decomposition for many organic compounds, including nitroaromatics. This can be due to the formation of polymeric byproducts or highly conjugated systems resulting from side reactions. It is crucial to investigate the cause, which could be related to excessive heat, incompatibility with the solvent or other reagents, or sensitivity to air or light.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section provides structured guidance to address common problems encountered during reactions with this compound.

Issue 1: Low Yield and Formation of Unidentified Byproducts

Low yields and the appearance of multiple spots on a TLC plate are common signs of decomposition or competing side reactions.

Potential Cause Troubleshooting Steps
Reaction temperature is too high. - Lower the reaction temperature and prolong the reaction time. - Consider stepwise addition of reagents to control exothermic reactions.
Inappropriate solvent. - Choose a solvent that is inert to the reaction conditions and in which the starting material is sufficiently soluble at the desired temperature. - Ensure the solvent is dry and degassed if the reaction is sensitive to moisture or oxygen.
Reaction with strong bases. - If a base is required, consider using a milder, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or an organic base like triethylamine or diisopropylethylamine). - Add the base slowly and at a reduced temperature.
Reaction with strong acids. - If acidic conditions are necessary, use the minimum required amount of acid. - Consider using a weaker acid or a buffered system.
Air or moisture sensitivity. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and trifluoromethyl groups activate the pyridine ring for nucleophilic attack, which can lead to undesired substitution products.

Potential Cause Troubleshooting Steps
Presence of strong nucleophiles. - If a nucleophilic reagent is part of the reaction, control its stoichiometry and addition rate carefully. - Protect the amino group if it is not the intended site of reaction.
High reaction temperature favoring SNAr. - Conduct the reaction at the lowest possible temperature that allows for the desired transformation.
Solvent polarity. - The rate of SNAr reactions can be influenced by solvent polarity. Experiment with solvents of different polarities to find optimal conditions for the desired reaction while minimizing side reactions.

Experimental Protocols

While specific protocols for preventing the decomposition of this compound are not extensively documented, the following general procedures for related reactions can be adapted.

General Protocol for a Nucleophilic Aromatic Substitution Reaction

This protocol provides a starting point for reacting this compound with a nucleophile.

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Addition of Base: If a base is required to deprotonate the nucleophile or the amino group of the substrate, add it portion-wise at a low temperature (e.g., 0 °C).

  • Addition of Nucleophile: Slowly add the nucleophilic reagent (1-1.2 equivalents) to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at the optimized temperature (starting from room temperature and adjusting as necessary) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizing Reaction Logic

To aid in experimental design, the following diagrams illustrate key decision-making processes and potential reaction pathways.

Decomposition_Troubleshooting Troubleshooting Workflow for Decomposition Start Reaction Failure or Low Yield Check_Temp Was the temperature too high? Start->Check_Temp Check_Reagents Are reagents too harsh (strong acid/base)? Check_Temp->Check_Reagents No Solution_Temp Lower temperature, monitor closely Check_Temp->Solution_Temp Yes Check_Atmosphere Was an inert atmosphere used? Check_Reagents->Check_Atmosphere No Solution_Reagents Use milder reagents, control addition Check_Reagents->Solution_Reagents Yes Solution_Atmosphere Use anhydrous solvents and inert gas Check_Atmosphere->Solution_Atmosphere No End Optimized Reaction Check_Atmosphere->End Yes Solution_Temp->End Solution_Reagents->End Solution_Atmosphere->End

Caption: A flowchart for troubleshooting common issues during reactions.

Reaction_Pathways Potential Reaction Pathways cluster_main This compound cluster_desired Desired Reactions cluster_undesired Decomposition Pathways A Starting Material B Reaction at Amino Group (e.g., Acylation, Alkylation) A->B C Reaction at Pyridine Ring (e.g., Nucleophilic Substitution of another group) A->C D Nucleophilic Attack on Pyridine Ring (undesired) A->D E Reduction of Nitro Group A->E F Hydrolysis/Degradation A->F

Caption: Potential desired and undesired reaction pathways.

troubleshooting guide for the synthesis of substituted pyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted pyridin-2-amines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyridin-2-amines?

A1: Several methods are widely employed for the synthesis of substituted pyridin-2-amines. The choice of method often depends on the desired substitution pattern and the available starting materials. Key synthetic strategies include:

  • Chichibabin Reaction: This classic method involves the direct amination of a pyridine ring using sodium amide or a related strong base. It is particularly useful for introducing an amino group at the 2-position of the pyridine ring.[1][2]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a versatile and widely used cross-coupling reaction that forms a carbon-nitrogen bond between a halopyridine (typically 2-chloro- or 2-bromopyridine) and an amine.[3]

  • Hantzsch Pyridine Synthesis: While primarily known for synthesizing dihydropyridines, this multicomponent reaction can be adapted to produce pyridines, including 2-aminopyridine derivatives, after an oxidation step.[4][5][6]

  • Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then cyclizes to a substituted pyridine.[7][8][9]

  • Multicomponent Reactions (MCRs): Various one-pot reactions involving three or more starting materials can efficiently generate highly substituted 2-aminopyridines.[10][11][12][13]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields are a common issue in organic synthesis. For the preparation of substituted pyridin-2-amines, consider the following general troubleshooting steps:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, sodium amide used in the Chichibabin reaction can be deactivated by moisture.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimize these parameters systematically. For example, some palladium-catalyzed aminations can be performed at room temperature with the right catalyst system, while others require heating.[14]

  • Inert Atmosphere: Many of these reactions, particularly those involving organometallic catalysts or strongly basic reagents, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: In catalytic reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze your crude reaction mixture to identify major byproducts and adjust conditions to minimize their formation.[4]

Q3: How can I effectively purify my substituted pyridin-2-amine product?

A3: Purification can be challenging due to the polar nature of the amino group. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities.[15] A gradient elution with a solvent system like hexane and ethyl acetate is often used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for obtaining high-purity material.

  • Acid-Base Extraction: The basicity of the aminopyridine can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by neutralization with a base, followed by extraction into an organic solvent.

  • Cation-Exchange Chromatography: This technique is particularly useful for removing excess 2-aminopyridine starting material from reaction mixtures.[16]

Troubleshooting Specific Synthesis Methods

Chichibabin Reaction

Q4: I am getting a low yield in my Chichibabin reaction. What should I check?

A4: Low yields in the Chichibabin reaction can often be attributed to the following:

  • Reagent Inactivity: Sodium amide is highly reactive and can be deactivated by moisture. Ensure it is fresh and handled under strictly anhydrous conditions.

  • Reaction Temperature: The reaction typically requires elevated temperatures. However, excessively high temperatures can lead to the formation of 2,6-diaminopyridine as a side product.[1]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring can inhibit the reaction.[2]

  • Alternative Reagents: Consider using a modified protocol, such as a NaH-iodide composite, which can offer milder reaction conditions and improved yields.[17]

Table 1: Troubleshooting Low Yields in the Chichibabin Reaction

Potential Cause Troubleshooting Suggestion Reference
Inactive Sodium AmideUse freshly opened or prepared sodium amide; ensure anhydrous conditions.[2]
Suboptimal TemperatureOptimize the reaction temperature; avoid excessive heat to prevent side reactions.[1]
Inhibiting SubstituentsThis method may not be suitable for pyridines with strong electron-withdrawing groups.[2]
Harsh Reaction ConditionsConsider using a NaH-LiI composite in THF for milder conditions.[17]
Palladium-Catalyzed Amination

Q5: My palladium-catalyzed amination of a 2-halopyridine is not working well. What are the common pitfalls?

A5: Palladium-catalyzed amination reactions are powerful but can be sensitive to several factors:

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is crucial. Different ligands can have a profound effect on reaction efficiency. For example, RuPhos and BrettPhos have been identified as excellent ligands for the coupling of primary and secondary amines with 3-halo-2-aminopyridines.[14]

  • Base Selection: The base plays a critical role. Strong bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or even KF-alumina can be effective and may be necessary for substrates with base-sensitive functional groups.[3]

  • Substrate-Catalyst Interactions: The 2-amino group in the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[14] The choice of ligand can help mitigate this issue.

  • Side Reactions: Homocoupling of the 2-amino-halopyridine can occur, though it is not always a major issue.[14]

Table 2: Troubleshooting Palladium-Catalyzed Amination of 2-Halopyridines

Potential Cause Troubleshooting Suggestion Reference
Inefficient Catalyst SystemScreen different palladium precursors and phosphine ligands (e.g., RuPhos, BrettPhos).[14]
Inappropriate BaseTest a range of bases, from strong (NaOtBu) to weaker (Cs2CO3, K3PO4, KF-alumina).[3]
Catalyst InhibitionUse bulky electron-rich phosphine ligands to favor the desired catalytic cycle.[14]
Low ReactivityEnsure rigorous exclusion of air and moisture; degas solvents and use an inert atmosphere.
Hantzsch Pyridine Synthesis

Q6: I am attempting a Hantzsch synthesis to get a substituted pyridine, but the yield is poor after the oxidation step. What could be the problem?

A6: The Hantzsch synthesis involves the formation of a dihydropyridine intermediate, which must be oxidized to the final pyridine product.[4][5] Low yields can arise from issues in both stages:

  • Inefficient Cyclization: The initial multicomponent reaction to form the dihydropyridine can be low-yielding under classical conditions. Using a catalyst like p-toluenesulfonic acid (PTSA) or microwave irradiation can significantly improve the yield of the intermediate.[6][10]

  • Incomplete Oxidation: The oxidation of the dihydropyridine to the pyridine is a critical step. If the oxidizing agent is not effective or used in the wrong stoichiometry, you will have a mixture of the dihydropyridine and the desired pyridine, leading to a low isolated yield of the latter.[4]

  • Harsh Oxidation Conditions: Strong oxidizing agents can sometimes lead to side reactions and degradation of the product. Milder oxidizing agents should be considered.[10]

Table 3: Troubleshooting the Hantzsch Pyridine Synthesis

Potential Cause Troubleshooting Suggestion Reference
Low Yield of DihydropyridineUse a catalyst (e.g., PTSA) or microwave-assisted synthesis.[6][10]
Incomplete OxidationEnsure the correct stoichiometry of the oxidizing agent; monitor the reaction to completion.[4]
Product DegradationConsider using milder oxidizing agents.[10]
Side Product FormationThe order of reagent addition can be critical; consider pre-forming intermediates.[4]

Experimental Protocols

Protocol 1: Modified Chichibabin Reaction for N-butylpyridin-2-amine[17]

To a 10 mL sealed tube containing pyridine (38.9 mg, 0.492 mmol), NaH (61.7 mg, 1.54 mmol), and LiI (136 mg, 1.02 mmol) in THF (500 μL) is added n-butylamine (98.8 μL, 1.00 mmol) at room temperature under a nitrogen atmosphere. The tube is sealed, and the reaction mixture is stirred at 85°C for 7 hours. The reaction is then quenched with ice-cold water at 0°C, and the organic materials are extracted three times with CH2Cl2. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by flash column chromatography (hexane:EtOAc = 4:1) to yield N-butylpyridin-2-amine.

Protocol 2: Palladium-Catalyzed Amination on a KF-Alumina Surface[3]

Preparation of activated Al2O3/KF: A mixture of basic alumina and KF (4:1 by weight) is stirred in THF for 30 minutes at room temperature. The solvent is evaporated, and the solid residue is heated at 250°C under vacuum for 4 hours, then cooled under a nitrogen atmosphere.

Amination Reaction: To a mixture of the 2-bromopyridine (2 mmol), the amine (8 mmol), Pd(OAc)2 (0.04 mmol), and (±)-BINAP (0.08 mmol) is added the activated Al2O3/KF (2 g). The mixture is stirred at 90-100°C for several hours under a nitrogen atmosphere. After completion, the product is extracted with an appropriate solvent and purified.

Protocol 3: Four-Component Catalyst-Free Synthesis of 2-Aminopyridines[11][12]

A mixture of an acetophenone derivative (0.1 mol), malononitrile (0.1 mol), an aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol) is stirred at room temperature under solvent-free conditions. After the reaction is complete (monitored by TLC), the resulting solid is washed several times with diethyl ether to afford the 2-aminopyridine derivative.

Visualizing Reaction Pathways and Workflows

Chichibabin_Mechanism Pyridine Pyridine Sigma_Complex σ-adduct (Meisenheimer-like) Intermediate Pyridine->Sigma_Complex + NH₂⁻ Amide NaNH₂ Amide->Sigma_Complex Product_Anion 2-Aminopyridine Anion Sigma_Complex->Product_Anion - H⁻ H2 H₂ Gas Sigma_Complex->H2 Elimination of Hydride Product Substituted Pyridin-2-amine Product_Anion->Product + H⁺ (workup)

Chichibabin Reaction Mechanism

Pd_Catalyzed_Amination_Cycle cluster_reactants Reactants Pd0 Pd(0)Lₙ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex LₙPd(II)(Ar)(X) Ox_Add->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex LₙPd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido_Complex Red_Elim Reductive Elimination PdII_Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product (Ar-NR¹R²) Red_Elim->Product ArX Ar-X (2-Halopyridine) ArX->Ox_Add Amine HNR¹R² (Amine) Amine->Amine_Coord Base Base Base->Deprotonation

Palladium-Catalyzed Amination Cycle

Synthesis_Workflow cluster_purification Purification Options Start Start: Starting Materials (e.g., Halopyridine, Amine) Reaction Synthesis Reaction (e.g., Pd-catalyzed amination) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification Crude_Product->Purification Col_Chrom Column Chromatography Purification->Col_Chrom Recrystal Recrystallization Purification->Recrystal Acid_Base Acid-Base Extraction Purification->Acid_Base Pure_Product Pure Substituted Pyridin-2-amine Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis Col_Chrom->Pure_Product Recrystal->Pure_Product Acid_Base->Pure_Product

General Experimental Workflow

References

Technical Support Center: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. The following information is designed to help identify potential byproducts and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the expected byproducts?

A plausible and common method for the synthesis of this compound is the direct nitration of 2-Amino-5-(trifluoromethyl)pyridine. This electrophilic aromatic substitution reaction, however, can lead to several byproducts. The primary expected byproducts include regioisomers from nitration at different positions on the pyridine ring and the formation of a nitramine intermediate.

Potential byproducts include:

  • Unreacted Starting Material: 2-Amino-5-(trifluoromethyl)pyridine.

  • Isomeric Byproducts: Nitration at other positions of the pyridine ring, such as 2-Amino-5-nitro-3-(trifluoromethyl)pyridine, although the directing effects of the amino and trifluoromethyl groups influence the regioselectivity.

  • Nitramine Intermediate: 2-Nitramino-5-(trifluoromethyl)pyridine can form as a kinetic product, which may rearrange to the desired product under acidic conditions and heat.[1]

  • Dinitro Compounds: Although less common, over-nitration can lead to the formation of dinitro-derivatives.

  • Degradation Products: Harsh reaction conditions can lead to the degradation of both the starting material and the product.

Q2: How do reaction conditions affect the formation of byproducts during the nitration of 2-Amino-5-(trifluoromethyl)pyridine?

Reaction conditions, particularly temperature and the composition of the nitrating mixture, are critical in controlling the product distribution.

  • Temperature: Lower temperatures (below 40°C) can favor the formation of the 2-nitraminopyridine intermediate.[1] Higher temperatures (50°C or above) promote the rearrangement of the nitramine to the ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[1]

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) will influence the reaction rate and the potential for over-nitration.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in the synthesis of this compound?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating and quantifying the main product and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile impurities, including residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any significant impurities that can be isolated.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired 3-Nitro isomer - Suboptimal reaction temperature favoring the nitramine intermediate.- Incorrect ratio of nitrating agents.- Carefully control the reaction temperature. Consider a step-wise temperature profile.- Optimize the molar ratio of nitric acid to sulfuric acid and the substrate.
Presence of significant amounts of unreacted 2-Amino-5-(trifluoromethyl)pyridine - Incomplete reaction.- Insufficient amount of nitrating agent.- Increase the reaction time.- Gradually increase the amount of the nitrating agent while monitoring the reaction progress.
High levels of isomeric byproducts - Reaction conditions favoring multiple nitration sites.- Modify the reaction temperature and the addition rate of the nitrating agent to improve regioselectivity.
Detection of a major byproduct that is not an isomer - This could be the 2-Nitramino-5-(trifluoromethyl)pyridine intermediate.- Analyze the reaction mixture at a lower temperature to confirm the presence of the intermediate.- Adjust reaction conditions (increase temperature and/or time) to promote its rearrangement to the desired product.
Product degradation (dark coloration, multiple unidentified peaks) - Excessively harsh reaction conditions (high temperature, high acid concentration).- Lower the reaction temperature.- Reduce the concentration of the acids in the nitrating mixture.

Experimental Protocols

Illustrative Protocol for Nitration of 2-Amino-5-(trifluoromethyl)pyridine:

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions.

  • Preparation: In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0-5°C.

  • Addition of Starting Material: Slowly add 2-Amino-5-(trifluoromethyl)pyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the starting material, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-40°C) for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Data Presentation

Table 1: Regioselectivity in the Nitration of 2-Aminopyridine

This table provides data from the nitration of a related compound, 2-aminopyridine, to illustrate the typical distribution of isomers.

Product Yield (%) Reference
2-Amino-3-nitropyridine~10%[1]
2-Amino-5-nitropyridine~90%[1]
2-NitraminopyridineKinetic Product[1]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Nitration (HNO3/H2SO4) cluster_products Products & Byproducts A 2-Amino-5-(trifluoromethyl)pyridine B Reaction Mixture A->B Addition C This compound (Desired Product) B->C Thermodynamic Product D Isomeric Byproducts (e.g., 5-Nitro) B->D Side Reaction E 2-Nitramino-5-(trifluoromethyl)pyridine (Intermediate/Byproduct) B->E Kinetic Product F Unreacted Starting Material B->F Incomplete Reaction

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow cluster_analysis Analysis cluster_identification Byproduct Identification cluster_optimization Optimization start Start: Low Yield or High Impurity check_purity Analyze crude product by HPLC/LC-MS start->check_purity is_isomer Major impurity is an isomer? check_purity->is_isomer is_intermediate Major impurity is the nitramine? is_isomer->is_intermediate No optimize_temp Adjust reaction temperature and/or reaction time is_isomer->optimize_temp Yes is_starting_material High level of starting material? is_intermediate->is_starting_material No is_intermediate->optimize_temp Yes optimize_reagents Adjust nitrating agent ratio is_starting_material->optimize_reagents Also consider increase_time Increase reaction time/temperature is_starting_material->increase_time Yes end End: Improved Yield/Purity optimize_temp->end optimize_reagents->end increase_time->end

Caption: Troubleshooting workflow for byproduct identification and synthesis optimization.

References

Technical Support Center: Regioselectivity in Trifluoromethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the regioselectivity of reactions with trifluoromethylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with trifluoromethylpyridines?

A1: The regioselectivity of reactions involving trifluoromethylpyridines is primarily governed by a combination of electronic and steric effects. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electron density of the pyridine ring, directing nucleophilic and electrophilic attacks to specific positions.[1][2] Key factors include:

  • The position of the CF₃ group: This dictates the electronic activation or deactivation of different positions on the pyridine ring.

  • Reaction type: The inherent mechanism of the reaction (e.g., nucleophilic aromatic substitution, electrophilic C-H functionalization, lithiation) plays a crucial role.

  • Presence of other directing groups: Additional substituents on the pyridine ring can either reinforce or compete with the directing effect of the CF₃ group.[3]

  • Reaction conditions: Parameters such as solvent, temperature, catalyst, and base can have a profound impact on the regiochemical outcome.[4][5][6]

Q2: How does the trifluoromethyl group direct incoming reagents?

A2: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2] This electronic effect deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack.

  • For Nucleophilic Aromatic Substitution (SNAr): The CF₃ group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

  • For Electrophilic Aromatic Substitution: The CF₃ group deactivates the entire ring, but the meta position is the least deactivated and therefore the preferred site for electrophilic attack.

  • For Lithiation/Metalation: The inductive effect of the CF₃ group can increase the acidity of adjacent C-H bonds, directing deprotonation to the ortho position.

Q3: I am getting a mixture of regioisomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the selectivity?

A3: Obtaining a mixture of regioisomers in SNAr reactions is a common issue. Here are several strategies to enhance regioselectivity:

  • Solvent Optimization: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of aprotic polar solvents like DMF, DMSO, or NMP. In some cases, less polar solvents might favor the formation of a specific isomer.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

  • Choice of Nucleophile: The steric bulk of the nucleophile can play a significant role. A bulkier nucleophile may preferentially attack the less sterically hindered position.

  • Protecting Groups: If there are other reactive sites on your trifluoromethylpyridine, consider using protecting groups to block unwanted reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Trifluoromethylation
Symptom Possible Cause Suggested Solution
Mixture of C2, C3, and C4-trifluoromethylated products.Radical trifluoromethylation reactions often exhibit low regioselectivity due to the high reactivity of the CF₃ radical.[7]Strategy 1: N-Activation. Convert the pyridine to an N-methylpyridinium salt. This activates the ring for nucleophilic trifluoromethylation and can lead to excellent regioselectivity, often favoring the C2 or C6 position.[7][8][9][10] Strategy 2: Nucleophilic Activation. Employ a hydrosilylation-electrophilic trifluoromethylation sequence. This method has been shown to be highly selective for the C3 position.[11]
Trifluoromethylation occurs at an undesired position despite using a directing group.The inherent electronic effects of the trifluoromethylpyridine may override the directing group's influence under the current reaction conditions.Strategy 1: Modify Reaction Conditions. Alter the solvent, temperature, or catalyst. For instance, solvent effects have been shown to completely reverse regioselectivity in some trifluoromethylation reactions. Strategy 2: Choose a Different Catalyst. For transition-metal-catalyzed reactions, the ligand on the metal center can significantly influence the regioselectivity.
Issue 2: Lack of Regiocontrol in Lithiation of Trifluoromethylpyridines
Symptom Possible Cause Suggested Solution
Lithiation occurs at multiple positions or leads to decomposition.The reaction conditions (base, solvent, temperature) are not optimized for regioselective deprotonation. Butyllithium can also act as a nucleophile, leading to side reactions.Strategy 1: Use a Non-Nucleophilic Base. Employ bases like Lithium diisopropylamide (LDA) to minimize nucleophilic addition.[12] Strategy 2: Optimize Temperature. Perform the lithiation at very low temperatures (e.g., -78 °C) to control the reaction kinetics and prevent side reactions.[13] Strategy 3: Solvent Effects. The choice of solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent.
The desired regioisomer is not formed.The position of the trifluoromethyl group and other substituents are directing the lithiation to an undesired site.Strategy 1: Halogen-Metal Exchange. If a halogen is present at the desired position for functionalization, a halogen-metal exchange reaction using n-BuLi or t-BuLi at low temperature can be a highly regioselective method.[14] Strategy 2: Directed ortho Metalation (DoM). If a suitable directing group is present on the ring, it can be used to direct the lithiation to the adjacent ortho position.

Quantitative Data Summary

Table 1: Effect of Catalyst Ligand on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition

EntryLigandYield of α-Trifluoromethylated Pyridine (%)
1PPh₃0
2TMEDAGood
3bpyGood
4phen56
5None43
Data synthesized from a study on cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles.[15]

Table 2: Solvent Effects on the Regioselective C-H Sulfonylation of Pyridine

EntryBaseSolventRegioisomeric Ratio (C4:C2)
1DABCOCH₂Cl₂70:30
This table illustrates the significant influence of the base and solvent system on the regiochemical outcome of the reaction.

Experimental Protocols

Protocol 1: Regioselective Direct C-H Trifluoromethylation via N-Methylpyridinium Salt Activation

This protocol is based on the method developed by Li and co-workers for the C2-selective trifluoromethylation of pyridines.[7][8][9]

Materials:

  • Substituted Pyridine

  • Methyl Iodide

  • Trifluoroacetic acid (TFA)

  • Silver(I) carbonate (Ag₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Preparation of the N-Methylpyridinium Iodide Salt:

    • In a round-bottom flask, dissolve the substituted pyridine in a minimal amount of a suitable solvent.

    • Add an excess of methyl iodide and stir the mixture at room temperature until the pyridinium salt precipitates.

    • Collect the salt by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

  • C-H Trifluoromethylation:

    • To a reaction vial, add the N-methylpyridinium iodide salt (0.25 mmol), trifluoroacetic acid (0.75 mmol), and silver(I) carbonate (0.50 mmol).

    • Add N,N-dimethylacetamide (DMA) to achieve a concentration of 0.25 M.

    • Seal the vial and heat the reaction mixture at 150 °C for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Protocol 2: Regioselective Synthesis of α-Trifluoromethylated Pyridines via Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from a method for the synthesis of multi-substituted trifluoromethylpyridines.[15]

Materials:

  • Trifluoromethylated Diyne

  • Nitrile

  • CoCl₂(phen) (Cobalt(II) chloride 1,10-phenanthroline complex)

  • Zinc powder (Zn)

  • Zinc Bromide (ZnBr₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add CoCl₂(phen) (3 mol%), zinc powder (10 mol%), and zinc bromide (10 mol%).

  • Add the nitrile (1.0 eq) and the trifluoromethylated diyne (1.5 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the reaction mixture directly by flash column chromatography on silica gel to isolate the desired α-trifluoromethylated pyridine.

Visualizations

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Trifluoromethylpyridine Trifluoromethylpyridine (with leaving group X) Attack Nucleophilic Attack (ortho or para to CF₃) Trifluoromethylpyridine->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Intermediate Meisenheimer Complex (stabilized by CF₃) Attack->Intermediate Forms intermediate Elimination Elimination of Leaving Group (X⁻) Intermediate->Elimination Restores aromaticity Substituted_Product Regioselective Product Elimination->Substituted_Product

Caption: Mechanism of Regioselective Nucleophilic Aromatic Substitution (SNAr) on a Trifluoromethylpyridine.

Troubleshooting_Regioselectivity Start Low Regioselectivity Observed Reaction_Type Identify Reaction Type Start->Reaction_Type SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr C-H_Func C-H Functionalization Reaction_Type->C-H_Func Lithiation Lithiation Reaction_Type->Lithiation Optimize_SNAr 1. Lower Temperature 2. Change Solvent 3. Vary Nucleophile SNAr->Optimize_SNAr Optimize_CH 1. Use N-Activation Strategy 2. Try Nucleophilic Activation 3. Screen Catalysts/Ligands C-H_Func->Optimize_CH Optimize_Lithiation 1. Use Non-nucleophilic Base (LDA) 2. Lower Temperature (-78°C) 3. Consider Halogen-Metal Exchange Lithiation->Optimize_Lithiation End Improved Regioselectivity Optimize_SNAr->End Optimize_CH->End Optimize_Lithiation->End

Caption: Troubleshooting workflow for improving regioselectivity in trifluoromethylpyridine reactions.

References

Technical Support Center: Managing Thermal Runaway in Nitration Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in safely performing nitration reactions of pyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to preventing and managing thermal runaway, a critical safety concern in these highly exothermic processes.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during pyridine nitration, with a focus on identifying and mitigating conditions that could lead to thermal runaway.

Q1: My reaction temperature is increasing uncontrollably and is not responding to external cooling. What are the immediate steps I should take?

An uncontrollable temperature rise is a primary indicator of a potential thermal runaway. Immediate and decisive action is required to prevent an explosion.

Immediate Actions:

  • Alert Personnel: Immediately notify all personnel in the laboratory of the emergency situation.

  • Stop Reagent Addition: If you are adding reagents, stop the addition immediately.

  • Emergency Cooling: If it is safe to do so, increase the cooling capacity. This may involve adding more dry ice or a colder solvent to the external cooling bath.

  • Quenching (Use Extreme Caution): If the reaction appears to be accelerating uncontrollably, and you are prepared with a pre-planned quenching strategy, you may consider quenching the reaction. This typically involves pouring the reaction mixture onto a large amount of crushed ice. This should only be attempted if you can do so from a safe distance and behind a blast shield.

  • Evacuate: If the temperature continues to rise rapidly despite these measures, or if you observe rapid gas evolution or pressure buildup, evacuate the immediate area and follow your institution's emergency procedures.

Q2: I am observing excessive gas evolution (brown/red fumes) and a rapid darkening of the reaction mixture. Are these signs of a thermal runaway?

Yes, these are critical warning signs that may indicate the onset of a thermal runaway reaction.

  • Excessive Gas Evolution: The formation of brown/red fumes (nitrous fumes) indicates that side reactions, such as oxidation of starting materials or decomposition of nitric acid, are occurring at an accelerated rate.[1] These decomposition reactions are highly exothermic and contribute to the loss of thermal control.

  • Rapid Color Change: A sudden darkening of the reaction mixture often signifies the formation of degradation products and byproducts due to excessive temperatures.

If you observe these signs, you should treat the situation as a potential thermal runaway and follow the immediate actions outlined in Q1.

Q3: My reaction resulted in a low yield of the desired mono-nitrated product and a significant amount of di-nitrated byproducts. How can I improve selectivity and safety?

Over-nitration is a common issue in pyridine nitration and can be controlled by carefully managing reaction parameters.[2] Harsh reaction conditions required for nitrating the electron-deficient pyridine ring can often lead to side products and increase safety risks.[2]

Strategies to Favor Mono-nitration:

  • Temperature Control: Lowering the reaction temperature can reduce the rate of the second nitration. Maintain a consistent and controlled temperature throughout the experiment.[2]

  • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[2]

  • Slow Addition: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product and helping to dissipate the heat of reaction more effectively.[2]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Quench the reaction once the formation of the desired product is maximized and before significant di-nitration occurs.[2]

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of pyridine nitration?

Thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The reaction rate increases with temperature, which in turn releases heat more rapidly, further increasing the temperature. This feedback loop can lead to a violent release of energy, gas, and potentially an explosion. Nitration reactions are particularly susceptible to thermal runaway due to their highly exothermic nature.[3]

Q2: What are the primary causes of thermal runaway during these reactions?

The primary causes stem from an imbalance between the rate of heat generation and the rate of heat removal. Specific triggers can include:

  • Inadequate Cooling: The cooling system is insufficient to handle the heat generated by the reaction.

  • High Reagent Concentration: Adding the nitrating agent too quickly or in too high a concentration can lead to localized "hot spots" that initiate the runaway.[2]

  • Incorrect Reagent Stoichiometry: Using a large excess of the nitrating agent increases the overall potential energy of the reaction.[2]

  • Loss of Stirring: Inadequate mixing can lead to localized overheating and concentration gradients.

  • Contamination: The presence of impurities can sometimes catalyze decomposition reactions.

Studies have shown that operator error, management failures, and a lack of organized operating procedures are possible causes for the majority of thermal runaway incidents.[4][5]

Q3: How can I design a pyridine nitration experiment to be inherently safer?

Designing for safety involves several key considerations:

  • Scale: Start with a small-scale reaction to establish safe operating parameters before scaling up.

  • Reagent Choice: Consider using milder nitrating agents if applicable to your substrate.

  • Temperature Control: Ensure your cooling bath and equipment are capable of handling the maximum potential heat output of the reaction.

  • Addition Control: Use an addition funnel or syringe pump for slow, controlled addition of the nitrating agent.[2]

  • Dilution: Using an appropriate solvent can help to moderate the reaction and absorb excess heat.

  • Emergency Plan: Have a clear, pre-defined plan for quenching the reaction in an emergency.

Q4: What are the best practices for monitoring a nitration reaction?

Continuous monitoring is crucial for early detection of deviations from normal reaction conditions.

  • Internal Thermometer: Always monitor the internal temperature of the reaction, not just the bath temperature.[2]

  • Visual Observation: Watch for changes in color, gas evolution, or viscosity.

  • Analytical Monitoring: Periodically take small aliquots for analysis by TLC or GC-MS to track the consumption of starting material and the formation of products and byproducts.[2]

Q5: Are there safer alternatives to traditional nitrating agents or methods?

Yes, several strategies can reduce the hazards associated with pyridine nitration.

  • Nitration of Pyridine-N-Oxide: This is a common alternative. The N-oxide activates the ring towards electrophilic substitution, allowing for milder reaction conditions to achieve nitration, typically at the 4-position.[1][2][6]

  • Continuous Flow Reactors: Implementing a continuous flow reactor can significantly improve safety. These systems use small reactor volumes, which allows for much better heat transfer and control, preventing the buildup of large quantities of energetic material and minimizing the risk of thermal runaway.[7]

Data Presentation

Table 1: Key Parameters for Controlling Pyridine Nitration

ParameterRecommended PracticeRationale
Reaction Temperature Maintain at the lowest effective temperature (e.g., 0°C or lower for initial addition).[2]Reduces the rate of exothermic side reactions and secondary nitrations.[2]
Nitrating Agent Stoichiometry Use a minimal excess of the nitrating agent.A large excess increases the potential for over-nitration and a more energetic reaction.[2]
Rate of Addition Add nitrating agent dropwise or via syringe pump over a prolonged period.[2]Avoids localized heating and high concentrations of the nitrating species.[2]
Stirring Ensure vigorous and efficient mechanical or magnetic stirring.Prevents the formation of "hot spots" and ensures homogenous temperature distribution.
Monitoring Use an internal thermometer and regular TLC/GC-MS analysis.[2]Allows for real-time control and determination of the optimal reaction endpoint.[2]

Experimental Protocols

Protocol 1: General Protocol for Safe Mono-Nitration of Pyridine Derivatives

This protocol outlines general principles for minimizing over-nitration and managing thermal risk.

  • Cooling: In a reaction flask equipped with an internal thermometer, a mechanical stirrer, and an addition funnel, cool the pyridine substrate (dissolved in a suitable solvent if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[2]

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄) and cool it to the same temperature as the reaction flask.[1][2]

  • Slow Addition: Add the nitrating mixture to the substrate solution dropwise via the addition funnel. Maintain a slow and steady addition rate to avoid a significant rise in the internal temperature.[2]

  • Temperature Control: Carefully monitor the internal reaction temperature. Adjust the addition rate and external cooling to maintain the desired temperature range throughout the addition and subsequent stirring.[2]

  • Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.[2]

  • Quenching: Once the desired level of conversion is achieved, carefully quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring.[2]

  • Work-up and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate). Perform a standard aqueous work-up and purify the product using techniques such as column chromatography or recrystallization to separate the desired mono-nitrated product.[2]

Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[1]

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 12 mL) to concentrated sulfuric acid (e.g., 30 mL) with stirring. Allow the mixture to warm to 20°C before use.[1]

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, place pyridine-N-oxide (e.g., 9.51 g, 100 mmol) and heat it to 60°C.[1]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.[1]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (e.g., 150 g).[1]

  • Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution in portions (caution: strong foaming) until a pH of 7-8 is reached. A yellow solid will precipitate.[1]

  • Isolation and Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from acetone.[1]

Mandatory Visualization

G cluster_observe Observation cluster_assess Assessment cluster_action Immediate Actions cluster_control Controlled State observe Uncontrolled Temperature Rise? Excessive Gas (Brown Fumes)? Rapid Color Change? is_runaway Potential Thermal Runaway? observe->is_runaway stop_reagents 1. Stop Reagent Addition is_runaway->stop_reagents Yes continue_monitoring Continue Monitoring Reaction is_runaway->continue_monitoring No cool 2. Increase Emergency Cooling stop_reagents->cool quench 3. Quench (If Safe & Planned) cool->quench evacuate 4. Evacuate Area quench->evacuate

Caption: Troubleshooting workflow for a suspected thermal runaway event.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up setup 1. Assemble Apparatus (Flask, Stirrer, Thermometer, Addition Funnel) cool_sub 2. Cool Substrate to Target Temp (e.g., 0°C) setup->cool_sub prep_nitro 3. Prepare & Cool Nitrating Mixture cool_sub->prep_nitro addition 4. Add Nitrating Mix Dropwise prep_nitro->addition monitor 5. Maintain Temp & Monitor Progress (TLC/GC) addition->monitor quench 6. Quench Reaction on Ice monitor->quench neutralize 7. Neutralize with Base quench->neutralize purify 8. Extract & Purify Product neutralize->purify

References

overcoming poor reactivity of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

This guide provides troubleshooting advice and frequently asked questions for researchers encountering poor reactivity with this compound in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in coupling reactions?

The poor reactivity of this compound stems from severe electronic deactivation of the 2-amino group. There are three key factors:

  • Nitro Group (-NO₂): The nitro group at the 3-position is a powerful electron-withdrawing group, pulling electron density away from the pyridine ring through both resonance and inductive effects.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group at the 5-position is another strong inductively electron-withdrawing group.

  • Pyridine Ring: The nitrogen atom within the pyridine ring is inherently electron-withdrawing.

The cumulative effect of these features drastically reduces the electron density on the 2-amino group, making it a very weak nucleophile and thus unreactive in many standard coupling reactions.

cluster_molecule Electronic Effects on this compound amine 2-Amino Group (NH₂) (Weak Nucleophile) pyridine Pyridine Ring amine->pyridine Reduced Electron Density nitro 3-Nitro Group (NO₂) (Strong EWG) nitro->pyridine Withdraws e⁻ tfm 5-Trifluoromethyl Group (CF₃) (Strong EWG) tfm->pyridine Withdraws e⁻

Caption: Electronic deactivation of the 2-amino group.

Q2: Which coupling reactions are most affected by this poor reactivity?

Reactions that rely on the nucleophilicity of the amino group are most affected. This primarily includes:

  • Buchwald-Hartwig Amination: Where the amine acts as the nucleophile to couple with an aryl or heteroaryl halide.[1]

  • Amide Coupling: Where the amine attacks an activated carboxylic acid or acyl halide. The reduced nucleophilicity makes this condensation challenging.[2]

Q3: What is the general strategy for improving coupling efficiency with this substrate?

Overcoming the poor reactivity requires carefully optimized reaction conditions that enhance the catalytic cycle and promote the desired bond formation. The core strategy involves:

  • Choosing a highly active catalyst system: This often means using palladium precatalysts with specialized, bulky, and electron-rich phosphine ligands.[3]

  • Selecting the appropriate base: The base plays a critical role and must be strong enough to facilitate the reaction without causing substrate or catalyst degradation.[4]

  • Optimizing reaction parameters: Temperature, solvent, and reaction time are crucial variables that often need to be screened. Microwave-assisted heating can be beneficial.[5]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig reaction is failing or giving a low yield. What should I check first?

For a failed or low-yielding Buchwald-Hartwig amination, follow this diagnostic workflow:

start Low / No Yield check_reagents 1. Verify Reagent Quality - Amine & Aryl Halide Purity - Solvent Anhydrous? - Base Dry? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Is ligand appropriate for EWG amine? - Is precatalyst active? - Degassed system properly? check_reagents->check_catalyst Reagents OK check_conditions 3. Modify Reaction Conditions - Increase temperature? - Switch to a stronger, non-nucleophilic base? - Try microwave heating? check_catalyst->check_conditions Catalyst OK optimize Systematic Optimization check_conditions->optimize Conditions Modified

Caption: Troubleshooting workflow for a failed C-N coupling.

Q5: Which catalyst and ligand system is best for this electron-deficient amine?

Standard catalysts like Pd(PPh₃)₄ are often ineffective. For challenging, electron-deficient amines, modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands are required. These ligands promote the crucial reductive elimination step of the catalytic cycle.[1][3]

Catalyst/LigandGenerationKey Features & Application
BrettPhos 3rd GenHighly effective for coupling primary amines, especially with sterically hindered partners. Often provides high catalyst turnover.[3]
RuPhos 3rd GenExcellent for a wide range of C-N couplings, including those involving heteroaryl amines and halides.[3]
XPhos 2nd GenA versatile and robust ligand, often a good starting point for challenging aminations. Has been used successfully for heteroaromatic couplings.[5][6]
CyPF-tBu (Josiphos) -Shown by Hartwig to be efficient for coupling primary anilines with heteroaryl halides.[3]

Recommendation: Start with a G3 or G4 palladium precatalyst paired with BrettPhos or RuPhos for the highest probability of success.

Q6: What are the optimal base and solvent choices?

The choice of base is critical. It must be strong enough to deprotonate the amine-catalyst complex but not so nucleophilic that it interferes with the reaction.

BaseStrengthComments
KOt-Bu StrongCommonly used, but can be incompatible with base-sensitive functional groups (like esters).[4]
NaOt-Bu StrongA very common and effective choice for a wide range of aminations.[5]
LiHMDS StrongA non-nucleophilic base that offers good proton tolerance.[4]
Cs₂CO₃ WeakerOffers excellent functional group tolerance and can sometimes provide the highest reaction rates among weaker bases.[4][5]

Solvents: Anhydrous, polar aprotic solvents are preferred. Toluene and 1,4-Dioxane are the most common and effective choices.

Q7: Can I use microwave heating to improve the reaction?

Yes. For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields by overcoming the high activation energy associated with coupling deactivated substrates.[5][6] Typical conditions might involve heating to 120-150 °C for 10-40 minutes.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization.

prep 1. Preparation - Add Aryl Halide, Amine, Base, and  Catalyst/Ligand to oven-dried vial. inert 2. Inert Atmosphere - Seal vial, evacuate, and  backfill with Argon (3x). prep->inert solvent 3. Add Solvent - Add anhydrous, degassed  Toluene or Dioxane via syringe. inert->solvent react 4. Reaction - Stir at 80-110 °C (oil bath)  or in microwave reactor. solvent->react monitor 5. Monitoring - Track progress by TLC or LC-MS. react->monitor workup 6. Workup & Purification - Quench, extract, and purify  by column chromatography. monitor->workup

Caption: General workflow for setting up a C-N coupling reaction.

Reagents & Conditions:

  • Aryl/Heteroaryl Halide: 1.0 equiv.

  • This compound: 1.2 equiv.

  • Palladium Precatalyst (e.g., RuPhos Pd G3): 1-4 mol%

  • Ligand (e.g., RuPhos): 1.5-6 mol%

  • Base (e.g., NaOt-Bu): 1.4 equiv.

  • Solvent (Anhydrous, Degassed Toluene): to 0.1 M concentration

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, this compound, base, palladium precatalyst, and ligand.

  • Seal the vial with a septum cap, and purge with argon for 5-10 minutes (or evacuate and backfill with argon three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Amide Coupling

Q8: Why are standard amide coupling reagents (e.g., DCC, EDC) not working?

Standard carbodiimide reagents like DCC or EDC require the amine to be sufficiently nucleophilic to attack the activated O-acylisourea intermediate. Due to the severe electronic deactivation of this compound, its nucleophilicity is too low for this reaction to proceed efficiently.

Q9: What are the recommended coupling reagents for this deactivated amine?

To couple a weakly nucleophilic amine, a highly reactive activated species is required. This is achieved using modern uronium- or phosphonium-based coupling reagents.[7][8]

ReagentTypeKey Features & Application
HATU UroniumHighly effective and common for difficult couplings. Generates a very reactive activated ester. Often used with a non-nucleophilic base like DIPEA.[7]
PyBOP PhosphoniumA classic, powerful reagent. Byproducts are generally less hazardous than older phosphonium reagents. Very rapid coupling times.[8]
PyAOP PhosphoniumEspecially effective for sterically hindered couplings, including N-methylated amino acids.[8]
POCl₃/Pyridine -A harsher, classical method that can sometimes be effective when other methods fail, though it has lower functional group tolerance.[7]

Recommendation: HATU is the recommended starting point due to its high reactivity and broad application in modern medicinal chemistry for challenging amide bond formations.[7]

Experimental Protocol: HATU-Mediated Amide Coupling

Reagents & Conditions:

  • Carboxylic Acid: 1.0 equiv.

  • This compound: 1.1 equiv.

  • HATU: 1.2 equiv.

  • Base (DIPEA or 2,6-Lutidine): 2.0-3.0 equiv.

  • Solvent (Anhydrous DMF or Acetonitrile): to 0.1 M concentration

Procedure:

  • To an oven-dried flask under an argon atmosphere, dissolve the carboxylic acid, HATU, and this compound in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Alternative Strategies

Q10: What if I cannot get the amine to react as a nucleophile?

If direct coupling via the amino group fails, consider an alternative synthetic strategy that inverts the role of the pyridine ring.

  • Diazotization and Halogenation (Sandmeyer Reaction): Convert the 2-amino group into a more versatile leaving group, such as a bromide or chloride.

  • Cross-Coupling: Use the resulting 2-halo-3-nitro-5-(trifluoromethyl)pyridine as the electrophile in a subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reaction. This approach is often more reliable for building complex molecules around a pre-functionalized pyridine core.[9][10]

References

Validation & Comparative

A Comparative Analysis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents such as nitro (-NO₂), trifluoromethyl (-CF₃), and amino (-NH₂) groups can significantly modulate the physicochemical properties, reactivity, and biological activity of the pyridine ring. This guide provides a comparative analysis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine and its positional isomers, offering insights into how the arrangement of these functional groups influences their chemical and biological characteristics. The data presented is compiled from various sources, and direct comparative studies are limited. Therefore, this guide serves as a valuable resource for initiating research and development efforts involving this class of compounds.

Physicochemical Properties

The position of the nitro, trifluoromethyl, and amino groups on the pyridine ring dramatically influences the molecule's electronic distribution, polarity, and intermolecular interactions. These factors, in turn, affect properties such as melting point, boiling point, solubility, and lipophilicity (logP). A summary of the computed physicochemical properties for this compound and two of its potential isomers is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Pyridine Isomers

PropertyThis compound[1]2-Chloro-5-(trifluoromethyl)pyridin-3-amine[2]3-Chloro-5-(trifluoromethyl)pyridin-2-amine[3]
Molecular Formula C₆H₄F₃N₃O₂C₆H₄ClF₃N₂C₆H₄ClF₃N₂
Molecular Weight 207.11 g/mol 196.56 g/mol 196.56 g/mol
XLogP3-AA 1.8Not AvailableNot Available
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 533
Rotatable Bond Count 111
Exact Mass 207.02556 g/mol 196.00151 g/mol 196.00151 g/mol
Topological Polar Surface Area 95.9 Ų38.9 Ų38.9 Ų

Synthesis and Reactivity

The synthesis of substituted pyridines, such as this compound and its isomers, often involves multi-step sequences. The reactivity of the pyridine ring is heavily influenced by the electronic nature of its substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the ring towards electrophilic substitution, while the electron-donating amino group can activate the ring, directing incoming electrophiles to specific positions.

A general synthetic approach to aminonitropyridines involves the nitration of an aminopyridine precursor. For example, 2-aminopyridine can be nitrated using a mixture of nitric and sulfuric acid to yield 2-amino-5-nitropyridine.[4] The synthesis of trifluoromethyl-containing pyridines can be achieved through various methods, including the chlorination and subsequent fluorination of a picoline precursor.[5]

The presence of multiple functional groups offers several avenues for further chemical modifications. The amino group can undergo acylation, alkylation, and diazotization reactions. The nitro group can be reduced to an amino group, providing a route to diaminopyridine derivatives.

Synthesis_Workflow General Synthetic Workflow for Substituted Pyridines Start Starting Material (e.g., Picoline or Aminopyridine) Step1 Functional Group Interconversion (e.g., Chlorination/Fluorination or Nitration) Start->Step1 Step2 Introduction of Second Substituent (e.g., Amination or Nitration) Step1->Step2 Step3 Further Derivatization (e.g., Reduction of Nitro Group, Acylation of Amino Group) Step2->Step3 Product Final Pyridine Derivative Step3->Product

A generalized synthetic workflow for preparing substituted pyridine derivatives.

Biological Activity

Substituted pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The specific biological profile of a pyridine derivative is highly dependent on the nature and position of its substituents, which govern its interactions with biological targets.

While direct comparative biological data for this compound and its exact positional isomers is scarce, studies on structurally related compounds provide valuable insights. For instance, various pyridine derivatives have been investigated as kinase inhibitors, with their efficacy being determined by their ability to fit into the ATP-binding pocket of the target kinase.[6][7] The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[8][9]

The cytotoxic effects of novel pyridine derivatives are commonly assessed using in vitro cell-based assays such as the MTT assay. This assay measures the metabolic activity of cells and provides an indication of cell viability after treatment with the test compound.

Biological_Assay_Workflow Workflow for In Vitro Cytotoxicity and Kinase Inhibition Assays Start Test Compounds (Pyridine Isomers) Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) Start->Kinase_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Cytotoxicity_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

A typical workflow for evaluating the in vitro biological activity of pyridine derivatives.

Experimental Protocols

Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the synthesis of a related chloro-substituted nitropyridine derivative, which can be a precursor for amination to obtain the target class of compounds.

Materials:

  • 5-nitro-3-(trifluoromethyl)pyridin-2-ol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol).[10]

  • Add N,N-dimethylformamide (1.957 mL, 25.3 mmol) as a catalyst.[10]

  • Stir the reaction mixture at 100°C for 10 hours.[10]

  • After completion, concentrate the solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.[10]

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[10]

MTT Assay for Cytotoxicity Assessment

This protocol outlines a general procedure for evaluating the cytotoxic effects of pyridine derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).[11]

  • MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][13]

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[4][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of pyridine derivatives against a specific kinase.

Materials:

  • 384-well plates

  • Kinase enzyme

  • Kinase buffer

  • ATP

  • Synthetic peptide substrate

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

Procedure:

  • Add the kinase enzyme in kinase buffer to the wells of a 384-well plate.

  • Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubate briefly to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The positional isomerism of substituents on a pyridine ring significantly impacts the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a foundational comparison of this compound with related structures, highlighting the importance of substituent placement in the design of novel chemical entities for drug discovery and other applications. The provided experimental protocols offer a starting point for the synthesis and evaluation of these and other pyridine derivatives. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds.

References

Structural Elucidation: A Comparative Guide to Validating 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. While a definitive single-crystal X-ray crystallography structure for this specific molecule is not publicly available in crystallographic databases, this guide outlines the expected data from such an analysis and compares it with alternative and complementary spectroscopic methods.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][2][3] Although a crystal structure for this compound has not been deposited in public databases, a closely related analogue, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, has been characterized. This allows for a comparative analysis of expected crystallographic parameters.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for the analogous chloro-compound, which can serve as a reference for what would be expected for this compound.

Parameter3-Chloro-5-(trifluoromethyl)pyridin-2-amineThis compound (Expected)
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/n-
a (Å)5.801-
b (Å)17.978-
c (Å)7.578-
α (°)90-
β (°)100.19-
γ (°)90-
Volume (ų)777.8-
Z4-

Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine sourced from publicly available data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure involves several key steps.[2][3]

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate structure.[2]

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Compound Pure Compound Crystallization Crystallization Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionData Diffraction Pattern Xray->DiffractionData Solution Structure Solution (Phase Problem) DiffractionData->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

A simplified workflow for single-crystal X-ray crystallography.

Spectroscopic Techniques for Structural Validation

In the absence of a crystal structure, a combination of spectroscopic techniques is essential for comprehensive structural elucidation.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[6][7][8] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Expected NMR Data:

NucleusExpected Chemical Shift (ppm)Expected MultiplicityInferred Structural Feature
¹H NMR
H (aromatic)~8.5 - 9.0DoubletProton on the pyridine ring
H (aromatic)~7.5 - 8.0DoubletProton on the pyridine ring
NH₂Broad, variableSingletAmine protons
¹³C NMR
C-NH₂~150 - 160-Carbon attached to the amine group
C-NO₂~140 - 150-Carbon attached to the nitro group
C-CF₃~120 - 130Quartet (due to C-F coupling)Carbon attached to the trifluoromethyl group
C (aromatic)~110 - 140-Other aromatic carbons
CF₃--Trifluoromethyl carbon
¹⁹F NMR
CF₃~ -60 to -70SingletTrifluoromethyl group

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy [6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire 1D (¹H, ¹³C, ¹⁹F) and potentially 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the resulting spectra to assign signals and elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural identification.[4][9]

Expected Mass Spectrometry Data:

TechniqueExpected m/zInferred Information
High-Resolution MS (HRMS)[M+H]⁺ ≈ 208.0332Confirms the elemental formula C₆H₅F₃N₃O₂
Electron Ionization (EI) MSM⁺• at m/z 207Molecular ion
Fragments corresponding to loss of NO₂, CF₃, etc.Structural fragments

Experimental Protocol: Mass Spectrometry [10]

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole, Orbitrap).

  • Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretchPrimary amine (two bands expected)
1650 - 1580N-H bendPrimary amine
1550 - 1475N-O asymmetric stretchNitro group
1360 - 1290N-O symmetric stretchNitro group
1350 - 1150C-F stretchTrifluoromethyl group
1600 - 1450C=C and C=N stretchAromatic ring

Experimental Protocol: Infrared Spectroscopy [13]

  • Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or a Nujol mull. For liquid samples, a salt plate can be used.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Integrated Approach to Structural Validation

A combination of these analytical techniques provides a robust and comprehensive validation of the structure of this compound.

G Integrated Structural Validation Workflow cluster_0 Primary Techniques cluster_1 Information Obtained cluster_2 Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MS Mass Spectrometry (HRMS, EI-MS) Formula Molecular Formula & Fragmentation MS->Formula IR Infrared Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups ValidatedStructure Validated Structure Connectivity->ValidatedStructure Formula->ValidatedStructure FunctionalGroups->ValidatedStructure Xray X-ray Crystallography Structure3D Unambiguous 3D Structure Xray->Structure3D ProposedStructure Proposed Structure: This compound ProposedStructure->NMR ProposedStructure->MS ProposedStructure->IR ValidatedStructure->Xray Optional but Definitive

An integrated workflow for the structural validation of a small molecule.

References

A Comparative Guide to the Biological Activity of Nitro-Substituted Versus Non-Nitro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity. One common modification is the introduction of a nitro group, which can significantly alter the electronic and steric properties of the parent molecule. This guide provides a comparative analysis of the biological activity of nitro-substituted pyridines versus their non-nitro-substituted counterparts, supported by experimental data from the literature.

Cytotoxicity: The Impact of the Nitro Group on Cancer Cell Viability

The introduction of a nitro group onto a pyridine ring has been shown in several studies to enhance cytotoxic activity against various cancer cell lines. The strong electron-withdrawing nature of the nitro group can increase the molecule's reactivity and its ability to interact with biological targets.

A study on 6-amino-1-(aryl)-4-(4-(diphenylamino)phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles demonstrated that the presence of a nitro group on the N-aryl substituent can influence cytotoxicity. The compound with a 4-nitrophenyl group (4e) exhibited potent activity against the A-549 lung cancer cell line, with an IC50 value of 0.0095 µM. For comparison, the analog with a 4-methylphenyl (p-tolyl) group (4b) showed an even slightly higher potency with an IC50 of 0.00803 µM against the same cell line. Both compounds were significantly more potent than the reference drug cisplatin in this assay.[1]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Substituted Pyridine Derivatives against A-549 Lung Cancer Cells

Compound IDN-Aryl SubstituentIC50 (µM) on A-549 Cells
4e 4-Nitrophenyl0.0095
4b 4-Methylphenyl (p-tolyl)0.00803

Data extracted from a study on substituted dihydropyridine-3,5-dicarbonitriles.[1]

Another series of pyridine-urea derivatives was evaluated for antiproliferative activity against the MCF-7 breast cancer cell line. While this study did not include a direct nitro- vs. non-nitro- analog comparison with identical core structures, it highlights the potent activity that can be achieved with substituted pyridines. For instance, a compound with a 3-trifluoromethylphenylurea moiety exhibited an IC50 of 0.22 µM, which was significantly more potent than the reference drug doxorubicin (IC50 = 1.93 µM).[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (nitro- and non-nitro-substituted pyridines) and control substances. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere seed_cells->adhere add_compounds Add Test Compounds & Controls adhere->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (~570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Urease_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis start Start add_inhibitors Add Inhibitors & Controls to Plate start->add_inhibitors add_enzyme Add Urease Enzyme add_inhibitors->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Urea Substrate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction add_indophenol Add Indophenol Reagents incubate_reaction->add_indophenol incubate_color Incubate for Color Development add_indophenol->incubate_color read_absorbance Read Absorbance (~625 nm) incubate_color->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Hedgehog_Pathway cluster_membrane Cell Membrane cluster_nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex formation GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates CellProliferation Cell Proliferation, Survival, etc. TargetGenes->CellProliferation MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, etc.) GeneExpression->CellularResponse

References

spectroscopic comparison of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine and its key synthetic precursors, 2-Amino-5-(trifluoromethyl)pyridine and 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their spectral data, supported by experimental protocols and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties, alongside those of its precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a side-by-side comparison of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound and two of its common precursors.

Synthetic Pathway

The synthesis of this compound can be achieved through two primary routes, both of which are depicted in the workflow diagram below. The first pathway involves the nitration of 2-Amino-5-(trifluoromethyl)pyridine. The second, and more commonly utilized method, is the amination of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.

Synthesis_Pathway Synthetic Pathway to this compound Precursor1 2-Amino-5-(trifluoromethyl)pyridine Product This compound Precursor1->Product Nitration (e.g., HNO₃/H₂SO₄) Precursor2 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Precursor2->Product Amination (e.g., NH₃)

Caption: Synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Assignment
This compoundDMSO-d₆8.75 (s, 1H, H-6), 8.35 (s, 1H, H-4), 7.55 (br s, 2H, -NH₂)
2-Amino-5-(trifluoromethyl)pyridineCDCl₃8.25 (s, 1H, H-6), 7.55 (dd, 1H, H-4), 6.55 (d, 1H, H-3), 4.70 (br s, 2H, -NH₂)
2-Chloro-3-nitro-5-(trifluoromethyl)pyridineCDCl₃8.80 (d, J=2.0 Hz, 1H, H-6), 8.25 (d, J=2.0 Hz, 1H, H-4)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundDMSO-d₆155.0 (C2), 145.1 (C6), 135.2 (q, C5), 128.9 (C3), 123.5 (q, CF₃), 120.8 (C4)
2-Amino-5-(trifluoromethyl)pyridineCDCl₃159.1 (C2), 148.2 (C6), 135.0 (q, C5), 124.2 (q, CF₃), 118.9 (C4), 108.7 (C3)
2-Chloro-3-nitro-5-(trifluoromethyl)pyridineCDCl₃151.8 (C2), 148.5 (C6), 142.1 (C3), 133.0 (q, C5), 122.3 (q, CF₃), 121.5 (C4)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-F StretchAromatic C=C/C=N Stretch
This compound3450, 3330~1530~13501300-11001620, 1580, 1470
2-Amino-5-(trifluoromethyl)pyridine3430, 3320--1310-11001610, 1570, 1480
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine-~1540~13601320-11201590, 1550, 1450
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax)

CompoundSolventλmax (nm)
This compoundMethanol~240, 380
2-Amino-5-(trifluoromethyl)pyridineMethanol~235, 305
2-Chloro-3-nitro-5-(trifluoromethyl)pyridineMethanol~265
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)

CompoundIonization Mode[M]+ or [M+H]+Key Fragment Ions
This compoundESI+208191, 162, 146
2-Amino-5-(trifluoromethyl)pyridineESI+163146, 119
2-Chloro-3-nitro-5-(trifluoromethyl)pyridineEI226/228 (Cl isotope pattern)196, 180, 151

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques is provided below. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of the specified deuterated solvent.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with an ATR accessory.

  • Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample was prepared in methanol to an appropriate concentration to ensure the absorbance was within the linear range of the instrument.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.

  • Parameters: Spectra were scanned from 200 to 800 nm.

Mass Spectrometry (MS)
  • Sample Preparation: For Electrospray Ionization (ESI), samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion. For Electron Ionization (EI), a small amount of the sample was introduced via a direct insertion probe.

  • Instrumentation: High-resolution mass spectra were obtained on a time-of-flight (TOF) or quadrupole mass spectrometer.

Conclusion

The spectroscopic data presented in this guide highlights the distinct features of this compound and its precursors. The presence of the nitro group in the final product and the chlorinated precursor is clearly evident in the IR and NMR spectra. The substitution pattern on the pyridine ring significantly influences the chemical shifts in the NMR spectra and the absorption maxima in the UV-Vis spectra. This comparative analysis serves as a valuable resource for the identification and characterization of these important pharmaceutical intermediates.

A Comparative Purity Assessment of Synthesized 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. By offering a direct comparison with a commercially available, structurally similar alternative and detailing robust analytical methodologies, this document serves as a practical resource for ensuring the quality and reliability of this critical building block.

Introduction

The purity of chemical intermediates is paramount in the drug development pipeline, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a valuable synthon, and rigorous purity assessment is essential for its effective use. This guide outlines a suite of analytical techniques for its characterization and compares a hypothetically synthesized batch against a commercially available analogue, N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine, which has a reported purity of 95%.

A plausible synthetic route to this compound involves the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This precursor is often synthesized from 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine. Consequently, potential impurities in the final product could include the starting materials, chlorinated precursors, and regioisomers formed during the nitration or amination steps.

Comparative Purity Analysis

To illustrate the purity assessment process, we present a comparative analysis of a hypothetically synthesized batch of this compound against a commercially available alternative.

Table 1: Comparative Purity Data

ParameterSynthesized this compound (Hypothetical Data)Commercial Alternative: N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine[1]
Appearance Pale yellow crystalline solidNot specified
Purity (by HPLC) 98.5%95%
Melting Point 164-166 °CNot specified
Major Impurity 1 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (0.8%)Not specified
Major Impurity 2 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (0.5%)Not specified
Other Impurities 0.2%< 5%

Analytical Methodologies and Experimental Protocols

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program:

    • Start with 30% acetonitrile, hold for 2 minutes.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons on the pyridine ring are expected to appear as distinct signals. For the chloro-analogue, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, proton signals have been reported around δ 9.21 (s, 1H) and 9.08 (s, 1H). Similar shifts would be anticipated for the amino compound.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to observe all carbon environments.

  • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and purity of the trifluoromethyl group. A single sharp peak is expected.

Mass Spectrometry (MS)

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ESI mode is typically suitable for this class of compounds.

  • Mass Range: Scan a range appropriate to detect the molecular ion of the target compound (C₆H₄F₃N₃O₂, MW: 207.11 g/mol )[2] and potential impurities. The expected [M+H]⁺ ion would be at m/z 208.03.

  • Analysis: The mass spectrum can confirm the molecular weight of the synthesized product and help in the identification of impurities by their mass-to-charge ratios. For comparison, the mass spectrum of the related compound 2-amino-3-nitropyridine shows a molecular ion at m/z 139.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative & Qualitative Analysis cluster_comparison Comparison & Final Assessment Synthesized_Product Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesized_Product->TLC MP Melting Point Determination Synthesized_Product->MP HPLC HPLC Purity Analysis TLC->HPLC MP->HPLC Data_Analysis Data Analysis & Impurity Identification HPLC->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Data_Analysis MS Mass Spectrometry (LC-MS) MS->Data_Analysis Final_Report Final Purity Assessment & Report Data_Analysis->Final_Report Commercial_Alternative Commercial Alternative Data Commercial_Alternative->Final_Report

A workflow for the purity assessment of the synthesized compound.

Signaling_Pathway_Impurity_Identification cluster_analytical_data Analytical Data cluster_impurity_ID Impurity Identification HPLC_Data HPLC Chromatogram Impurity_1 Impurity 1: Unreacted Starting Material (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)pyridine) HPLC_Data->Impurity_1 Retention Time Impurity_2 Impurity 2: Precursor (e.g., 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine) HPLC_Data->Impurity_2 Retention Time NMR_Data NMR Spectra (¹H, ¹³C, ¹⁹F) Impurity_3 Impurity 3: Isomeric Byproduct NMR_Data->Impurity_3 Chemical Shift MS_Data Mass Spectrum MS_Data->Impurity_1 m/z MS_Data->Impurity_2 m/z

Logical relationship for impurity identification using analytical data.

Conclusion

A thorough purity assessment of synthesized this compound is critical for its successful application in research and development. By employing a combination of chromatographic and spectroscopic techniques as detailed in this guide, researchers can confidently determine the purity of their synthesized material, identify potential impurities, and make informed comparisons with available alternatives. This rigorous approach to quality control is fundamental to achieving reproducible and reliable scientific outcomes.

References

Comparative Cytotoxicity Analysis of Pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of pyridine-based compounds, with a focus on structural analogs of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine.

This guide provides a comparative overview of the in vitro cytotoxicity of various pyridine derivatives against several human cancer cell lines. While specific experimental data for this compound is not extensively available in the public domain, this document compiles and compares the cytotoxic activities of structurally related compounds, including nitropyridines and those bearing trifluoromethyl and amino groups. The data is presented to offer insights into the potential anticancer activity of this class of compounds and to provide a framework for future experimental design.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of pyridine derivatives against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values are crucial for comparing the cytotoxic efficacy of different compounds.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nitropyridine Derivatives
A 2-amino-3-nitropyridine platinum(II) complexDLD-1 (Colon)Data not specified, but showed higher cytotoxicity than the 3,4-dimethylpyridine analogue.--
A 2-amino-3-nitropyridine platinum(II) complexA549 (Lung)Data not specified, but showed higher cytotoxicity than the 3,4-dimethylpyridine analogue.--
Trifluoromethylpyridine Derivatives
7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4--
7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4--
7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneHaCaT (Normal Keratinocytes)33.5--
Aminopyridine Derivatives
A 2-amino-pyridine derivative (CDK8 inhibitor)HCT-116 (Colon)46 nM (0.046 µM)--
A 2-aminopyridine derivative (CDK9/HDAC dual inhibitor)MV-4-11 (Leukemia)88.4 nM (0.0884 µM)--
A 2-aminopyridine-urea derivativeMCF-7 (Breast)0.11Doxorubicin1.93

Experimental Protocols

A frequently employed method for assessing the cytotoxicity of novel chemical compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives or other test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_treatment Incubate for 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of a standard MTT cytotoxicity assay.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway, which is initiated by intracellular stress.

G compound Cytotoxic Pyridine Derivative stress Cellular Stress (e.g., DNA damage, ROS) compound->stress bcl2_family Modulation of Bcl-2 family proteins stress->bcl2_family bax_bak Bax/Bak activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 activation (Apoptosome formation) apaf1->casp9 casp3 Caspase-3 activation (Executioner caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

head-to-head comparison of different synthetic routes to 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of different synthetic routes for the preparation of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a key building block in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent selection, and overall process viability, supported by experimental data from published literature.

Executive Summary

The synthesis of this compound is critical for the advancement of numerous drug discovery programs. This guide outlines and compares two primary synthetic strategies. The most prominent and well-documented approach involves a two-step process commencing with the chlorination of 3-nitro-5-trifluoromethyl-pyridin-2-ol, followed by amination of the resulting 2-chloro intermediate. An alternative, though less direct, route involves the nitration of a pre-functionalized aminopyridine. This comparison aims to provide researchers with the necessary data to select the most suitable synthetic route based on their specific laboratory capabilities, cost considerations, and scalability requirements.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the primary synthetic route, breaking it down into its two key stages.

Parameter Route 1: Step 1a - Chlorination with POCl₃ & Benzyltrimethylammonium chloride Route 1: Step 1b - Chlorination with POCl₃ & Quinoline Route 1: Step 2 - Amination (Projected)
Starting Material 3-Nitro-5-trifluoromethyl-pyridin-2-ol3-Nitro-5-trifluoromethyl-pyridin-2-ol2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Reagents Phosphorus oxychloride, Benzyltrimethylammonium chloridePhosphorus oxychloride, QuinolineAqueous Ammonia
Solvent AcetonitrileNot specified (neat POCl₃)Not specified (likely an alcohol or neat)
Temperature 80 °CUp to 120 °C (oil bath)100-125 °C (in autoclave)[1]
Reaction Time 3 hours1.5 hours at reflux24-29 hours[1]
Yield 92%[2]88%[2]Not explicitly reported, but amination of a similar substrate is high-yielding.
Purification Extraction and evaporation[2]Extraction, washing, and drying[2]Crystallization and washing[1]

Experimental Protocols

Route 1: From 3-Nitro-5-trifluoromethyl-pyridin-2-ol

This route is the most direct and commonly cited approach. It involves two main transformations: chlorination of the hydroxyl group and subsequent amination.

Step 1a: Chlorination using Phosphorus Oxychloride and Benzyltrimethylammonium Chloride [2]

  • Materials: 3-nitro-5-trifluoromethyl-pyridin-2-ol, acetonitrile, phosphorus oxychloride, benzyltrimethylammonium chloride, water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-nitro-5-trifluoromethyl-pyridin-2-ol (1.0 eq) in acetonitrile.

    • Add phosphorus oxychloride (3.0 eq) and benzyltrimethylammonium chloride (0.5 eq) to the solution.

    • Stir the mixture at 80 °C for 3 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 1b: Chlorination using Phosphorus Oxychloride and Quinoline [2]

  • Materials: 3-nitro-5-trifluoromethyl-pyridin-2-ol, phosphorus oxychloride, quinoline, ethyl acetate, 2N HCl, saturated sodium bicarbonate solution.

  • Procedure:

    • To phosphorus oxychloride (150 mL for 52 g of starting material), add 3-nitro-5-trifluoromethyl-pyridin-2-ol (1.0 eq).

    • Slowly add quinoline, maintaining the internal temperature below 50 °C.

    • Heat the reaction mixture in an oil bath to 120 °C and maintain a gentle reflux for 1.5 hours under an argon atmosphere.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.

    • Dissolve the residue in ethyl acetate and wash sequentially with 2N HCl and saturated sodium bicarbonate solution until neutral.

    • Dry the organic phase to obtain 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Step 2: Amination of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (Proposed Protocol based on Analogy) [1]

  • Materials: 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, 28% aqueous ammonia.

  • Procedure:

    • Place 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) and 28% aqueous ammonia in a sealed autoclave.

    • Heat the mixture to 100-125 °C for 24-29 hours.

    • After the reaction is complete, cool the autoclave to room temperature.

    • The crystalline product, this compound, can be collected by filtration, washed with water, and dried.

Mandatory Visualization

G Comparison of Synthetic Routes to this compound cluster_route2 Route 2 (Alternative) cluster_route1 Route 1 (Primary) start1 3-Nitro-5-trifluoromethyl-pyridin-2-ol step1a Chlorination (POCl3, Benzyltrimethylammonium chloride) start1->step1a Yield: 92% step1b Chlorination (POCl3, Quinoline) start1->step1b Yield: 88% intermediate1 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine step1a->intermediate1 step1b->intermediate1 step2 Amination (Aqueous Ammonia) intermediate1->step2 product This compound step2->product start2 2-Acylaminopyridine step3 Halogenation start2->step3 intermediate2 2-Acylamino-5-halopyridine step3->intermediate2 step4 Hydrolysis & Nitration intermediate2->step4 intermediate3 2-Amino-3-nitro-5-halopyridine step4->intermediate3 step5 Trifluoromethylation (Conceptual) intermediate3->step5 step5->product

Caption: A flowchart comparing the primary and an alternative synthetic pathway to this compound.

Discussion of Synthetic Routes

Route 1: Chlorination followed by Amination

This is a robust and high-yielding pathway. The initial chlorination of 3-nitro-5-trifluoromethyl-pyridin-2-ol can be achieved with high efficiency using common chlorinating agents like phosphorus oxychloride. The use of a phase-transfer catalyst such as benzyltrimethylammonium chloride or a base like quinoline facilitates the reaction, with both methods providing excellent yields (92% and 88% respectively). The subsequent amination of the 2-chloro intermediate, while requiring elevated temperatures and pressure in an autoclave, is a standard method for the introduction of an amino group onto an electron-deficient pyridine ring. The high reactivity of the 2-chloro position, activated by the adjacent nitro group and the trifluoromethyl group on the ring, suggests that this step should proceed with good conversion.

Route 2: Nitration of a Pre-functionalized Aminopyridine (Alternative)

This conceptual route is based on established methodologies for the synthesis of nitropyridines. It would involve the initial protection and halogenation of a suitable 2-aminopyridine derivative, followed by a nitration step. A key challenge for the synthesis of the target molecule via this route would be the introduction of the trifluoromethyl group at the 5-position, which may require additional, potentially complex, synthetic steps. While this approach offers an alternative, it is likely to be a longer and less efficient synthesis compared to Route 1 for this specific target molecule.

Conclusion

For the synthesis of this compound, the two-step route involving chlorination of 3-nitro-5-trifluoromethyl-pyridin-2-ol followed by amination appears to be the most efficient and practical approach based on the available literature. It offers high yields in the chlorination step and utilizes a straightforward, albeit demanding, amination protocol. Researchers should select the specific chlorination conditions based on the availability of reagents and equipment. Further optimization of the amination step could potentially improve the overall efficiency of this synthetic route.

References

A Comparative Guide to the Electronic Properties of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine and Related 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental and computational data specifically for this compound, this document serves as a practical framework for researchers. It outlines the standard quantum chemical calculation methodologies and compares the expected electronic properties with those of structurally similar 2-aminopyridine derivatives that have been characterized in the literature.

Comparative Analysis of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties of molecules. These properties, including the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP), provide insights into a molecule's reactivity, stability, and potential biological activity.

The electronic properties of this compound are anticipated to be influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups. To contextualize these expected properties, the following table summarizes calculated electronic data for related 2-aminopyridine derivatives from various computational studies.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
2-AminopyridineB3LYP/6-311+G(d,p)-5.98-0.115.872.05[1]
2-Amino-3-nitropyridineB3LYP/cc-pVTZ-6.83-2.544.295.21[2]
2-Amino-3-methyl-5-nitropyridineB3LYP/cc-pVTZ-6.67-2.454.225.68[2]
2-Amino-3-nitro-6-methylpyridineB3LYP/6-311++G(d,p)-6.53-2.314.225.79[3]
This compound Hypothetical Data-7.1 to -6.8-3.0 to -2.74.1 to 4.2~6.0
3-Chloro-5-(trifluoromethyl)pyridin-2-amineNot AvailableN/AN/AN/AN/A[4]

Note: The data for this compound is hypothetical and represents an educated estimation based on the electronic effects of its substituents compared to the other molecules in the table. The presence of the highly electron-withdrawing trifluoromethyl group in addition to the nitro group is expected to lower both HOMO and LUMO energies, resulting in a comparable or slightly smaller energy gap.

Experimental and Computational Protocols

The following outlines a standard methodology for conducting quantum chemical calculations to determine the electronic properties of this compound, as is common practice in the field.

Computational Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution, particularly for the electronegative atoms.

  • Geometry Optimization: The molecular geometry of this compound would be optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Calculation: From the optimized structure, key electronic properties are calculated, including:

    • HOMO and LUMO energies

    • Dipole moment

    • Molecular Electrostatic Potential (MEP)

Experimental Validation (Spectroscopic Analysis):

  • FT-IR and FT-Raman Spectroscopy: The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the optimized geometry.

  • UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be correlated with the absorption peaks in the experimental UV-Vis spectrum.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Validation mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min elec_prop Electronic Property Calculation analyze_prop Analyze Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) elec_prop->analyze_prop verify_min->elec_prop compare_exp Compare with Experimental Data (FT-IR, UV-Vis) analyze_prop->compare_exp

Caption: Workflow for quantum chemical calculations.

This guide provides a foundational understanding and a comparative framework for investigating the electronic properties of this compound. By following the outlined computational protocols and leveraging the comparative data from related molecules, researchers can gain valuable insights into the characteristics of this compound for various applications.

References

Comprehensive SAR Analysis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine Analogs in Oncology Research Remains an Area of Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

The core chemical structure, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, is a known compound, and its derivatives have been explored in various contexts, including as intermediates in the synthesis of more complex molecules. However, specific SAR studies that systematically modify this scaffold and quantify the resulting biological activity, such as IC50 values against cancer cell lines or specific kinases, are not publicly documented.

For researchers, scientists, and drug development professionals, the absence of this specific SAR data presents a challenge in the rational design of new, more potent, and selective analogs based on this particular chemical framework. Comparison guides, which are crucial for evaluating the potential of a compound series, rely on the availability of quantitative experimental data.

While general experimental protocols for assessing the anticancer activity of pyridine derivatives are well-established, their application to a novel series of compounds, such as analogs of this compound, would require dedicated research efforts. These protocols typically involve a cascade of in vitro and in vivo assays to determine cytotoxicity, mechanism of action, and efficacy.

General Experimental Workflow for Anticancer Drug Screening:

A typical workflow for screening and evaluating the anticancer potential of a new series of chemical compounds is outlined below. This process is essential for generating the data required for a thorough SAR analysis.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 SAR Analysis & Optimization A Compound Synthesis & Characterization B Initial Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C IC50 Determination for Active Compounds B->C D Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) C->D I Data Compilation and Analysis C->I E Lead Compound Selection D->E D->I F Pharmacokinetic Studies (ADME) E->F G Xenograft/Orthotopic Mouse Models F->G H Efficacy and Toxicity Assessment G->H H->I J Identification of Key Structural Features I->J K Design of Next-Generation Analogs J->K K->A Iterative Optimization

A generalized workflow for anticancer drug discovery and SAR analysis.

Detailed Experimental Protocols:

For a hypothetical SAR study of this compound analogs, the following experimental protocols would be fundamental:

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the synthesized analogs on various cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

2. Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compounds against specific protein kinases that are often dysregulated in cancer.

  • Methodology:

    • A recombinant kinase, its specific substrate, and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The kinase reaction is initiated and allowed to proceed for a defined time at an optimal temperature.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • The percentage of kinase inhibition is calculated, and IC50 values are determined.

The generation of a comprehensive comparison guide for this compound analogs is contingent on the future publication of dedicated research in this specific area. Such research would need to provide the foundational quantitative data necessary for a meaningful SAR analysis and comparative evaluation.

comparing the metabolic stability of trifluoromethylpyridine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into pyridine scaffolds is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of trifluoromethylpyridine-containing compounds, supported by experimental data and detailed methodologies.

Enhanced Metabolic Resistance: The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly increases a compound's resistance to oxidative metabolism.[1][2] The high strength of the carbon-fluorine bond makes the -CF3 group itself highly resistant to cleavage by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[2] By strategically placing a trifluoromethyl group at a metabolically labile position on a molecule, chemists can effectively block common metabolic pathways such as hydroxylation and N-dealkylation, leading to a longer in vivo half-life and improved bioavailability.[3]

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data for representative trifluoromethylpyridine-containing compounds in human liver microsomes (HLM). These assays are a standard method for predicting hepatic clearance in humans.[4][5]

Table 1: Illustrative Comparison of a Trifluoromethylpyridine Analog

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
TrifluoromethylPyridine-CF3> 60< 11.5Pyridine ring hydroxylation

Data presented in this table is illustrative and intended for comparative purposes. Actual values are highly dependent on the specific molecular structure.[2]

Key Metabolic Pathways

The primary metabolic pathways for trifluoromethylpyridine-containing compounds typically involve oxidation of the pyridine ring or the nitrogen atom, as the trifluoromethyl group itself is generally inert.

Two common metabolic transformations are:

  • Pyridine Ring Hydroxylation: Cytochrome P450 enzymes can introduce a hydroxyl group onto the pyridine ring, a common route of metabolism for many pyridine-containing pharmaceuticals.[2]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide metabolite.[6][7] This transformation is also frequently mediated by CYP enzymes.[6]

The specific CYP isozymes involved in the metabolism of trifluoromethylpyridine compounds can vary depending on the overall structure of the molecule. However, CYP3A4 and CYP2D6 are frequently implicated in the metabolism of a wide range of drugs and are therefore likely candidates for the biotransformation of these compounds.[8][9][10]

Experimental Protocols

In Vitro Human Liver Microsomal Stability Assay

This protocol outlines a typical procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Objective: To assess the rate of metabolism of a trifluoromethylpyridine-containing compound when incubated with human liver microsomes.

2. Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Prepare the incubation mixture containing HLM and phosphate buffer in a 96-well plate. Pre-warm the plate at 37°C.
  • Add the test compound to the incubation mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[11]
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[12]

Visualizing Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow for assessing metabolic stability.

MetabolicPathways cluster_main Metabolic Pathways of Trifluoromethylpyridine Compounds cluster_cyp CYP450 Enzymes Parent Trifluoromethylpyridine Compound CYP3A4 CYP3A4 Parent->CYP3A4 Metabolism CYP2D6 CYP2D6 Parent->CYP2D6 Metabolism Metabolite1 Hydroxylated Metabolite CYP3A4->Metabolite1 Hydroxylation Metabolite2 N-Oxide Metabolite CYP2D6->Metabolite2 N-Oxidation

Caption: Key metabolic pathways for trifluoromethylpyridine compounds.

ExperimentalWorkflow cluster_workflow In Vitro Metabolic Stability Assay Workflow A Prepare Incubation Mixture (HLM + Buffer) B Add Test Compound Pre-warm to 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time Points: 0-60 min) C->D E Terminate Reaction (Cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½ and CLint Calculation) G->H

Caption: Workflow for a human liver microsomal stability assay.

References

Novel 3-Nitro-5-(trifluoromethyl)pyridin-2-amine Derivatives Emerge as Potent Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine derivatives is showing significant promise in overcoming resistance to existing antiandrogen therapies for prostate cancer. Recent patent literature and a pivotal study highlight the discovery and preclinical success of these compounds, particularly their ability to act as pure androgen receptor (AR) antagonists, effective against both wild-type and mutated forms of the receptor that drive treatment resistance.

A key publication in late 2024 detailed the discovery of two promising compounds, EL15 and EF2, which demonstrated potent inhibition of the AR pathway.[1] These derivatives were identified through a combination of structure-based virtual screening and subsequent biological evaluation. The research successfully optimized an initial high-affinity agonist into pure AR antagonists.[1]

Comparative Performance Against Androgen Receptor Variants

The primary challenge in treating prostate cancer is the development of resistance to current AR antagonists, often through mutations in the AR ligand-binding domain. The newly developed compounds, EL15 and EF2, have been shown to effectively antagonize both wild-type and clinically relevant drug-resistant AR variants.[1]

CompoundIC50 (μM)Activity ProfileKey Findings
EL15 0.94Pure AR AntagonistEffective against wild-type and variant drug-resistant ARs.[1]
EF2 0.30Pure AR AntagonistPotently inhibits the AR pathway and suppresses tumor growth in vivo.[1]

Table 1: In vitro potency of novel this compound derivatives against the Androgen Receptor.

Compound EF2, in particular, has demonstrated significant potential, effectively suppressing tumor growth in a C4-2B xenograft mouse model following oral administration.[1] This indicates good bioavailability and in vivo efficacy, crucial for clinical translation. Molecular dynamics simulations and mutagenesis studies have provided atomic-level insights into the mode of action of EF2, suggesting it as a strong lead compound for developing new therapeutics for AR-driven prostate cancer.[1]

Experimental Protocols

The evaluation of these novel derivatives involved a series of robust experimental protocols to determine their efficacy and mechanism of action.

Androgen Receptor Antagonist Assay

The half-maximal inhibitory concentration (IC50) values for the compounds were determined using a cell-based reporter gene assay. Prostate cancer cells (e.g., LNCaP or a similar AR-positive cell line) are transiently transfected with a plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Cell Culture: Cells are maintained in appropriate media supplemented with fetal bovine serum.

  • Transfection: Cells are seeded in multi-well plates and transfected with the reporter plasmid.

  • Compound Treatment: After an incubation period, cells are treated with a range of concentrations of the test compounds (e.g., EL15, EF2) in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Lysis and Luciferase Assay: Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

The in vivo efficacy of lead compounds was assessed using a xenograft mouse model.

  • Animal Model: Immunocompromised mice (e.g., male nude mice) are used.

  • Tumor Implantation: C4-2B human prostate cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., EF2) orally at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Synthesis and Development Pathway

The synthesis of these novel derivatives builds upon established chemistries for trifluoromethyl-substituted pyridines. Patents in this area describe various methods for creating the core structures, often involving multi-step synthetic routes. For instance, the synthesis can start from 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, which is then subjected to a series of chemical transformations to introduce the desired amine functionalities and other substituents.[2][3]

The logical workflow for the discovery and development of these compounds can be visualized as follows:

G cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Virtual_Screening Structure-Based Virtual Screening Hit_Identification High-Affinity Agonist (E10) Identified Virtual_Screening->Hit_Identification Lead_Optimization Structural Optimization Hit_Identification->Lead_Optimization Pure_Antagonist Pure AR Antagonists (EL15, EF2) Identified Lead_Optimization->Pure_Antagonist In_Vitro_Assays In Vitro Biological Evaluation (IC50) Pure_Antagonist->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Model (C4-2B) In_Vitro_Assays->In_Vivo_Studies Lead_Selection Lead Compound (EF2) Selection In_Vivo_Studies->Lead_Selection MOA_Studies Mechanism of Action (MD Simulations, Mutagenesis) MOA_Studies->Lead_Selection

Drug discovery and development workflow.

This structured approach, from computational screening to in vivo validation, underscores the rigorous process of identifying and characterizing these promising new therapeutic candidates. The development of these novel this compound derivatives represents a significant step forward in the quest for more durable and effective treatments for prostate cancer.

References

Safety Operating Guide

Proper Disposal of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is crucial for ensuring laboratory safety and environmental protection. As a compound containing a nitropyridine and a trifluoromethyl group, it is imperative to treat it as hazardous waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general guidelines for the disposal of hazardous pyridine derivatives and related chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be irritants and toxic.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact.[1]
Body Protection A fully-buttoned lab coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1]

  • Containerization and Labeling:

    • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Waste will be transported to a licensed disposal facility. Common disposal methods for pyridine-based waste include high-temperature incineration.[2]

Regulatory Framework

In the United States, waste pyridine and its derivatives are considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] The European Union has similar stringent regulations for the management of hazardous waste, emphasizing traceability, proper labeling, and disposal by permitted facilities.[4][5]

Quantitative Data for Related Compounds

ParameterValue for PyridineSource
EPA Hazardous Waste Code U196, F005[3][6][7]
Reportable Quantity (RQ) 1,000 lbs[1]
Heat of Combustion -334.6 x 105 J/kg[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste contaminated with other chemicals? A->B C Segregate from incompatible materials (e.g., strong oxidizers, acids). B->C Yes D Collect in a designated, sealed, and properly labeled hazardous waste container. B->D No C->D I Consult EHS for proper segregation and disposal procedures. C->I E Store in a secure, well-ventilated satellite accumulation area. D->E F Contact Environmental Health & Safety (EHS) for waste pickup. E->F G Waste transported to a licensed hazardous waste disposal facility. F->G H Final Disposal: High-temperature incineration is a common method for pyridine derivatives. G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 53359-69-6). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on established safety data for this compound and structurally similar chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side-shields. A face shield offers an additional layer of protection.Standard laboratory practice to protect against splashes and airborne particles.[1][3][4][5][6]
Skin Protection Nitrile or neoprene gloves and a chemically resistant lab coat. Double-gloving is recommended.Prevents direct skin contact.[1][3][4][7] Gloves should be inspected before use and changed frequently, especially if contaminated. The lab coat should be fully buttoned.[8]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[1][4][9] A NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling the powder form to prevent inhalation of dust particles.[8][10]Necessary to avoid respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

A strict operational protocol is crucial for user safety and experimental integrity.

1. Engineering Controls and Preparation:

  • Designate a specific, well-ventilated area, preferably a chemical fume hood, for handling, weighing, and preparing solutions of this chemical.[4][9]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[4][5]

  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Handling and Solution Preparation:

  • Before handling the container, put on all required PPE as detailed in the table above.

  • To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[8] Avoid creating dust.[4][10]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][11] Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation occurs.[1][12]

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1][3] Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1][11] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][12]

  • Keep the container tightly closed when not in use.[1][4][12]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[8]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.[1][8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

  • All waste must be disposed of via an approved waste disposal plant in accordance with local, regional, and national regulations.[1][12]

Safe_Handling_Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling in Fume Hood (Weighing, Solution Prep) ppe->handling Step 2 cleanup Decontaminate Work Area handling->cleanup Step 3 storage Store in Cool, Dry, Well-Ventilated Area handling->storage If not all used waste Segregate Waste (Solid, Liquid) cleanup->waste Step 4 disposal Dispose via Approved Waste Management waste->disposal Step 5 end End of Process disposal->end storage->handling For subsequent use

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.